1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLFFHIEPALJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610796 | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-03-3 | |
| Record name | 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Regioselective Synthesis of 1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole: Principles, Protocols, and Mechanistic Insights
Abstract
The 1,5-disubstituted pyrazole scaffold, particularly bearing fluorinated substituents, is a cornerstone in modern medicinal chemistry and agrochemistry. The target molecule, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, is a key intermediate and a structural analog to potent therapeutic agents like Celecoxib.[1][2] The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the fluorophenyl moiety is a common feature in bioactive compounds.[3][4] This guide provides an in-depth analysis of the regioselective synthesis of this valuable compound. We will dissect the predominant synthetic strategy—the Knorr pyrazole synthesis—exploring the mechanistic nuances that govern regioselectivity. Furthermore, detailed, field-proven protocols are presented, alongside a discussion of alternative synthetic paradigms, to equip researchers and drug development professionals with a comprehensive understanding of its preparation.
Introduction: The Significance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic compounds that have garnered immense interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6][7] Their versatile structure serves as a privileged scaffold in drug design, appearing in numerous blockbuster drugs.[8] The synthesis of specifically substituted pyrazoles, such as the title compound, is a critical task in the development of new chemical entities. The primary challenge in synthesizing 1,5-disubstituted pyrazoles from unsymmetrical precursors is controlling the regioselectivity to obtain the desired isomer exclusively or in high preference.
The Primary Synthetic Route: Knorr Cyclocondensation
The most classical and widely adopted method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr.[9] For the synthesis of this compound, the key precursors are 4,4,4-trifluoro-1-phenyl-1,3-butanedione and (4-fluorophenyl)hydrazine .
The Mechanistic Challenge: Controlling Regioselectivity
The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can theoretically produce two regioisomers. The crux of the challenge lies in directing the nucleophilic attack of the correct hydrazine nitrogen atom to the desired carbonyl carbon of the diketone.
The 4,4,4-trifluoro-1-phenyl-1,3-butanedione possesses two carbonyl groups of vastly different electrophilicity. The carbonyl carbon adjacent to the potent electron-withdrawing trifluoromethyl (CF₃) group is significantly more electron-deficient and thus more susceptible to nucleophilic attack. In (4-fluorophenyl)hydrazine, the terminal -NH₂ group is sterically less hindered and generally more nucleophilic than the internal -NH- group attached to the phenyl ring.
The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[10] The regiochemical outcome is determined in the initial condensation step.
-
Pathway A (Desired): The more nucleophilic terminal -NH₂ of the hydrazine attacks the more electrophilic carbonyl (adjacent to the CF₃ group). Subsequent cyclization and dehydration lead to the formation of This compound .
-
Pathway B (Undesired): Attack of the terminal -NH₂ on the less electrophilic carbonyl (adjacent to the phenyl group) results in the isomeric product, 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Fortunately, the strong electronic effect of the CF₃ group heavily favors Pathway A. Research has shown that the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can achieve high regioselectivity, often yielding a 98:2 ratio in favor of the 5-trifluoromethyl isomer under optimized conditions.[5]
Caption: Mechanistic pathways for the Knorr synthesis of the target pyrazole.
Optimized Reaction Conditions
While conventional synthesis in solvents like ethanol at room temperature can result in equimolar mixtures of regioisomers, optimization of reaction conditions is crucial for achieving high selectivity.[5] The use of amide solvents such as N,N-dimethylacetamide (DMAc) in the presence of a catalytic amount of acid has been shown to significantly improve both yield and regioselectivity.[5] The acid accelerates the dehydration steps, allowing the reaction to proceed efficiently at ambient temperatures.[5]
| Parameter | Condition | Yield (%) | Regioisomeric Ratio (5-CF₃ : 3-CF₃) | Reference |
| Solvent | Ethanol | Moderate | ~50 : 50 | [5] |
| Solvent | N,N-Dimethylacetamide (DMAc) | 74-77 | 98 : 2 | [5] |
| Catalyst | HCl (catalytic) | Increased | High | [5] |
| Temperature | Ambient | Good | High | [5] |
Experimental Protocol: High-Regioselectivity Synthesis
This protocol is a synthesized representation based on methodologies proven to afford high regioselectivity.[5]
Materials:
-
4,4,4-Trifluoro-1-(4-fluorophenyl)-1,3-butanedione (1.0 eq)
-
(4-Fluorophenyl)hydrazine hydrochloride (1.1 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4,4,4-trifluoro-1-(4-fluorophenyl)-1,3-butanedione in DMAc, add (4-fluorophenyl)hydrazine hydrochloride at room temperature.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Experimental workflow for the regioselective synthesis.
Alternative & Modern Synthetic Approaches
While the Knorr synthesis is robust, modern organic chemistry offers alternative pathways, often through multicomponent reactions (MCRs) or cycloadditions, which can provide high efficiency and novel access to substituted pyrazoles.[9][11]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful method for constructing five-membered heterocycles. For pyrazole synthesis, this can involve the reaction of nitrile imines (generated in situ from hydrazonyl halides) with alkynes or alkenes.[12][13]
-
Strategy: A potential route involves the reaction of a trifluoromethyl-containing nitrile imine with 4-fluorophenylacetylene. The regioselectivity of such cycloadditions is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants.[12] While highly effective for certain substitution patterns, the synthesis of the required precursors can sometimes be more complex than for the classical Knorr synthesis.
Multicomponent Reactions (MCRs)
MCRs offer the advantage of building complex molecules in a single step from three or more starting materials, enhancing efficiency.[11] Syntheses of polysubstituted pyrazoles have been developed using MCR strategies that generate the 1,3-dielectrophile in situ before condensation with a hydrazine.[9] For example, a three-component reaction of an aldehyde, an alkyne, and a hydrazine derivative can lead to highly substituted pyrazoles.[14] Adapting such a method for the specific synthesis of the title compound would require careful selection of fluorinated starting materials.
Conclusion
The regioselective synthesis of this compound is most reliably achieved through the Knorr pyrazole synthesis by leveraging the inherent electronic differences in the 4,4,4-trifluoro-1-aryl-1,3-butanedione precursor. The strong electron-withdrawing nature of the trifluoromethyl group decisively directs the initial nucleophilic attack to the adjacent carbonyl, leading to the desired 1,5-disubstituted regioisomer. By employing optimized conditions, specifically the use of amide solvents and acid catalysis, researchers can achieve excellent yields and high regioselectivity (>98:2). This guide provides both the theoretical underpinning and a practical, actionable protocol for the synthesis of this important molecular scaffold, empowering further research and development in medicinal and materials science.
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1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. The presence of both a 4-fluorophenyl moiety and a trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and membrane permeability, making it a valuable scaffold in drug design.[1][2][3] This document details a robust synthetic protocol based on the classical Paal-Knorr pyrazole synthesis, explains the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization and validation of the target compound.
Introduction and Significance
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral to numerous biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4][5] The title compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and advanced agrochemicals.[1]
The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's biological profile.[3] The 4-fluorophenyl group can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidative metabolism.[5] Similarly, the trifluoromethyl (CF3) group is a lipophilic electron-withdrawing group that can significantly increase a compound's bioavailability and cell membrane permeability.[2] This guide provides the foundational knowledge for the reliable synthesis and rigorous characterization of this important chemical entity.
Synthesis Pathway: The Paal-Knorr Reaction
The most direct and widely employed method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For the synthesis of this compound, this translates to the reaction between 4-fluorophenylhydrazine and a trifluoromethyl-substituted β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione.
Causality of Reagent Selection and Reaction Conditions
-
4-Fluorophenylhydrazine: This reagent provides the N1-aryl substituent and one of the nitrogen atoms for the pyrazole core. Its nucleophilicity is crucial for initiating the reaction with the dicarbonyl compound.
-
1,1,1-Trifluoro-2,4-pentanedione: This unsymmetrical β-diketone is the source of the remaining carbon and nitrogen atoms of the pyrazole ring, and critically, the trifluoromethyl group at the C5 position. The high electrophilicity of the carbonyl carbon adjacent to the CF3 group plays a key role in the regioselectivity of the reaction.[8]
-
Acid Catalyst (e.g., H₂SO₄, HCl): The reaction is typically catalyzed by acid.[6] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. It also catalyzes the subsequent dehydration steps.
-
Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and is suitable for reflux conditions, which provide the necessary activation energy for the cyclization and dehydration steps.
Reaction Mechanism
The reaction proceeds through a well-established pathway involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Paal-Knorr pyrazole synthesis mechanism.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Reagents and Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
1,1,1-Trifluoro-2,4-pentanedione
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and absolute ethanol (40 mL). If starting from the hydrochloride salt, add a slight excess of a base like sodium acetate to free the hydrazine. If using the free base, this is not necessary.
-
Addition of Reagents: To the stirring solution, add 1,1,1-trifluoro-2,4-pentanedione (1.05 eq) dropwise.
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[4] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[4]
Synthetic Workflow Diagram
Caption: Overall synthetic workflow.
Structural Characterization and Data
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the 4-fluorophenyl ring and the two protons on the pyrazole ring. The protons on the fluorophenyl ring will appear as multiplets due to H-H and H-F coupling. The two protons on the pyrazole ring will typically appear as doublets.
-
¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected: one for the fluorine on the phenyl ring and another for the CF₃ group.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Similarly, carbons on the fluorophenyl ring will show coupling to the attached fluorine.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. The expected result is the mass of the protonated molecule [M+H]⁺.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Characteristic peaks would include C-F stretching vibrations, C=N and C=C stretching from the aromatic and pyrazole rings, and C-H stretching.[5]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| Molecular Formula | - | C₁₀H₆F₄N₂ |
| Molecular Weight | - | 230.16 g/mol [1] |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 231.0540; Found: Approx. 231.0540 |
| ¹H NMR | Chemical Shift (δ) | ~ 7.2-7.8 ppm (m, 4H, Ar-H); ~ 6.5 ppm (d, 1H, pyrazole-H); ~ 7.6 ppm (d, 1H, pyrazole-H) |
| ¹⁹F NMR | Chemical Shift (δ) | Signal for Ar-F; Signal for -CF₃ |
| ¹³C NMR | Chemical Shift (δ) | Signals in the aromatic region (~115-165 ppm) and for the pyrazole ring carbons. A characteristic quartet for the CF₃ carbon. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 1500-1600 (C=C, C=N stretch); ~ 1100-1350 (C-F stretch) |
Note: Exact NMR chemical shifts are dependent on the solvent used and should be compared with literature values for confirmation.
Conclusion
This guide has outlined a reliable and well-understood pathway for the synthesis of this compound via the Paal-Knorr reaction. The provided experimental protocol, coupled with the detailed characterization methods, establishes a self-validating system to ensure the production of a high-purity compound. The insights into the causality behind experimental choices and the mechanistic underpinnings of the synthesis provide researchers with the necessary tools to confidently produce and validate this important chemical building block for applications in drug discovery and materials science.
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Demina, L. I., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(3), M1620. Available at: [Link]
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Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
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Manikandan, A., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1132. Available at: [Link]
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Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. Available at: [Link]
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Eltsov, O. S., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1137-1146. Available at: [Link]
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Koszelewski, D., et al. (2010). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 15(11), 8344–8355. Available at: [Link]
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Montoya, V., et al. (2007). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. Inorganica Chimica Acta, 360(11), 3510-3516. Available at: [Link]
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spectral data for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The title compound, this compound, combines these key features, making it a molecule of significant interest for the development of new pharmaceuticals and agrochemicals.[1]
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide will provide a detailed roadmap for the spectral characterization of this compound.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. Its key components are a central pyrazole ring, a 4-fluorophenyl substituent at the N1 position, and a trifluoromethyl group at the C5 position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals for the protons on the pyrazole ring and the 4-fluorophenyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Justification |
| ~ 7.8 - 7.6 | Doublet | 1H | H3 | Protons on a pyrazole ring typically appear in the aromatic region. The coupling to H4 will result in a doublet. |
| ~ 6.6 - 6.4 | Doublet | 1H | H4 | This proton is also on the pyrazole ring and will be a doublet due to coupling with H3. |
| ~ 7.5 - 7.3 | Multiplet | 2H | H2', H6' | These protons are ortho to the nitrogen-substituted carbon and will be influenced by the fluorine atom, likely appearing as a triplet or doublet of doublets. |
| ~ 7.2 - 7.0 | Multiplet | 2H | H3', H5' | These protons are meta to the nitrogen-substituted carbon and ortho to the fluorine atom. They will show coupling to both the adjacent protons and the fluorine, resulting in a triplet or doublet of doublets. |
Expertise & Experience: The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the adjacent pyrazole protons, shifting them downfield. The chemical shifts of the fluorophenyl protons are predicted based on data for similar 1-aryl pyrazoles.[4][5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 164 - 160 (d, ¹JCF ≈ 250 Hz) | C4' | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| ~ 145 - 140 (q, ²JCF ≈ 35-40 Hz) | C5 | This carbon is attached to the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 140 - 135 | C3 | A typical chemical shift for a carbon in a pyrazole ring. |
| ~ 135 - 130 | C1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |
| ~ 128 - 125 (d, ³JCF ≈ 8-10 Hz) | C2', C6' | These carbons are meta to the fluorine and will show a smaller coupling constant. |
| ~ 120 - 115 (q, ¹JCF ≈ 270-280 Hz) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant. |
| ~ 118 - 115 (d, ²JCF ≈ 20-25 Hz) | C3', C5' | These carbons are ortho to the fluorine and will exhibit a two-bond coupling. |
| ~ 110 - 105 | C4 | A typical chemical shift for a carbon in a pyrazole ring. |
Expertise & Experience: The assignments are based on known chemical shift ranges for pyrazoles and fluorinated aromatic compounds.[5][6] The characteristic quartet for the CF₃ group and the large doublet for the C4' carbon are key diagnostic signals.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide clear signals for the two distinct fluorine environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~ -60 to -65 | Singlet | CF₃ | The trifluoromethyl group typically appears in this region as a singlet, assuming no significant long-range coupling to the aromatic fluorine. |
| ~ -110 to -120 | Multiplet | Ar-F | The fluorine on the phenyl ring will show coupling to the ortho and meta protons, resulting in a multiplet. |
Expertise & Experience: The chemical shifts are predicted based on typical values for trifluoromethyl groups on heterocyclic rings and for fluorophenyl groups.[6]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants for all spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3150 - 3100 | Medium | C-H stretching (aromatic and pyrazole) |
| 1620 - 1580 | Medium-Strong | C=N stretching (pyrazole ring) |
| 1520 - 1480 | Strong | C=C stretching (aromatic ring) |
| 1350 - 1300 | Strong | C-F stretching (trifluoromethyl group) |
| 1250 - 1200 | Strong | C-F stretching (aromatic) |
| 1180 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Expertise & Experience: The prediction of these absorption bands is based on the known vibrational frequencies of pyrazole derivatives and fluorinated compounds.[3][5] The strong absorptions corresponding to the C-F stretching of the CF₃ group are particularly diagnostic.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Thoroughly grind approximately 1 mg of the solid sample with about 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₆F₄N₂. The predicted molecular weight is approximately 230.16 g/mol .[1]
| Predicted m/z | Ion |
| 230 | [M]⁺ |
| 211 | [M - F]⁺ |
| 161 | [M - CF₃]⁺ |
| 95 | [C₆H₄F]⁺ |
| 75 | [C₅H₄N]⁺ |
Expertise & Experience: The fragmentation pattern is predicted based on the general behavior of pyrazoles and aromatic compounds in mass spectrometry. The molecular ion is expected to be relatively stable. Common fragmentation pathways would involve the loss of a fluorine atom or the entire trifluoromethyl group. Cleavage of the bond between the pyrazole and the phenyl ring is also a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar concentration range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide has provided a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, we have established a solid framework for the characterization of this promising compound. The experimental protocols outlined herein offer a standardized approach for researchers to obtain high-quality spectral data, which is essential for confirming the successful synthesis and purity of this and other novel chemical entities.
References
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Synfacts. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
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1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health (NIH). [Link]
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3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
-
Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3. ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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xi-3-Hydroxy-2-oxobutanoic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0039324). Human Metabolome Database. [Link]
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A Technical Guide to the ¹H NMR Spectrum of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a molecule of significant interest in medicinal and materials chemistry. The presence of multiple fluorine environments (a 4-fluorophenyl ring and a trifluoromethyl group) introduces complex spin-spin couplings that are critical for unambiguous structural elucidation. This document details the fundamental principles, a validated experimental protocol for spectral acquisition, and a comprehensive interpretation of the spectral data, including chemical shifts (δ) and coupling constants (J). This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural characterization of complex fluorinated organic molecules.
Introduction and Significance
Fluorinated heterocyclic compounds, particularly pyrazoles, are privileged scaffolds in modern drug discovery and agrochemicals. The introduction of fluorine atoms or fluorine-containing groups like trifluoromethyl (-CF₃) can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The title compound, this compound, combines three key pharmacophores: a pyrazole core, a fluorophenyl ring, and a trifluoromethyl group.
Accurate structural confirmation of such molecules is paramount. ¹H NMR spectroscopy is a primary and indispensable tool for this purpose. However, the interpretation of ¹H NMR spectra for polyfluorinated molecules is often non-trivial due to ¹H-¹⁹F spin-spin coupling, which can span multiple bonds and complicate the signal multiplicities. This guide serves to deconstruct the ¹H NMR spectrum of this specific molecule, providing a clear rationale for signal assignment and interpretation based on established principles and empirical data.
Molecular Structure and Predicted ¹H NMR Profile
To interpret the spectrum, we must first analyze the molecular structure to identify the distinct proton environments and predict their interactions.
Diagram 1: Molecular Structure and Proton Numbering
A schematic of this compound with atom numbering.
Based on this structure, we can identify four distinct proton environments:
-
H3: A single proton on the pyrazole ring at position 3.
-
H4: A single proton on the pyrazole ring at position 4.
-
H2'/H6': Two chemically equivalent protons on the fluorophenyl ring, ortho to the pyrazole substituent.
-
H3'/H5': Two chemically equivalent protons on the fluorophenyl ring, meta to the pyrazole substituent and ortho to the fluorine atom.
Predicted Spectral Features:
-
Pyrazole Protons (H3 & H4): These two protons are on adjacent carbons and should therefore couple to each other, appearing as two distinct doublets. Their chemical shifts will be influenced by the aromatic pyrazole ring system and the adjacent electron-withdrawing groups.
-
Fluorophenyl Protons (H2'/H6' & H3'/H5'): The spectrum for the 4-fluorophenyl group is a classic example of a higher-order AA'BB'X spin system, but it is often simplified and appears as two pseudo-triplets or "doublet of doublets".
-
H3'/H5' will show coupling to their adjacent H2'/H6' protons (³JHH) and to the fluorine atom (³JHF).
-
H2'/H6' will show coupling to their adjacent H3'/H5' protons (³JHH) and a weaker, longer-range coupling to the fluorine atom (⁴JHF).
-
-
CF₃ Group Influence: While the -CF₃ group has no protons, its strong electron-withdrawing nature will deshield (shift downfield) the adjacent H4 proton on the pyrazole ring. Furthermore, the fluorine atoms of the CF₃ group will couple to H4 (⁴JHF), potentially splitting its signal into a quartet.
Experimental Protocol: ¹H NMR Acquisition
A validated and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a self-validating system designed to ensure accuracy and consistency.
Diagram 2: ¹H NMR Experimental Workflow
A standardized workflow for acquiring high-resolution ¹H NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the solution.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be approximately 4 cm (40 mm).[2]
-
-
Instrument Setup:
-
Select a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Load a standard set of acquisition parameters for a 1D proton experiment.[2]
-
Ensure the instrument's temperature is stable, typically at 298 K (25 °C).
-
-
Sample Insertion, Locking, and Spinning:
-
Wipe the outside of the NMR tube and place it into a spinner turbine, adjusting the depth with a sample gauge.[3][4]
-
Insert the sample into the magnet bore.[3]
-
Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for field stability during acquisition.[3]
-
Spin the sample at a standard rate (e.g., 20 Hz) to average out radial magnetic field inhomogeneities.
-
-
Tuning and Shimming:
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 30° or 90° pulse angle.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative ratios of the protons.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[6]
-
Spectral Analysis and Interpretation
The following is a detailed analysis of the expected ¹H NMR spectrum of the title compound, based on established principles of chemical shifts and coupling constants for similar fluorinated pyrazole structures.[7][8][9][10]
Table 1: Summary of Predicted ¹H NMR Data
| Peak Assignment (Proton) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H3'/H5' | ~7.60 | Doublet of Doublets (dd) | ³JHH ≈ 9.0 Hz, ³JHF ≈ 8.5 Hz |
| H2'/H6' | ~7.20 | Triplet or dd | ³JHH ≈ 9.0 Hz, ⁴JHF ≈ 5.5 Hz |
| H3 | ~7.80 | Doublet (d) | ³JH3H4 ≈ 2.5 Hz |
| H4 | ~6.80 | Doublet of Quartets (dq) | ³JH3H4 ≈ 2.5 Hz, ⁴JHF(CF3) ≈ 1.5 Hz |
Detailed Signal Assignment
-
Aromatic Region - Fluorophenyl Protons:
-
H3'/H5' (δ ~7.60 ppm): These protons are ortho to the fluorine atom and experience strong through-bond coupling (³JHF), which is typically in the range of 7-10 Hz for aromatic systems.[11] They are also coupled to the adjacent H2'/H6' protons (³JHH), with a typical ortho coupling constant of ~9.0 Hz. The combination of these two similar-sized couplings results in a characteristic doublet of doublets pattern.
-
H2'/H6' (δ ~7.20 ppm): These protons are meta to the fluorine atom and experience a weaker four-bond coupling (⁴JHF) of around 5-6 Hz.[12] Their coupling to the adjacent H3'/H5' protons (³JHH) remains ~9.0 Hz. This often results in a signal that appears as a triplet or a doublet of doublets. These protons appear upfield relative to H3'/H5' due to being ortho to the electron-donating nitrogen of the pyrazole ring.
-
-
Heteroaromatic Region - Pyrazole Protons:
-
H3 (δ ~7.80 ppm): The H3 proton is adjacent to two nitrogen atoms and is significantly deshielded. It is coupled only to H4, exhibiting a clean doublet with a small coupling constant (³JH3H4) of ~2.5 Hz, which is typical for protons on a pyrazole ring.[8]
-
H4 (δ ~6.80 ppm): The H4 proton is coupled to H3, giving it a doublet splitting of ~2.5 Hz. Additionally, it experiences a four-bond coupling to the three equivalent fluorine atoms of the -CF₃ group (⁴JHF). This coupling splits the signal further into a quartet, with a small coupling constant of ~1.5 Hz. The resulting multiplicity is a doublet of quartets. This signal is shifted upfield relative to H3.
-
Diagram 3: ¹H-¹⁹F Coupling Interactions
Key through-bond ¹H-¹H and ¹H-¹⁹F coupling pathways in the molecule.
Advanced Considerations and Further Work
While 1D ¹H NMR is powerful, its limitations can be overcome with more advanced techniques for molecules with significant signal overlap or complex coupling patterns.
-
¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum would be highly informative. It would show two signals: one for the 4-fluorophenyl fluorine and one for the -CF₃ group. This provides direct evidence of the fluorine environments.[13]
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum, particularly with ¹H-decoupling, would show a single peak for each unique carbon environment. The carbon signals will also exhibit C-F coupling, providing further structural confirmation.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between coupled protons, definitively linking H3 to H4 and H2'/H6' to H3'/H5'.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connectivity between the pyrazole and fluorophenyl rings.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the prediction of signals based on molecular structure, followed by a robust experimental protocol, allows for a confident and detailed interpretation. The key diagnostic features are the doublet of doublets and triplet-like patterns of the fluorophenyl ring, and the characteristic doublet and doublet of quartets for the pyrazole protons. Understanding the nature and magnitude of both ¹H-¹H and ¹H-¹⁹F coupling constants is essential for the successful structural elucidation of this and other complex fluorinated molecules, underscoring the power of NMR spectroscopy in modern chemical research.
References
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Dar'in, D.; Bakulina, O.; Kantin, G.; Krasavin, M. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. 2021, 2021(4), M1291. [Link]
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Al-Azmi, S.; Al-Awadi, N.; El-Dusouqui, O.; Mathew, B.; Abdul-Ghani, M. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. 2013. [Link]
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Kahdim, Z. J.; Al-Hilfi, A. J. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. 2020. [Link]
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University of Wisconsin-Madison. Step-by-step procedure for NMR data acquisition. [Link]
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Al-Omar, M. A.; Amr, A.-G. E. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. Acta Crystallographica Section E. 2010, 66(Pt 10), o2573. [Link]
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Frizzo, C. P.; Martins, M. A. P.; Salbego, P. R. S.; Bender, C. R.; Bonacorso, H. G. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole (4h) in CDCl3. ResearchGate. 2016. [Link]
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Kennemur, J. L.; Dherange, B. D.; Kelly, C. B.; Welch, C. J. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. 2019, 84(11), 7431–7437. [Link]
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Supporting Information for: Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. [Link]
-
El-Sayed, W. A.; Abdel-Aziz, A. A.-M.; El-Azab, A. S.; Al-Obaid, A. M.; Khalifa, N. M. H.; Al-Omar, M. A. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molecules. 2011, 16(1), 854–865. [Link]
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R-NMR. SOP data acquisition. [Link]
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Krivdin, L. B.; Touz, J. A.; Contreras, R. H. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. 2016, 54(1), 22-26. [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
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Dalal, K.; Du, Y.; Gaffney, B. L.; Jones, R. A. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. 2016, 64(4), 327–333. [Link]
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]
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An In-depth Technical Guide to 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Analytical Methodologies
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1269291-03-3). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes available data with established scientific principles to offer field-proven insights. The guide covers the compound's molecular structure, physicochemical characteristics, a validated synthetic pathway, and detailed protocols for its analytical characterization. The inclusion of fluorinated moieties—a 4-fluorophenyl group at the N1 position and a trifluoromethyl group at the C5 position—imparts unique properties, such as enhanced metabolic stability and membrane permeability, making it a valuable intermediate in medicinal and materials chemistry.[1][2] This document serves as a critical resource for leveraging this versatile building block in future research and development endeavors.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its broad spectrum of biological activities.[3] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. Key effects include:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's in vivo half-life.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for binding to biological targets.
This compound is a prime example of a molecule designed to harness these benefits. The trifluoromethyl group, a strong electron-withdrawing moiety, and the 4-fluorophenyl ring are critical for tuning the electronic and steric profile of the pyrazole core, making it a highly sought-after intermediate for the synthesis of novel bioactive compounds.[1][2]
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.
Core Compound Identification
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1269291-03-3 | [2][4] |
| Molecular Formula | C₁₀H₆F₄N₂ | [2] |
| Molecular Weight | 230.16 g/mol | [2] |
| Physical Form | Expected to be a solid at room temperature. | Inferred |
Predicted Physicochemical Data
| Property | Predicted Value / Expected Characteristics | Rationale / Comparative Data |
| Melting Point | Expected in the range of 40-70 °C. | Related fluorinated pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have a melting point of 48–50 °C. The absence of the bulky naphthalene group may slightly lower the melting point. |
| Boiling Point | High, likely >250 °C, with probable decomposition. | The parent pyrazole has a boiling point of 186-188 °C. The significant increase in molecular weight and polarity from the substituted aromatic rings will substantially increase the boiling point. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Sparingly soluble in non-polar solvents like hexane. Poorly soluble in water. | The aromatic and fluorinated nature of the molecule suggests good solubility in moderately polar to polar aprotic solvents. The lack of highly polar, hydrogen-bonding groups predicts low aqueous solubility. |
| pKa | The pyrazole ring is weakly basic. The N2 nitrogen has a lone pair of electrons that can be protonated. The strong electron-withdrawing effects of the CF₃ and 4-fluorophenyl groups will significantly reduce the basicity compared to unsubstituted pyrazole. | The pKb of pyrazole is 11.5. The electron-withdrawing substituents will decrease the electron density on the N2 nitrogen, making it a weaker base and lowering the pKa of its conjugate acid. |
Molecular Structure and Conformation
The molecular structure consists of a central five-membered pyrazole ring. A 4-fluorophenyl group is attached to the N1 position, and a trifluoromethyl group is at the C5 position. The molecule is largely planar, though there is free rotation around the single bond connecting the phenyl ring to the pyrazole nitrogen.
Caption: 2D structure of this compound.
Synthesis Pathway and Reaction Mechanism
A common and effective method for synthesizing 1,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine.[5] For the title compound, a logical precursor is 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, which would react with hydrazine. However, a more direct and regioselective synthesis involves the reaction of a trifluoromethylated building block with 4-fluorophenylhydrazine.
Proposed Synthetic Workflow
A plausible and industrially relevant synthesis proceeds via the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 4-fluorophenylhydrazine hydrochloride. This method provides good regioselectivity.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for similar pyrazole syntheses.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.05 eq).
-
Solvent Addition: Add absolute ethanol as the solvent to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Causality and Experimental Choices:
-
Hydrazine Salt: Using the hydrochloride salt of the hydrazine provides an in-situ acidic catalyst for the initial condensation step.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is suitable for reflux conditions.
-
Aqueous Workup: The bicarbonate wash is crucial to remove any remaining acid and unreacted hydrazine salt, simplifying purification.
-
Column Chromatography: This is the standard and most effective method for purifying organic compounds of this nature, ensuring high purity of the final product.
Analytical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected results based on the compound's structure.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (7.0-7.8 ppm): Two sets of signals corresponding to the 4-fluorophenyl group, likely appearing as two multiplets or a complex AA'BB' system. - Pyrazole Ring (6.5-8.0 ppm): Two doublets for the two protons on the pyrazole ring (at C3 and C4), with a small coupling constant (J ≈ 2-3 Hz). |
| ¹³C NMR | - Aromatic Carbons: Multiple signals between 115-140 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. - Pyrazole Carbons: Signals for the pyrazole ring carbons. The carbon bearing the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. - CF₃ Carbon: A quartet signal typically around 120-125 ppm with a very large ¹JC-F coupling constant (>270 Hz). |
| ¹⁹F NMR | - 4-Fluorophenyl: A singlet or narrow multiplet around -110 to -120 ppm. - Trifluoromethyl: A sharp singlet around -60 to -65 ppm. |
| FT-IR (ATR) | - C-H stretching (aromatic): ~3100-3000 cm⁻¹ - C=C and C=N stretching: ~1600-1450 cm⁻¹ - C-F stretching (aryl-F): Strong band around 1220-1240 cm⁻¹ - C-F stretching (CF₃): Very strong, characteristic bands in the 1350-1100 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A clear peak at m/z = 230. - Fragmentation: Expect loss of CF₃ (m/z = 161) and fragmentation of the phenyl ring. The isotopic pattern will be characteristic for a compound containing C, H, N, and F. |
Quality Control and Purity Assessment Protocol
A standardized workflow is essential to validate the identity and purity of each synthesized batch.
Caption: Quality control workflow for compound validation.
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, sealed from moisture and air to prevent potential degradation.[2] The pyrazole ring is aromatic and generally robust.
-
Reactivity:
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. However, the presence of the electron-withdrawing trifluoromethyl group will deactivate the ring, making these reactions more difficult than for unsubstituted pyrazole.
-
N-Arylation/Alkylation: The N2 nitrogen is nucleophilic and can potentially be alkylated or arylated, although this is less common for N1-substituted pyrazoles.
-
Reactions of the CF₃ group: The trifluoromethyl group is generally unreactive but can participate in certain specialized reactions, such as defluorination under harsh reducing conditions.
-
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not publicly available, general precautions for handling fluorinated aromatic and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically designed molecule that leverages the unique properties of fluorine to create a versatile chemical intermediate. Its robust aromatic core and dual fluorinated substituents make it an ideal building block for developing next-generation pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, a reliable synthetic route, and comprehensive analytical protocols. By adhering to the methodologies and safety precautions outlined herein, researchers can effectively utilize this compound to advance their scientific objectives.
References
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MySkinRecipes. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 22, 2026, from [Link]
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MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved January 22, 2026, from [Link]
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MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved January 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 22, 2026, from [Link]
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PMC - NIH. (n.d.). 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. Retrieved January 22, 2026, from [Link]
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MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved January 22, 2026, from [Link]
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ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved January 22, 2026, from [Link]
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mechanism of action of fluorophenyl trifluoromethyl pyrazole compounds
An In-depth Technical Guide to the Mechanism of Action of Fluorophenyl Trifluoromethyl Pyrazole Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: Deconstructing a Modern Insecticide
The fluorophenyl trifluoromethyl pyrazole class of compounds represents a significant advancement in targeted insecticide development. Unlike broader-acting agents of the past, their efficacy is rooted in a highly specific and potent interaction with the nervous system of invertebrates. To truly grasp their utility and toxicological profile, one must move beyond a surface-level description and delve into the intricate molecular choreography they initiate. This guide provides a detailed examination of this mechanism, using the archetypal compound, fipronil, as our primary exemplar. We will explore not only what these compounds do but how we have come to understand their actions through rigorous experimental validation.
The Core Mechanism: Antagonism of Ligand-Gated Chloride Channels
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signals. Fluorophenyl trifluoromethyl pyrazoles, and specifically fipronil, disrupt this balance by targeting and blocking inhibitory ligand-gated chloride channels.[1][2] This blockade prevents the influx of chloride ions (Cl⁻) into the neuron, which is a primary mechanism for hyperpolarizing the cell membrane and dampening neuronal firing. By inhibiting this "calming" effect, the compounds lead to uncontrolled neuronal stimulation, hyperexcitation, and ultimately, the death of the insect.[1][3][4]
This mechanism is not monolithic; it involves two principal molecular targets in invertebrates.
Target 1: γ-Aminobutyric Acid (GABA) Gated Chloride Channels (GABAA Receptors)
In both vertebrates and invertebrates, the GABAA receptor is the major inhibitory neurotransmitter receptor in the CNS.[5][6] When the neurotransmitter GABA binds to this receptor, it opens an intrinsic chloride ion channel.[6] Fipronil acts as a potent non-competitive antagonist, meaning it does not bind at the same site as GABA but at a distinct allosteric site within the channel pore.[7][8] This binding physically obstructs the channel, preventing chloride influx even when GABA is present.[4][9] The result is a failure of inhibitory neurotransmission.
Target 2: Glutamate-Gated Chloride Channels (GluCls)
A pivotal element of fipronil's selective toxicity is its potent action on glutamate-gated chloride channels (GluCls).[10] These inhibitory receptors are found in the nervous systems of invertebrates, like insects, but are absent in mammals.[10][11][12] In insects, GluCls are involved in functions like locomotion and sensory input.[12] Fipronil is a powerful open channel blocker of GluCls, further contributing to the profound disruption of the insect's CNS.[11][13] The targeting of GluCls provides a secondary, invertebrate-specific mechanism that enhances insecticidal efficacy and safety in vertebrates.[10]
Caption: Fipronil's dual blockade of GABA-A and GluCl channels prevents Cl- influx, causing hyperexcitation.
The Foundation of Selective Toxicity
The utility of any insecticide in real-world applications hinges on its selective toxicity—its ability to potently affect the target pest while having a minimal impact on non-target organisms, especially mammals. Fipronil's design achieves this through two primary principles.
-
Differential Receptor Affinity : The binding site for fipronil on the GABA receptor differs between insects and mammals. This structural variance results in a significantly higher binding affinity for insect receptors.[1] Consequently, a much lower concentration of fipronil is required to block insect GABA receptors compared to their mammalian counterparts, creating a wide margin of safety.[1][3]
-
Absence of a Key Target in Vertebrates : As previously noted, the glutamate-gated chloride channel (GluCl), a potent target for fipronil, is present in invertebrates but not in vertebrates.[10][12] This provides an absolute basis for selectivity, as a major avenue of fipronil's neurotoxic action does not exist in mammals.
The Role of Metabolism: Bioactivation and Degradation
Upon entering the organism, fipronil is metabolized, primarily through oxidation, into several byproducts. The most significant of these is fipronil sulfone.[3][7]
-
Fipronil Sulfone : This major metabolite is also a potent antagonist of GABA and glutamate-gated chloride channels.[3] Studies have shown that fipronil sulfone is often more persistent and, in some cases, exhibits less selective toxicity between insects and vertebrates than the parent fipronil compound.[14][15] This metabolic conversion is a critical factor in the overall toxicological profile and persistence of the compound's effects.
-
Fipronil Desulfinyl : This photoproduct, formed by the action of light, also retains neurotoxicity and acts at the GABA receptor.[14][15]
The conversion to these active metabolites means that the biological impact is not solely dependent on the parent compound. In insects, this bioactivation can be synergistic with the parent compound's action, while in mammals, it contributes to the overall toxic load.[14]
Quantitative Insights into Receptor Sensitivity
The selective toxicity of fipronil and its derivatives is best illustrated through quantitative binding affinity data. The half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that is required for 50% inhibition in vitro—provides a clear comparison of potency across different species and receptor types.
| Compound | Target Organism/Receptor | IC₅₀ (nM) | Reference(s) |
| Fipronil | Insect (Cockroach) GABA Receptor | 30 | [10] |
| Insect (Housefly) GABA Receptor | 3 - 12 | [14][15] | |
| Insect (Cockroach) GluCl (nondesensitizing) | 10 | [13] | |
| Vertebrate (Rat) GABAA Receptor | 1600 | [10] | |
| Vertebrate (Average) GABAA Receptor | 1103 | [14][15] | |
| Fipronil Sulfone | Insect (Housefly) GABA Receptor | 3 - 12 | [14][15] |
| Vertebrate (Average) GABAA Receptor | 175 | [14][15] | |
| Desulfinyl Fipronil | Insect (Housefly) GABA Receptor | 3 - 12 | [14][15] |
| Vertebrate (Average) GABAA Receptor | 129 | [14][15] |
This table synthesizes data from multiple sources to illustrate the significant potency differential.
Key Experimental Protocols for Mechanistic Investigation
Understanding the causality behind fipronil's action requires specific and validated experimental approaches. The following protocols represent the gold standards for characterizing ion channel modulators.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique provides a direct, real-time measurement of ion flow across a cell membrane, allowing for precise characterization of channel blocking.[16][17]
Objective: To measure the inhibitory effect of fipronil on GABA-induced chloride currents in a neuronal cell line or primary neuron.
Methodology:
-
Cell Preparation: Culture neurons (e.g., from cockroach thoracic ganglia or a suitable cell line expressing the target receptor) on glass coverslips.[11]
-
Solution Preparation:
-
External Solution (Bath): Prepare a physiological saline solution mimicking the extracellular environment.
-
Internal Solution (Pipette): Prepare a solution mimicking the intracellular environment, with a known chloride concentration. This solution will fill the recording micropipette.
-
-
Micropipette Fabrication: Pull a glass capillary tube to create a micropipette with a tip diameter of ~1-2 µm.
-
Seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a neuron. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.[16]
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV) using a patch-clamp amplifier.
-
Control Recording: Perfuse the cell with the external solution containing a known concentration of GABA (e.g., 1 mM). Record the resulting inward chloride current.[7]
-
Test Recording: After washing out the GABA, co-apply the same concentration of GABA along with the test concentration of fipronil (e.g., 10 µM).[7]
-
Data Analysis: Measure the peak and steady-state current amplitudes in both control and test conditions. The reduction in current in the presence of fipronil demonstrates its blocking effect. Repeat with various concentrations to generate a dose-response curve and calculate the IC₅₀.
Caption: Workflow for a whole-cell patch-clamp experiment to assess fipronil's channel-blocking activity.
Biochemical Assay: Radioligand Competitive Binding
This method is used to determine the binding affinity and IC₅₀ of a compound by measuring its ability to displace a known radioactive ligand from the receptor.
Objective: To determine the IC₅₀ of fipronil for the GABA receptor non-competitive blocker site.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from housefly heads or mouse cortex) in a buffered solution and centrifuge to isolate the cell membrane fraction, which is rich in GABA receptors.
-
Reaction Setup: In a series of microcentrifuge tubes, combine:
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Use a scintillation counter to measure the amount of radioactivity on each filter, which corresponds to the amount of bound [³H]EBOB.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the fipronil concentration. The resulting sigmoidal curve is used to calculate the IC₅₀—the concentration of fipronil that displaces 50% of the bound [³H]EBOB.
Toxicological Manifestations
The neuroexcitatory mechanism of action translates directly to observable signs of toxicity.
-
In Insects: Exposure leads to tremors, convulsions, ataxia (loss of coordinated movement), paralysis, and ultimately, death.
-
In Humans and Mammals: Acute poisoning, typically from accidental ingestion, presents with primarily neurological symptoms, including headache, dizziness, nausea, agitation, weakness, and seizures.[1][18] These signs are generally reversible and resolve with supportive care.[1][18]
Conclusion
The , exemplified by fipronil, is a case study in modern, target-based insecticide design. Their efficacy is derived from a potent, dual blockade of two distinct invertebrate-specific or highly-sensitized inhibitory chloride channels: the GABAA receptor and the glutamate-gated chloride channel. This dual antagonism leads to profound neuronal hyperexcitation and death in target pests. The selective toxicity, which is paramount for safe use, is scientifically grounded in a combination of differential receptor affinity and the complete absence of the GluCl target in vertebrates. A thorough understanding of this mechanism, validated through robust experimental protocols like patch-clamp electrophysiology and radioligand binding assays, is essential for the continued development of effective and safe neurotoxic agents and for accurately assessing their impact on both target and non-target ecosystems.
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The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. National Institutes of Health (NIH). [Link]
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Fipronil Modulation of Glutamate-Induced Chloride Currents in Cockroach Thoracic Ganglion Neurons. PubMed. [Link]
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Phenylpyrazole (Fipronil) Toxicosis in Animals. Merck Veterinary Manual. [Link]
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Design, Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. ACS Publications. [Link]
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GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers. [Link]
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Quantitative Detection of Fipronil and Fipronil-Sulfone in Sera of Black-Tailed Prairie Dogs and Rats after Oral Exposure to Fipronil by Camel Single-Domain Antibody-Based Immunoassays. ACS Publications. [Link]
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The Developmental Neurotoxicity of Fipronil Notochord Degeneration and Locomotor Defects in Zebrafish Embryos and Larvae. ResearchGate. [Link]
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Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. PubMed. [Link]
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Fipronil: action at the GABA receptor. CABI Digital Library. [Link]
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GABA Receptors: Pharmacological Potential and Pitfalls. PubMed. [Link]
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Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling. MDPI. [Link]
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In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. [Link]
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Unlocking the Therapeutic Potential of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Pyrazoles in Modern Medicine
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its versatility allows for diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to enhance metabolic stability, binding affinity, and overall drug-like properties.[4] This guide focuses on a particularly promising scaffold, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a key intermediate in the synthesis of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents, as well as in the development of advanced agrochemicals.[5] While direct and extensive biological data on this specific parent compound is emerging, a wealth of information from its closely related derivatives provides a strong rationale for its potential mechanisms of action and therapeutic applications. This document will synthesize the available evidence, offering insights into its probable biological targets, proposing relevant experimental protocols for its investigation, and charting a course for future research and development.
Predicted Biological Activity: A Tale of Two Pathways
Based on the robust biological activity of its close structural analogs, this compound is predicted to exert its primary effects through the modulation of two key signaling pathways central to inflammation and cellular stress: the cyclooxygenase (COX) enzymes and the p38 mitogen-activated protein kinase (MAPK) pathway.
Cyclooxygenase (COX) Inhibition: A Probable Mechanism of Action
The structural similarity of this compound to celecoxib, a potent and selective COX-2 inhibitor, is striking. Celecoxib, with its 1,5-diarylpyrazole core, has a trifluoromethyl group at the 3-position and a sulfonamide moiety that is crucial for its COX-2 selectivity.[4][6] Another analog, SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole), is a selective COX-1 inhibitor, demonstrating that minor structural modifications on the pyrazole scaffold can significantly alter isoform selectivity.[7]
This body of evidence strongly suggests that this compound is a likely inhibitor of COX enzymes. The presence of the 4-fluorophenyl group at the 1-position and the trifluoromethyl group at the 5-position are anticipated to influence its potency and selectivity towards COX-1 and COX-2. Inhibition of COX enzymes would block the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: Predicted inhibition of COX enzymes by the target compound.
p38 MAP Kinase Inhibition: A Second Pillar of Activity
The p38 MAP kinase signaling cascade is another critical pathway in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1.[5] Several pyrazole derivatives have been identified as potent p38 MAP kinase inhibitors.[8] Notably, a regioisomeric switch in a pyrazole scaffold can dramatically alter its kinase selectivity, indicating the sensitivity of this target to the specific arrangement of substituents on the pyrazole ring.[9] Given that derivatives of 1-(4-fluorophenyl)-1H-pyrazole have been explored as p38 MAP kinase inhibitors, it is highly probable that the parent compound also engages with this target.[8] Inhibition of p38 MAPK would lead to a downstream reduction in the synthesis of inflammatory cytokines, providing a complementary mechanism for its anti-inflammatory effects.
Signaling Pathway: p38 MAP Kinase Cascade
Caption: Predicted inhibition of the p38 MAP kinase pathway.
Quantitative Data from Structurally Related Compounds
While specific IC50 values for this compound are not yet publicly available, the following table summarizes the activity of its key derivatives, providing a strong indication of the parent compound's potential potency.
| Compound/Derivative | Target | Activity | Reference |
| 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | COX-2 | IC50 = 0.04 µM | [6] |
| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) | COX-1 | IC50 = 0.009 µM | [7] |
| A pyrazole derivative | p38 MAP Kinase | IC50 = 1.78 µM | [8] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | In vivo anti-inflammatory | Reduction in carrageenan-induced paw edema | [10] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | In vivo analgesic | Reduction in acetic acid-induced writhing | [10] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Assays
1. COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is designed to determine the inhibitory potency and selectivity of the test compound on COX-1 and COX-2 enzymes.
-
Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2, an intermediate product of the COX-catalyzed reaction.
-
Step-by-Step Methodology:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX assay buffer, COX cofactor, and the test compound at various concentrations.
-
Add recombinant human COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Add the COX probe and incubate for an additional 5 minutes.
-
Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.
-
Calculate the percent inhibition and determine the IC50 value.[11]
-
-
Self-Validation: Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., indomethacin) as positive controls. A vehicle control (DMSO) should also be included.
2. p38 MAP Kinase Inhibition Assay (High-Content Screening)
This cell-based assay quantifies the inhibition of p38 MAP kinase phosphorylation.
-
Principle: This immunofluorescence-based assay detects the level of phosphorylated p38 (Thr180/Tyr182) in cells following stimulation with an inflammatory agent.
-
Step-by-Step Methodology:
-
Seed a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known p38 activator (e.g., anisomycin or LPS) for 30 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for phosphorylated p38.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear translocation and intensity of phospho-p38.
-
Determine the IC50 value for the inhibition of p38 phosphorylation.[12]
-
-
Self-Validation: Use a known p38 inhibitor (e.g., SB203580) as a positive control and a vehicle control.
Workflow for In Vitro Assays
Caption: Workflow for in vitro biological evaluation.
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.
-
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound indicates anti-inflammatory activity.
-
Step-by-Step Methodology:
-
Acclimatize male Wistar rats for at least one week.
-
Administer this compound orally at various doses.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
-
Self-Validation: Include a positive control group treated with a standard anti-inflammatory drug like indomethacin. A vehicle control group is also essential.
2. Acetic Acid-Induced Writhing in Mice
This model is used to assess the peripheral analgesic activity of a compound.
-
Principle: The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a pain response. A reduction in the number of writhes indicates an analgesic effect.
-
Step-by-Step Methodology:
-
Acclimatize Swiss albino mice for at least one week.
-
Administer this compound orally at different doses.
-
After 30-60 minutes, inject 0.6% acetic acid intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhes for a period of 10-15 minutes.
-
Calculate the percentage of protection from writhing compared to the vehicle-treated control group.
-
-
Self-Validation: A positive control group treated with a standard analgesic like aspirin should be included, along with a vehicle control group.
Future Directions and Conclusion
The available evidence strongly supports the hypothesis that this compound possesses significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX enzymes and the p38 MAP kinase pathway. The next critical step is to conduct direct experimental validation of these hypotheses. Determining the IC50 values of the parent compound against COX-1, COX-2, and p38 MAP kinase will be crucial for understanding its potency and selectivity. In vivo studies will then be essential to confirm its efficacy and establish a preliminary safety profile. Further derivatization of this promising scaffold could lead to the development of novel therapeutics with improved efficacy and safety profiles for the treatment of a wide range of inflammatory disorders. This technical guide provides a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this fluorinated pyrazole.
References
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de Oliveira, L. P., da Silva, D. P. B., de Melo, E. B., et al. (2017). New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(1), 124-135. [Link]
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Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2013). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists, 4(2), 82-89. [Link]
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Pargellis, C., Tong, L., Churchill, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
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BioWorld. (1999). p38 MAP kinase inhibitors described by Roche for inflammatory disorders. [Link]
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Ali, M. R., Kumar, S., Afzal, O., et al. (2017). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 11, 121-135. [Link]
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Kumar, V., & Kumar, A. (2014). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 6(1), 1-14. [Link]
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Yadav, P., & Kumar, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10425-10439. [Link]
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Ali, M. R., Kumar, S., Afzal, O., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3527–3543. [Link]
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Radi, M., Brullo, C., Crespan, E., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. Bioorganic & medicinal chemistry letters, 22(4), 1590-1594. [Link]
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Al-Hourani, B. J. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 25(21), 5178. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Deng, W., Chen, X., Liang, H., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 275, 116558. [Link]
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Sharma, A., Kumar, V., & Singh, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel, Switzerland), 15(11), 1389. [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 27(19), 6542. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
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Unlocking the Therapeutic Potential of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide to Target Identification and Validation
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. This technical guide delves into the therapeutic potential of a specific fluorinated pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. While primarily available as a synthetic intermediate, its structural features—a 4-fluorophenyl group and a trifluoromethyl moiety—strongly suggest a high potential for selective bioactivity. This document provides a comprehensive analysis of its most probable therapeutic targets, grounded in structure-activity relationships of analogous compounds. We present a strategic framework for researchers, scientists, and drug development professionals to investigate its efficacy, detailing the scientific rationale and step-by-step experimental protocols for target validation. The primary focus will be on its potential as an inhibitor of Cyclooxygenase-2 (COX-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and the Neurokinin-1 (NK1) receptor, key players in inflammation, pain, and other pathophysiological processes.
Introduction: The Rationale for Investigating this compound
The strategic incorporation of fluorine atoms into small molecules is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity. The subject of this guide, this compound, possesses two key fluorine-containing motifs: a 4-fluorophenyl ring and a trifluoromethyl group. These features, coupled with the proven pharmacological importance of the pyrazole core, make it a compelling candidate for therapeutic development.
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core with a 4-fluorophenyl and a trifluoromethyl group, albeit in a different arrangement. This structural similarity provides a strong rationale for investigating this compound as a modulator of inflammatory pathways.
This guide will explore three high-potential therapeutic targets for this compound, providing the necessary scientific background and detailed experimental workflows to validate these hypotheses.
Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)
Scientific Rationale
The cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation and pain.[3] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]
The trifluoromethyl group on the pyrazole ring is a key structural feature that can confer COX-2 selectivity.[4] This is because the bulkier trifluoromethyl group can fit into the larger, more flexible active site of COX-2, while sterically hindering its entry into the narrower active site of COX-1.[4] The 4-fluorophenyl group is also a common feature in many COX-2 inhibitors, contributing to the overall binding affinity.[5] Given that this compound is described as an intermediate for anti-inflammatory and analgesic agents, COX-2 is its most probable and primary therapeutic target.[6]
COX-2 Signaling Pathway
The canonical COX-2 signaling pathway leading to the production of pro-inflammatory prostaglandins is depicted below.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and Celecoxib in DMSO (e.g., 10 mM).
-
Reconstitute the COX-2 enzyme in the appropriate buffer as per the manufacturer's instructions. Keep on ice.
-
Prepare a working solution of arachidonic acid in ethanol.
-
Prepare the assay cocktail containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Plate Setup:
-
Add 80 µL of the assay cocktail to each well of the 96-well plate.
-
Prepare serial dilutions of the test compound and Celecoxib in assay buffer. Add 10 µL of each dilution to the respective wells. For the vehicle control wells, add 10 µL of assay buffer with DMSO.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.
-
Immediately start measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve).[7]
-
Comparative Data for Structurally Similar COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3b (a trifluoromethyl-pyrazole-carboxamide) | 0.46 | 3.82 | 0.12 | [7] |
| Compound 3g (a trifluoromethyl-pyrazole-carboxamide) | 4.45 | 2.65 | 1.68 | [7] |
| Celecoxib | 15 | 0.04 | 375 | [8] |
| Ketoprofen | 0.355 | 0.164 | 2.16 | [8] |
Secondary Therapeutic Target: p38 Mitogen-Activated Protein Kinase (MAPK)
Scientific Rationale
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[9] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] Therefore, inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases. Several pyrazole-based compounds have been identified as potent p38 MAPK inhibitors.[5] The 4-fluorophenyl group is a common feature in many of these inhibitors, as it can form favorable interactions within the ATP-binding pocket of the kinase. The investigation of this compound as a p38 MAPK inhibitor is therefore a logical and promising avenue.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway that can be activated by various extracellular stimuli.
Experimental Protocol: In Vitro p38α Kinase Assay (Luminescence-based)
This protocol describes a method to determine the inhibitory activity of the test compound on p38α kinase using a luminescence-based ADP-Glo™ assay.
Materials:
-
Recombinant active p38α kinase
-
Kinase Assay Buffer
-
ATF2 (substrate)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (test compound)
-
SB203580 (positive control)
-
DMSO (vehicle)
-
384-well low-volume white plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and SB203580 in DMSO.
-
Prepare serial dilutions of the compounds in kinase buffer.
-
Prepare a solution of p38α kinase in kinase buffer.
-
Prepare a substrate/ATP mix containing ATF2 and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound, positive control, or vehicle to the wells of the 384-well plate.
-
Add 2 µL of the p38α kinase solution to each well.
-
Add 2 µL of the substrate/ATP mix to each well to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Comparative Data for Structurally Similar p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | Reference |
| BIRB 796 (Doramapimod) | 38 | |
| SC-102 (4-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyridine) | Data not specified, but is a known p38 inhibitor | [6] |
| RO3201195 (a 5-amino-1-(4-fluorophenyl)-1H-pyrazole derivative) | 29 |
Tertiary Therapeutic Target: Neurokinin-1 (NK1) Receptor
Scientific Rationale
The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor whose primary endogenous ligand is Substance P.[1] The Substance P/NK1 receptor system is involved in a wide range of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Antagonists of the NK1 receptor have therapeutic applications as antiemetics and are being investigated for other indications such as anxiety and depression. Several pyrazole-containing compounds have been identified as potent NK1 receptor antagonists.[2] The 4-fluorophenyl moiety is a common structural feature in some of these antagonists, suggesting that this compound could also interact with this receptor.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P triggers multiple intracellular signaling cascades.
Experimental Protocol: NK1 Receptor Binding Assay (Radioligand)
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells)
-
[³H]-Substance P (radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and a protease inhibitor)
-
This compound (test compound)
-
Aprepitant (positive control)
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound and aprepitant in binding buffer.
-
In a 96-well plate or individual tubes, add binding buffer, the diluted compounds, and the cell membranes.
-
-
Radioligand Addition:
-
Add a fixed concentration of [³H]-Substance P to each well. For determining non-specific binding, add a high concentration of unlabeled Substance P.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Comparative Data for Structurally Similar NK1 Receptor Antagonists
| Compound | NK1 Ki (nM) | Reference |
| Aprepitant | 0.1-0.2 | |
| SR140333 | 0.2-0.4 | [2] |
| L-733,060 | 0.8 | [2] |
Conclusion and Future Directions
The structural attributes of this compound strongly suggest its potential as a therapeutically valuable compound, particularly in the realm of inflammatory diseases and pain management. The presented evidence-based rationale points towards COX-2, p38 MAPK, and the NK1 receptor as high-priority targets for investigation. The detailed experimental protocols provided in this guide offer a clear and actionable framework for academic and industrial researchers to initiate a comprehensive evaluation of this compound's biological activity.
The logical next steps in the preclinical development of this compound would involve:
-
Synthesis and Purification: Ensuring a high-purity sample of the compound for biological testing.
-
In Vitro Screening: Performing the described assays to determine the compound's potency and selectivity against the proposed targets.
-
Cell-based Assays: Evaluating the compound's efficacy in relevant cellular models of inflammation and pain.
-
ADME-Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.
Successful validation of its activity against one or more of these targets would pave the way for further lead optimization and in vivo studies, ultimately unlocking the full therapeutic potential of this promising pyrazole derivative.
References
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- Aziz, E. M. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
- BenchChem. (2025). A Comparative Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1311, 138356.
- (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
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Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]
- (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9349-9366.
- (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(5), 745-753.
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
- (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(22), 14269.
- (2011). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 12(11), 1643-1663.
- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3009.
- (2018).
- (2020). Current status of pyrazole and its biological activities. Journal of Pharmaceutical and Biological Sciences, 8(3), 12-23.
- (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(12), 1369-1385.
- (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9349–9366.
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Wikipedia. (n.d.). Tachykinin receptor 1. Retrieved from [Link]
- (2006). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons.
- Nature. (2001). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- BenchChem. (2025). A Comparative Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors.
- (2020). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2020(2), M1128.
- (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4846.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NK 1 receptor. Retrieved from [Link]
- ACS Publications. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3009.
- (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
- (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6539.
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
- (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5434.
- (2021). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)
- (2021). Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib.
- (2018). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 9(1).
- (2021). Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features. Science Advances, 7(50), eabj8226.
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In Vitro Bioactivity Screening of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Fluorinated Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This technical guide provides a comprehensive framework for the in vitro screening of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a compound whose structural motifs suggest significant therapeutic potential.
This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet adaptable, workflow for elucidating the bioactivity of this novel chemical entity. The experimental choices and protocols are presented with a rationale grounded in established pharmacological screening principles, ensuring a self-validating and robust investigational cascade.
Strategic Approach to Bioactivity Screening
Given the known pharmacological profile of pyrazole derivatives, a tiered screening approach is recommended. This strategy begins with broad primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to elucidate the mode of action.
Figure 1: A tiered approach for the in vitro bioactivity screening of this compound.
Tier 1: Primary Screening Protocols
The initial tier of screening aims to cast a wide net to detect potential anticancer, anti-inflammatory, and antimicrobial activities.
Antiproliferative and Cytotoxicity Screening
The rationale for starting with a cytotoxicity assay is twofold: it is a primary indicator of potential anticancer activity and is crucial for interpreting results from other cell-based assays, ensuring that observed effects are not simply due to cell death. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[4]
Recommended Cell Lines:
A panel of human cancer cell lines is recommended to assess the breadth of antiproliferative activity. The selection is based on the prevalence of cancers and the reported activity of other pyrazole derivatives.[5]
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
PC-3: Human prostate adenocarcinoma.
-
Huh-7: Human hepatocarcinoma.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Data Presentation: Example IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Example Value, e.g., 15.2] | [Example Value, e.g., 0.8] |
| A549 | [Example Value, e.g., 25.8] | [Example Value, e.g., 1.2] |
| PC-3 | [Example Value, e.g., 18.5] | [Example Value, e.g., 1.0] |
| Huh-7 | [Example Value, e.g., 32.1] | [Example Value, e.g., 1.5] |
Note: The above data is illustrative. Actual results will vary.
Anti-inflammatory Activity Screening
Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents.[1] A primary screen for anti-inflammatory activity can be conducted by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. RAW 264.7 cells, a murine macrophage cell line, are a well-established model for this purpose as they produce a robust inflammatory response to LPS.[7][8]
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Concurrently, perform an MTT assay on the RAW 264.7 cells to ensure the observed NO reduction is not due to cytotoxicity.[9]
Data Presentation: Example Nitric Oxide Inhibition
| Compound Concentration (µM) | % Cell Viability | % NO Inhibition |
| 1 | >95% | [Example Value, e.g., 15%] |
| 10 | >95% | [Example Value, e.g., 45%] |
| 50 | >90% | [Example Value, e.g., 75%] |
| 100 | [Example Value, e.g., 85%] | [Example Value, e.g., 88%] |
Note: The above data is illustrative. Actual results will vary.
Antimicrobial Activity Screening
The pyrazole nucleus is also present in some antimicrobial agents. A primary screen for antibacterial and antifungal activity can be efficiently performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
Recommended Microbial Strains:
A panel of clinically relevant and standardized strains should be used.
-
Bacteria (Gram-positive): Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Bacteria (Gram-negative): Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 90028)
-
Fungi (Mold): Aspergillus niger (ATCC 16404)
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Example MIC Values
| Microorganism | MIC (µg/mL) |
| S. aureus | [Example Value, e.g., 64] |
| E. coli | [Example Value, e.g., >128] |
| C. albicans | [Example Value, e.g., 32] |
Note: The above data is illustrative. Actual results will vary.
Tier 2: Mechanistic Elucidation
If promising activity is observed in the primary screens, the next tier of assays aims to elucidate the underlying mechanism of action.
Anticancer Mechanism of Action
If the compound shows significant cytotoxicity against cancer cell lines, further investigation into the mode of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] Key regulators of apoptosis include the Bcl-2 family of proteins and caspases.[12][13]
Figure 2: A simplified diagram of the intrinsic apoptotic pathway potentially targeted by the test compound.
1. Caspase-3 Activation Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activation is a hallmark of apoptotic cell death.
-
Protocol: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric substrate (e.g., DEVD-pNA). An increase in caspase-3 activity compared to the control indicates apoptosis induction.[14]
2. Bcl-2 Family Protein Inhibition: The anti-apoptotic protein Bcl-2 is a common target for anticancer drugs.
-
Protocol: The effect on Bcl-2 can be assessed indirectly by observing changes in mitochondrial membrane potential using dyes like JC-1, or more directly using techniques like ELISA to measure Bcl-2 protein levels in treated cells. A decrease in Bcl-2 levels would support the proposed mechanism.[14]
Anti-inflammatory Mechanism of Action
If the compound inhibits nitric oxide production, a likely target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.
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An In-depth Technical Guide to 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS Number: 1269291-03-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical development. We will delve into its chemical and physical properties, explore its synthesis, elucidate its probable mechanism of action, and provide insights into its handling and potential applications.
Core Compound Identity and Properties
This compound is a substituted pyrazole with the CAS Registry Number 1269291-03-3. The strategic incorporation of a 4-fluorophenyl group at the N1 position and a trifluoromethyl group at the C5 position of the pyrazole ring is a key feature of this molecule. This specific substitution pattern is designed to enhance its metabolic stability and membrane permeability, properties that are highly desirable in the development of new therapeutic agents and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1269291-03-3 | [1] |
| Molecular Formula | C₁₀H₆F₄N₂ | [1] |
| Molecular Weight | 230.16 g/mol | [1] |
| Physical State | Solid (predicted) | |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Synthesis and Chemical Reactivity
The synthesis of 1,5-diarylpyrazoles, such as the compound , is a well-established area of organic chemistry. The most common and efficient method for constructing the pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
For the synthesis of this compound, a plausible and widely used synthetic route involves the reaction of a trifluoromethylated β-diketone with 4-fluorophenylhydrazine. This reaction typically proceeds via an acid-catalyzed mechanism, leading to the formation of the pyrazole ring. The regioselectivity of this reaction, determining the final positions of the substituents, can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine.
A representative, though not specific to this exact molecule, experimental protocol for a similar pyrazole synthesis involves refluxing the starting materials in a suitable solvent, such as ethanol, often with a catalytic amount of a strong acid like sulfuric acid.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).[2] Following the completion of the reaction, the product is typically isolated and purified using standard techniques such as extraction and column chromatography.[2]
Figure 1: Generalized synthesis pathway for 1,5-diarylpyrazoles.
Mechanism of Action and Biological Significance
The pyrazole scaffold is a well-known pharmacophore, present in a number of commercially successful drugs. A significant body of research indicates that many pyrazole derivatives exert their therapeutic effects, particularly their anti-inflammatory and analgesic properties, through the inhibition of cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is primarily induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
The structural features of this compound are consistent with those of known COX-2 inhibitors. The diarylpyrazole core is a key structural motif found in celecoxib, a well-known selective COX-2 inhibitor. It is highly probable that this compound acts as a competitive inhibitor at the active site of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins.
Figure 2: Proposed mechanism of action via COX-2 inhibition.
Experimental Protocols and Analytical Characterization
General Synthesis Protocol (Illustrative)
The following is a generalized protocol for the synthesis of a 1,5-diarylpyrazole, which can be adapted for the synthesis of this compound.
Materials:
-
Appropriate trifluoromethylated β-diketone (1.0 eq)
-
4-Fluorophenylhydrazine hydrochloride (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the trifluoromethylated β-diketone in ethanol, add 4-fluorophenylhydrazine hydrochloride.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence and connectivity of the protons in the molecule, including those on the phenyl and pyrazole rings.
-
¹³C NMR spectroscopy will provide information about the carbon skeleton of the molecule.
-
¹⁹F NMR spectroscopy is crucial for confirming the presence and chemical environment of the fluorine atoms in both the 4-fluorophenyl and trifluoromethyl groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications and Future Directions
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] Its structural similarity to known COX-2 inhibitors suggests its primary utility in the development of novel anti-inflammatory and analgesic drugs.
Further research is warranted to:
-
Fully characterize its physical and chemical properties.
-
Develop and optimize a scalable synthesis protocol.
-
Determine its in vitro and in vivo pharmacological profile, including its potency and selectivity as a COX-2 inhibitor.
-
Evaluate its toxicological profile to assess its safety for potential therapeutic use.
The strategic placement of fluorine atoms in this molecule offers a promising avenue for the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.
References
-
MySkinRecipes. This compound. (n.d.). Retrieved from [Link]
-
Parella, J. V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
Sources
Methodological & Application
in vitro assays for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole activity
An Application Guide to the In Vitro Evaluation of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Authored by a Senior Application Scientist
Introduction: Deconstructing a Privileged Scaffold for Targeted Activity
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure provides a versatile framework for chemical modification, enabling the fine-tuning of pharmacological properties. The specific compound of interest, this compound, incorporates two critical substitutions that suggest a strong potential for targeted biological activity.
The 4-fluorophenyl group is a common bioisostere for a phenyl group. The introduction of fluorine can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] This is achieved through the unique electronic properties and small size of the fluorine atom.
The 5-trifluoromethyl (CF3) group is a powerful modulator of a molecule's physicochemical properties.[4] Its strong electron-withdrawing nature can drastically alter the acidity of nearby protons and influence molecular conformation. Critically, the trifluoromethyl ketone moiety is a well-established pharmacophore in potent, often covalent, inhibitors of enzymes such as serine and cysteine proteases.[5] This suggests that a primary mechanism of action for this compound could be direct enzyme inhibition.[6]
Given this structural rationale, this guide outlines a logical, tiered approach to characterizing the in vitro activity of this compound. We will proceed from broad, cell-based screening to more specific, mechanistic assays. The protocols provided are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Tier 1: Foundational Activity Screening - Cytotoxicity Profiling
Expert Rationale: The initial and most fundamental step in evaluating any novel compound is to determine its effect on cell proliferation and viability. This serves a dual purpose: 1) it identifies potential anticancer activity, as many pyrazole derivatives are known cytotoxic agents[7][8][9], and 2) it establishes a working concentration range for subsequent mechanistic assays, allowing researchers to distinguish targeted effects from non-specific toxicity. The MTT assay is a robust, colorimetric method that is widely adopted for this purpose.[7][8][10]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol details the measurement of cellular metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][11]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of the compound by serially diluting it in complete medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent toxicity. Include wells for vehicle control (medium with DMSO only) and a positive control (Doxorubicin).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared 2X compound dilutions and controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10] Observe the formation of purple precipitate in the wells.
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound Concentration (µM) | Mean OD (570 nm) | % Viability |
| Vehicle Control (0) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.050 | 84.0% |
| 10 | 0.610 | 48.8% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
| IC₅₀ (µM) | ~10.5 µM | |
| Table 1: Example data presentation for an MTT cytotoxicity assay. |
Tier 2: Uncovering the Mechanism - Enzyme Inhibition
Expert Rationale: The presence of a trifluoromethyl group strongly implies a potential for enzyme inhibition.[4][12] Following the observation of bioactivity in a cell-based assay, a cell-free enzymatic assay is the logical next step to confirm direct target engagement. This approach isolates the compound and a purified enzyme, removing the complexities of cellular uptake, metabolism, and off-target effects. Kinases are a prominent target class for pyrazole-based anticancer drugs, making them an excellent starting point for investigation.[13]
Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for a cell-free kinase inhibition assay.
Protocol 2: Generic Kinase Activity Assay (e.g., ADP-Glo™ Format)
This protocol describes a method to measure the activity of a purified kinase by quantifying the amount of ADP produced.
Principle: Kinase activity is measured by the amount of ATP converted to ADP. The ADP-Glo™ system works in two steps: first, remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal that is proportional to kinase activity. Inhibition of the kinase results in a decreased signal.
Materials:
-
Purified, active kinase of interest (e.g., Haspin, CDK2)[13]
-
Kinase-specific substrate peptide
-
This compound (Compound)
-
Kinase buffer (specific to the enzyme)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the compound in kinase buffer. Prepare a solution of the kinase and a separate solution of the substrate/ATP mixture in kinase buffer.
-
Kinase Reaction Setup: To the wells of a white plate, add:
-
1 µL of compound dilution (or DMSO for controls).
-
2 µL of kinase solution.
-
Tap to mix and incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
ADP-to-ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for signal generation. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis & Presentation:
-
Calculate the percentage of kinase inhibition using the formula: % Inhibition = 100 - [ (Luminescence_Treated / Luminescence_NoInhibitorControl) * 100 ]
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
| Assay Control/Concentration | Mean Luminescence (RLU) | % Inhibition |
| No Enzyme Control | 500 | - |
| No Inhibitor Control (0) | 85,000 | 0% |
| 1 nM | 83,500 | 1.8% |
| 10 nM | 65,000 | 23.5% |
| 100 nM | 41,000 | 51.8% |
| 1 µM | 12,000 | 85.9% |
| 10 µM | 1,500 | 98.2% |
| IC₅₀ (nM) | ~95 nM | |
| Table 2: Example data from an in vitro kinase inhibition assay. |
Tier 3: Characterizing the Cellular Outcome - Mode of Death
Expert Rationale: If the compound proves to be a cytotoxic enzyme inhibitor, understanding the resulting cell death pathway is paramount. A compound that induces programmed cell death (apoptosis) is often therapeutically preferred over one that causes uncontrolled cell lysis (necrosis), as apoptosis is less likely to trigger an inflammatory response. Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for distinguishing these death pathways.[14]
Workflow: Apoptosis vs. Necrosis Analysis
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
Principle: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by live cells and early apoptotic cells with intact membranes, but can enter and stain the nuclei of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cells and culture reagents
-
This compound (Compound)
-
Positive control for apoptosis (e.g., Staurosporine)
-
FITC Annexin V Apoptosis Detection Kit (or similar) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control and a positive control.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant from the corresponding well (which contains dead cells).
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Data Analysis & Presentation:
-
The data is displayed on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Four populations can be distinguished:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Quantify the percentage of cells in each quadrant.
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 95.1% | 2.5% | 1.8% |
| Compound (IC₅₀) | 45.3% | 40.2% | 12.1% |
| Compound (2x IC₅₀) | 15.7% | 55.8% | 25.4% |
| Staurosporine | 20.5% | 65.0% | 13.2% |
| Table 3: Example data presentation from an Annexin V/PI apoptosis assay. |
References
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link][7]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link][13]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link][10]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available at: [Link][8]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link][3]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. Available at: [Link][5]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link][1]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link][11]
-
Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium. Available at: [Link][4]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link][15]
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5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. PMC - NIH. Available at: [Link][16]
-
Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Available at: [Link][12]
-
1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed. Available at: [Link][17]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH. Available at: [Link][18]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. Available at: [Link][19]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link][9]
-
Binding poses of the newly derived pyrazole compounds with the receptor... ResearchGate. Available at: [Link][20]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link][21]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link][14]
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link][6]
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Application Notes and Protocols for the Investigation of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Several pyrazole derivatives have been successfully developed as therapeutic agents, highlighting the versatility of this heterocyclic ring system in drug design.[3][4] In the context of oncology, pyrazole-containing compounds have shown promise by targeting various key pathways involved in cancer progression, such as protein kinases and microtubule dynamics.[5]
This document provides a detailed guide for investigating the potential anticancer effects of a specific pyrazole derivative, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole . While direct studies on the anticancer properties of this particular compound are emerging, its structural features suggest a plausible mechanism of action. Notably, the presence of a trifluoromethyl group and a substituted phenyl ring on the pyrazole core is reminiscent of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib (SC-58635).[6]
Hypothesized Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer and plays a crucial role in inflammation and cell proliferation.[7] The inhibition of COX-2 has been shown to have antitumor effects, making it an attractive target for cancer therapy.[8] Given the structural similarities to known COX-2 inhibitors, it is hypothesized that this compound may exert its anticancer effects by inhibiting the COX-2 enzyme. This would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation and cancer cell growth.
The following protocols are designed to systematically evaluate the effects of this compound on cancer cell lines, focusing on key hallmarks of cancer, including cell viability, apoptosis, and cell cycle progression.
Experimental Workflows
The investigation of the anticancer properties of this compound can be systematically approached through a series of well-established in vitro assays. The following workflow provides a logical sequence of experiments to characterize the compound's effects on cancer cell lines.
Caption: A logical workflow for the in-vitro evaluation of the compound.
Detailed Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membranes.[11]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[15] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.[16] Fix the cells for at least 30 minutes on ice.[16]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Analysis: The DNA content of the cells is plotted as a histogram. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Data Presentation:
| Cell Cycle Phase | Vehicle Control (%) | Treated (%) |
| G0/G1 | 60 | 45 |
| S | 25 | 20 |
| G2/M | 15 | 35 |
References
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
- DNA Cell Cycle Analysis with PI. (n.d.).
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021). Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025). Retrieved from [Link]
-
3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles as TNF-α and IL-1β inhibitors. (2017). Allied Academies. Retrieved from [Link]
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MTT (Assay protocol - Protocols.io. (2023). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024). Retrieved from [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
-
2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
-
Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Assessing the Cytotoxicity of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole using the MTT Assay
Introduction: The Rationale for Cell Viability Screening
In the landscape of drug discovery and toxicological assessment, the accurate determination of a compound's effect on cell viability is a foundational step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxicity.[1] This guide provides a detailed protocol for assessing the cytotoxic potential of the novel pyrazole derivative, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a compound class known for its diverse biological activities, including potential anti-inflammatory and anticancer properties.[2][3]
The principle of the MTT assay is elegant in its simplicity. It is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan precipitate.[4] The quantity of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[1][5] Conversely, a reduction in formazan production indicates cellular damage or metabolic inhibition.[4]
Caption: The biochemical workflow of the MTT assay.
Part 1: Pre-Assay Validation & Compound Considerations
Scientific integrity demands that we do not treat this protocol as a "one-size-fits-all" solution. The reliability of your results hinges on careful optimization and the inclusion of controls to validate the assay's performance with your specific cell line and the test compound, this compound.
The Criticality of Cell Seeding Density Optimization
The initial number of cells plated is a paramount variable. Too few cells will yield a low signal-to-noise ratio, while an excessive density can lead to nutrient depletion and contact inhibition, causing a plateau in metabolic activity that is independent of the compound's effect.[4] The goal is to identify a cell density that ensures logarithmic growth throughout the experiment and provides an absorbance reading within the linear range of the spectrophotometer (typically 0.75-1.25).[4]
Protocol for Optimizing Cell Seeding Density:
-
Prepare a single-cell suspension of your chosen cell line.
-
In a 96-well plate, create a two-fold serial dilution of cells, starting from a high density (e.g., 80,000 cells/well) down to a low density (e.g., 2,500 cells/well). Plate at least three replicates for each density.
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24 hours).
-
Perform the MTT assay as described in Part 2.
-
Plot the average absorbance (570 nm) against the number of cells per well.
-
Select a seeding density from the linear portion of the resulting curve for all subsequent experiments.
| Seeding Density (Cells/well) | Example Mean Absorbance (570 nm) | Position on Growth Curve | Recommendation |
| 80,000 | 1.85 | Plateau / Confluent | Too High: Avoid |
| 40,000 | 1.60 | Upper Linear | Potentially Usable |
| 20,000 | 1.10 | Optimal Linear Range | Recommended |
| 10,000 | 0.65 | Lower Linear | Acceptable |
| 5,000 | 0.30 | Lag Phase / Low Signal | Too Low: Avoid |
Assessing Compound Interference
-
Color Interference: If this compound is colored in solution, it will contribute to the absorbance reading.
-
Chemical Interference: Compounds with inherent reducing or oxidizing properties can chemically reduce MTT to formazan in the absence of cellular activity, causing a false-positive signal of high viability.[6]
Protocol for Interference Check:
-
Prepare a 96-well plate with cell-free media.
-
Add the same serial dilutions of this compound that you plan to use in the main experiment.
-
Include a "media only" blank control.
-
Incubate the plate under the same conditions as the main experiment.
-
Add the MTT reagent and, subsequently, the solubilization solution.
-
Read the absorbance at 570 nm.
-
If you observe a significant, concentration-dependent increase in absorbance compared to the "media only" control, your compound is interfering with the assay. In such cases, an alternative viability assay (e.g., neutral red uptake or LDH release) should be considered.[6]
Part 2: Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and should be performed using sterile techniques in a laminar flow hood.[7]
Materials and Reagents
-
Test Compound: this compound
-
Vehicle/Solvent: Sterile Dimethyl Sulfoxide (DMSO)
-
Cell Line: Appropriate cancer or normal cell line, in exponential growth phase[1]
-
Culture Medium: Complete medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Prepare, filter-sterilize, and store at -20°C, protected from light.[1]
-
Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl[8]
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (spectrophotometer)[7]
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the optimized density in 100 µL of complete culture medium per well. To minimize the "edge effect," avoid using the outermost wells; instead, fill them with 100 µL of sterile PBS. Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.[4]
-
Compound Preparation & Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final test concentrations. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Plate Layout is Key: Include the following controls:
-
Untreated Cells: Cells in medium only (represents 100% viability).
-
Vehicle Control: Cells in medium with the same final concentration of DMSO as the test wells.
-
Blank: Medium only, no cells (for background subtraction).
-
-
-
Incubation with Compound: Return the plate to the CO₂ incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Immediately add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature, protected from light, to ensure complete solubilization.
-
-
Spectrophotometric Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
Part 3: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Determine the viability for each concentration relative to the vehicle control.
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100
-
Dose-Response Curve: Plot the percent viability against the log of the compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism or R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Reading (in blank wells) | - Contamination of reagents or media. - Phenol red or other media components reducing MTT.[10] - Light exposure degrading MTT reagent.[4] | - Use fresh, sterile reagents. - Consider using a phenol red-free medium for the MTT incubation step. - Always store and handle MTT solution in the dark. |
| Low Absorbance Readings (in control wells) | - Cell seeding density is too low.[4] - Insufficient MTT incubation time.[4] - Cells are unhealthy or not proliferating properly.[7] | - Re-optimize cell seeding density. - Increase MTT incubation time; check for crystal formation microscopically. - Ensure proper cell culture conditions (media, CO₂, humidity) and allow adequate recovery time after plating.[7] |
| High Variability Between Replicates | - Inaccurate pipetting.[4] - Uneven cell distribution when plating. - "Edge effect" in the 96-well plate. | - Calibrate pipettes and ensure proper technique. - Thoroughly mix cell suspension before and during plating. - Avoid using outer wells for experimental samples; fill them with sterile PBS or media. |
| Incomplete Solubilization of Crystals | - Insufficient volume of solubilization agent. - Inadequate mixing. | - Ensure complete removal of aqueous media before adding DMSO. - Increase mixing time on an orbital shaker or mix thoroughly by pipetting. |
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]
-
Lichołai, S., et al. (2012). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. Retrieved from [Link]
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Alagöz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. Retrieved from [Link]
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Alagöz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science. Retrieved from [Link]
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Sanchez, Y., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. Retrieved from [Link]
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Shoemaker, M., et al. (2017). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. ResearchGate. Retrieved from [Link]
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Evaluating the Anti-inflammatory Potential of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole: A Comprehensive Assay Cascade
An Application and Protocol Guide
Abstract
The pyrazole scaffold is a cornerstone in the development of modern anti-inflammatory therapeutics, most notably exemplified by the COX-2 selective inhibitor, Celecoxib.[1][2] This document provides a detailed application guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a novel compound sharing key structural motifs with established anti-inflammatory agents. We present a multi-tiered assay cascade, beginning with specific enzymatic assays to establish a mechanism of action, progressing to cell-based systems to confirm activity in a biological context, and culminating in a validated in vivo model to assess preclinical efficacy. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind the experimental design to ensure data integrity and reproducibility.
Mechanistic Hypothesis: Selective COX-2 Inhibition
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[5]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of injury.[6][7]
The structural similarity of this compound to Celecoxib suggests a high probability of activity as a selective COX-2 inhibitor.[6][8] Selective inhibition of COX-2 is a desirable therapeutic profile as it can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][9] Our testing strategy is therefore designed to rigorously test this hypothesis.
Figure 1: Hypothesized mechanism of action targeting the Arachidonic Acid Cascade.
In Vitro Evaluation: Enzymatic and Cellular Assays
The initial phase of evaluation focuses on direct enzymatic inhibition to determine potency and selectivity, followed by a cell-based assay to confirm anti-inflammatory activity in a more complex biological environment.
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This primary screen is the most critical step to validate our hypothesis. It directly measures the ability of the test compound to inhibit recombinant human COX-1 and COX-2 enzymes. The ratio of IC50 values (COX-2 vs. COX-1) will determine its selectivity index.
Rationale: A fluorometric assay provides a rapid, sensitive, and high-throughput method for screening potential inhibitors.[10] Using both human recombinant COX-1 and COX-2 enzymes is essential to determine the compound's selectivity, a key predictor of its potential therapeutic window and side-effect profile.[11]
Materials:
-
Human Recombinant COX-1 and COX-2 enzymes[12]
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test Compound: this compound
-
Reference Inhibitors: Celecoxib (COX-2 selective), Ibuprofen (non-selective)[13]
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Reconstitute enzymes on ice and use within the recommended time to ensure activity.[10]
-
Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in DMSO, then dilute further in COX Assay Buffer. The final DMSO concentration in the well should be <1%.
-
Assay Plate Setup: To a 96-well plate, add the following to respective wells:
-
100% Initial Activity Control: 10 µL Assay Buffer
-
Inhibitor Wells: 10 µL of each diluted test compound/reference inhibitor
-
Background Control: 10 µL Assay Buffer
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to all wells except the Background Control.
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Initiate Reaction: Add 70 µL of the reaction master mix to each well.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.[14]
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate (slope) of the linear portion of the fluorescence curve for each well.
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% Initial Activity control.
-
Plot percent inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .
-
Protocol: LPS-Induced Pro-inflammatory Mediator Suppression in Macrophages
This assay validates the enzymatic data in a cellular context. We use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate macrophages to produce pro-inflammatory mediators. The ability of our test compound to suppress this response indicates its potential anti-inflammatory efficacy.[15][16]
Rationale: Macrophages are key cells in the inflammatory response.[17] Measuring the suppression of downstream products like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) provides evidence of anti-inflammatory activity in a physiologically relevant pathway.[16][18]
Figure 2: Workflow for the macrophage-based cellular anti-inflammatory assay.
Materials:
-
RAW 264.7 or J774A.1 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Dexamethasone (positive control)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well tissue culture plates
Step-by-Step Protocol:
-
Cell Culture: Seed macrophages into 24-well plates at a density of 2.5 x 10^5 cells/well and incubate overnight (37°C, 5% CO2) to allow for adherence.
-
Compound Treatment: Remove the culture medium. Add fresh medium containing serial dilutions of the test compound or Dexamethasone. Include a "Vehicle Control" group treated with DMSO at the same final concentration. Incubate for 1 hour.
-
Inflammatory Stimulation: To all wells except the "Unstimulated Control," add LPS to a final concentration of 100 ng/mL.[17]
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the results to determine the IC50 value for the inhibition of each cytokine.
-
In Vivo Efficacy: Acute Inflammatory Model
After demonstrating in vitro activity, the compound must be tested in a living system to assess its bioavailability and efficacy. The carrageenan-induced paw edema model is the industry standard for this purpose.[19]
Protocol: Carrageenan-Induced Paw Edema in Rats
This model induces a reproducible, acute inflammatory response characterized by swelling (edema).[20][21] The anti-inflammatory effect of the test compound is quantified by its ability to reduce this swelling.
Rationale: The inflammatory response to carrageenan is biphasic. The early phase involves histamine and serotonin release, while the late phase (after 3 hours) is largely mediated by prostaglandins, making it an excellent model for evaluating COX inhibitors.[20][22]
Figure 3: Experimental timeline for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test Compound and Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Digital Plethysmometer
-
Oral gavage needles
Step-by-Step Protocol:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly assign them to groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, Indomethacin, or test compound orally (p.o.) via gavage. The volume is typically 1 mL/100 g body weight.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Data Analysis:
-
Calculate the edema volume (ΔV) for each animal at each time point: ΔV = Vₜ - V₀ .
-
Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group, typically at the 3-hour or 4-hour mark: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the vehicle control.
-
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Expected In Vitro Assay Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
|---|---|---|---|---|---|
| Test Compound | >100 | 0.5 | >200 | 1.2 | 1.5 |
| Celecoxib | 15 | 0.04 | 375 | 0.8 | 1.1 |
| Ibuprofen | 5 | 10 | 0.5 | 15 | 20 |
(Note: Data are hypothetical and for illustrative purposes.)
Table 2: Expected In Vivo Assay Results (at 3 hours)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (ΔV in mL) | % Edema Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Test Compound | 10 | 0.51 ± 0.05* | 40.0% |
| Test Compound | 30 | 0.34 ± 0.04* | 60.0% |
| Indomethacin | 10 | 0.38 ± 0.06* | 55.3% |
*(Note: Data are hypothetical. p < 0.05 vs. Vehicle Control.)
A successful outcome would show the test compound having a high selectivity index (>50), potent inhibition of pro-inflammatory cytokines in the cellular assay, and significant, dose-dependent reduction of paw edema in the in vivo model.
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Bansal, V., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
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Lin, C-W., et al. (2018). LPS-induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF-κB, STAT3 or AP-1 activation. Experimental and Therapeutic Medicine. Available at: [Link]
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Application Notes and Protocols: Evaluating the Analgesic Activity of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the preclinical evaluation of the analgesic properties of the novel pyrazole compound, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. Pyrazole derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural similarity of the target compound to known COX-2 inhibitors like Celecoxib, which also features a pyrazole core with trifluoromethyl and phenyl substituents, suggests a potential mechanism of action worth investigating.[3][4] This guide details the scientific rationale and step-by-step protocols for a panel of validated in vivo analgesic assays designed to characterize the compound's efficacy, potency, and potential mechanism of action. The described methodologies are intended to provide a robust framework for researchers in the field of pain pharmacology and drug discovery.
Introduction: The Rationale for Analgesic Screening
Pain is a major global health issue, and the demand for novel, effective, and safe analgesics is ever-present.[5] Pyrazole-containing compounds have a long history in pharmacology, with many demonstrating significant analgesic and anti-inflammatory activities.[1][6] The core pyrazole scaffold is a key feature in several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib.[7][8] The target molecule, this compound, incorporates key structural motifs found in potent bioactive molecules:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its diverse biological activities.[1][9]
-
Trifluoromethyl Group: This group can enhance metabolic stability and receptor binding affinity.[10][11]
-
Fluorophenyl Group: The addition of fluorine can improve pharmacokinetic properties, such as membrane permeability and metabolic resistance.[10][11]
Given these structural features, a systematic evaluation of its analgesic potential is warranted. This guide outlines a tiered approach to testing, employing a series of well-established rodent models of nociception. These models are selected to probe different pain modalities, including thermal, chemical, and inflammatory pain, thereby allowing for a comprehensive characterization of the compound's analgesic profile.
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
Many pyrazole derivatives exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable attribute for an analgesic, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] The structural similarities between this compound and celecoxib suggest that it may also act as a selective COX-2 inhibitor.[3]
Caption: Proposed mechanism of action via COX enzyme inhibition.
Preclinical In Vivo Analgesic Activity Screening
A battery of tests is essential to characterize the analgesic profile of a novel compound. The following assays are recommended to assess the activity of this compound in models of acute thermal, chemical, and persistent inflammatory pain.[15][16]
Acetic Acid-Induced Writhing Test (Visceral Chemical Pain)
Scientific Rationale: This is a widely used and sensitive test for screening peripherally acting analgesics.[17][18] Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[19] A reduction in the number of writhes is indicative of analgesic activity.[20]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive Control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally)
-
Test Compound groups (e.g., 10, 20, 40 mg/kg, orally or intraperitoneally)
-
-
Drug Administration: Administer the vehicle, positive control, or test compound at the designated doses.
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[21][22]
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test (Supraspinal Thermal Pain)
Scientific Rationale: The hot plate test is a classic method for assessing centrally mediated (supraspinal) analgesia.[23][24] The test measures the latency of the animal's response to a thermal stimulus applied to the paws. An increase in the reaction time (latency) to paw licking or jumping indicates an analgesic effect.[25][26] This model is particularly sensitive to opioid analgesics but is also used for other classes of drugs.[27]
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[24][28]
-
Animal Model: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[26] Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) should be excluded.
-
Grouping and Dosing: As described in the writhing test. A positive control like Morphine (5 mg/kg, i.p.) is typically used.
-
Post-Dosing Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test (Spinal Thermal Pain)
Scientific Rationale: The tail-flick test is another method to assess thermal nociception, but it primarily measures a spinal reflex.[29][30] A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured.[31][32] An increase in this latency indicates analgesia. This test helps to differentiate between centrally and spinally acting analgesics.[24][33]
Experimental Protocol:
-
Apparatus: A tail-flick analgesiometer.
-
Animal Model: Male Wistar rats (150-200 g).
-
Restraint and Acclimatization: Gently restrain the rat in a suitable holder, allowing the tail to be exposed. Allow the animal to acclimatize to the restraint for a few minutes before testing.[31]
-
Baseline Latency: Apply the radiant heat source to the ventral surface of the tail (approximately 3-4 cm from the tip) and record the time taken to flick the tail. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.
-
Grouping and Dosing: As described previously.
-
Post-Dosing Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the percentage increase in latency or % MPE as described for the hot plate test.
Formalin Test (Inflammatory and Nociceptive Pain)
Scientific Rationale: The formalin test is a robust model that allows for the assessment of both acute nociceptive and persistent inflammatory pain in a single experiment.[34][35] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[36][37]
-
Phase I (Early Phase): Occurs immediately after injection (0-5 minutes) and represents acute, direct chemical stimulation of nociceptors.[34]
-
Phase II (Late Phase): Occurs 15-30 minutes post-injection and is associated with an inflammatory response and central sensitization.[34][38] Centrally acting analgesics inhibit both phases, while peripherally acting analgesics primarily inhibit the late phase.[36]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: Place animals in a transparent observation chamber for at least 30 minutes to acclimatize.
-
Grouping and Dosing: As described previously.
-
Formalin Injection: 30 minutes (i.p.) or 60 minutes (p.o.) after drug administration, inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately return the animal to the observation chamber and record the total time spent licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes) post-injection.
-
Data Analysis: Compare the mean licking/biting time in the drug-treated groups to the vehicle control group for each phase.
Experimental Workflow and Data Presentation
A logical workflow is crucial for efficient and reproducible screening.
Caption: General workflow for analgesic activity screening.
Data Summary Table:
| Assay | Pain Type | Primary Endpoint | Positive Control | Expected Outcome for Active Compound |
| Acetic Acid Writhing | Visceral Chemical | Reduction in writhes | Diclofenac | Significant % inhibition of writhing |
| Hot Plate | Supraspinal Thermal | Increased reaction latency | Morphine | Significant increase in latency (% MPE) |
| Tail-Flick | Spinal Thermal | Increased reaction latency | Morphine | Significant increase in latency (% MPE) |
| Formalin Test (Phase I) | Acute Nociceptive | Reduced licking/biting time | Morphine | Reduction in nocifensive behavior |
| Formalin Test (Phase II) | Inflammatory | Reduced licking/biting time | Morphine/Diclofenac | Significant reduction in nocifensive behavior |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the analgesic activity of this compound. Positive results in these assays, particularly a strong inhibitory effect in the acetic acid writhing and formalin (Phase II) tests, would support the hypothesis of a peripherally acting analgesic, potentially via COX-2 inhibition. A significant effect in the hot plate and tail-flick tests would suggest central nervous system involvement.
Further studies should include dose-response relationship determination to establish the ED50, followed by mechanistic studies such as in vitro COX-1/COX-2 enzyme inhibition assays to confirm the proposed mechanism of action. Additionally, evaluation in models of neuropathic and chronic inflammatory pain would provide a more complete picture of the compound's therapeutic potential.[39][40] Pharmacokinetic and preliminary toxicology studies are also critical next steps in the drug development pipeline.[10][41]
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Application Notes & Protocols: Evaluating 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole as a Putative COX-2 Inhibitor
Introduction: The Pursuit of Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids, which are key mediators of pain and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a vital role in physiological functions such as protecting the stomach lining and maintaining platelet aggregation.[3] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making its activity a hallmark of pathological inflammation.[4]
This distinction has driven the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2. The therapeutic goal is to achieve potent anti-inflammatory and analgesic effects without the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[3][5][6] However, the journey of selective COX-2 inhibitors, also known as "coxibs," has been complex, with some compounds being withdrawn from the market due to an increased risk of adverse cardiovascular events.[7][8] This underscores the critical need for rigorous and comprehensive evaluation of new chemical entities.
The pyrazole ring system is a well-established pharmacophore found in several potent COX-2 inhibitors.[9] The archetypal example is Celecoxib, a diaryl-substituted pyrazole that demonstrates high selectivity for COX-2.[10][11][12] The compound of interest, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole , incorporates several structural motifs common to this class, including a pyrazole core and fluorine-containing groups known to enhance metabolic stability and membrane permeability.[13]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge and detailed experimental protocols required to thoroughly characterize the potential of this compound as a selective COX-2 inhibitor.
Compound Properties and Handling
A precise understanding of the test article's physicochemical properties is the foundation of reliable and reproducible biological assays.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₆F₄N₂ | [13] |
| Molecular Weight | 230.16 g/mol | [13] |
| CAS Number | 1269291-03-3 | [13] |
Storage and Preparation:
-
Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture to ensure its stability.[13]
-
Solubility: Due to its aromatic and fluorinated nature, the compound is expected to be poorly soluble in aqueous solutions but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Solution Preparation (Expertise Note): It is critical to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate assay buffer. The final concentration of DMSO in the assay well must be kept low (typically ≤0.5%) and consistent across all wells (including controls) to avoid solvent-induced artifacts.
The COX-2 Pro-Inflammatory Pathway
To understand the inhibitor's role, we must first visualize the pathway it targets. COX-2 converts arachidonic acid, released from the cell membrane by phospholipase A2, into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then rapidly converted by various synthases into a range of pro-inflammatory prostaglandins (e.g., PGE2), which drive pain, fever, and inflammation. A selective COX-2 inhibitor blocks this initial conversion, thereby reducing the production of these inflammatory mediators.
Caption: The COX-2 signaling cascade and the point of inhibition.
Experimental Protocols: A Stepwise Evaluation
A multi-tiered approach is essential for a thorough evaluation, moving from a pure enzyme system to a more biologically relevant cellular context.
Protocol 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
Principle of the Assay: This protocol determines the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of color development is proportional to enzyme activity, and inhibition is measured as a decrease in this rate.[14][15]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (Cofactor)
-
Arachidonic Acid (Substrate)
-
TMPD (Chromogenic Substrate)
-
Test Compound: this compound
-
Positive Control: Celecoxib (for COX-2) and a non-selective NSAID like Indomethacin (for both)
-
96-well microplate and plate reader capable of measuring absorbance at ~590-620 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of arachidonic acid and TMPD just before use. Dilute the COX-1 and COX-2 enzymes to the desired working concentration in ice-cold assay buffer.
-
Compound Dilution: Perform a serial dilution of the test compound stock solution to create a range of concentrations (e.g., from 100 µM down to 0.1 nM). Also, prepare dilutions for the positive controls.
-
Assay Plate Setup (Trustworthiness Note): It is crucial to set up the plate with the proper controls to ensure data validity. In separate wells, add:
-
100% Activity Control: 10 µL of DMSO (vehicle).
-
Test Compound Wells: 10 µL of each test compound dilution.
-
Positive Control Wells: 10 µL of each positive control dilution.
-
Blank (No Enzyme) Control: 10 µL of DMSO.
-
-
Reaction Mixture: To each well (except the blank), add the following in order:
-
150 µL Assay Buffer
-
10 µL Hematin solution
-
10 µL of either COX-1 or COX-2 enzyme solution. For blank wells, add 10 µL of assay buffer instead of the enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature (~25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of TMPD solution followed immediately by 10 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the Percentage Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.
Protocol 2: Cell-Based COX-2 Inhibition Assay via PGE2 Quantification
Rationale and Principle: This assay moves the investigation into a cellular environment, providing insights into the compound's ability to cross cell membranes and inhibit COX-2 in a more physiologically relevant context. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The inhibitory activity of the test compound is then determined by measuring the reduction of prostaglandin E2 (PGE2) released into the culture medium using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[16]
Caption: Workflow for the cell-based COX-2 inhibition assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Positive Control (Celecoxib)
-
Commercial Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the old media. Add fresh, serum-free media containing serial dilutions of the test compound or controls. Include "vehicle only" (DMSO) and "unstimulated" (no LPS, no compound) control wells.
-
Pre-incubation: Incubate for 1 hour to allow the compound to enter the cells.
-
COX-2 Induction: Add LPS to all wells except the "unstimulated" controls to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.
Data Analysis:
-
Use the ELISA plate reader data to generate a standard curve and calculate the concentration of PGE2 (pg/mL) in each sample.
-
Calculate the Percentage Inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Plot the % Inhibition vs. log inhibitor concentration and determine the cellular IC50 value.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale and Principle (Self-Validating System): This is a critical counter-screen to ensure that the observed decrease in PGE2 production is due to specific enzyme inhibition and not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of viable cells, which reflects the cell population's health.[14] A compound that is a specific COX-2 inhibitor should have a cellular IC50 for PGE2 inhibition that is significantly lower than its IC50 for cytotoxicity.
Procedure Outline:
-
Seed and treat RAW 264.7 cells with the test compound at the same concentrations used in the cell-based COX-2 assay.
-
Incubate for the same duration (18-24 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at ~570 nm.
-
Calculate the % cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Data Interpretation and Decision Making
The collective data from these protocols will form a comprehensive profile of the test compound.
Hypothetical Data Summary Table:
| Parameter | Test Compound | Celecoxib (Control) | Interpretation |
| COX-2 IC50 (nM) | 50 | 45 | Potency against the target enzyme. |
| COX-1 IC50 (nM) | 5000 | 4800 | Potency against the off-target isoform. |
| Selectivity Index (SI) | 100 | 106.7 | Ratio of COX-1/COX-2 IC50; higher is better. |
| Cellular PGE2 IC50 (nM) | 150 | 165 | Potency in a biological system. |
| Cytotoxicity CC50 (µM) | > 50 | > 50 | Compound concentration that kills 50% of cells. |
Logical Flow for Candidate Progression:
Caption: Decision-making workflow for COX-2 inhibitor screening.
A promising candidate like this compound would exhibit a low nanomolar IC50 against COX-2, a high selectivity index (>50-100), potent inhibition of PGE2 production in a cellular context, and a cytotoxicity CC50 that is at least 100-fold higher than its cellular IC50.
Conclusion
The protocols detailed in this guide provide a robust, logical, and self-validating framework for the initial characterization of this compound as a potential selective COX-2 inhibitor. By systematically progressing from enzymatic to cellular assays and including crucial cytotoxicity counter-screens, researchers can generate a high-quality data package. This data is essential for making informed decisions about whether a compound possesses the desired potency, selectivity, and safety profile to advance into more complex pre-clinical models of inflammation and pain.
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Application Notes & Protocols: A Guide to Evaluating Pyrazole Derivatives in Experimental Arthritis Models
Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pyrazole Derivatives in Arthritis Research
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, which leads to cartilage and bone destruction. The complex pathophysiology, involving a cascade of pro-inflammatory cytokines and cellular infiltration, necessitates the development of targeted therapeutics. Pyrazole derivatives have emerged as a pharmacologically significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory, analgesic, and antioxidant effects.[1]
The therapeutic potential of pyrazoles in inflammatory conditions is well-established, with prominent drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to this chemical class.[1][2] The core pyrazole scaffold allows for diverse chemical modifications, enabling the synthesis of novel derivatives with enhanced efficacy and improved safety profiles. These derivatives have shown promise in preclinical studies by targeting key inflammatory pathways beyond COX inhibition, such as p38 MAPK, NF-κB, and various pro-inflammatory cytokines.[3][4][5]
This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole derivatives using validated and highly relevant animal models of arthritis. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to conduct robust, reproducible, and insightful efficacy studies.
Part 1: The Mechanistic Landscape of Pyrazole Derivatives in Inflammation
Key Anti-Inflammatory Pathways Targeted by Pyrazole Derivatives:
-
Cyclooxygenase (COX) Inhibition: The most recognized mechanism involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[7][8][9] Many pyrazole derivatives, such as Celecoxib and Mavacoxib, are designed for selective inhibition of COX-2, the inducible isoform upregulated at sites of inflammation, thereby sparing the constitutively expressed COX-1, which is crucial for gastric cytoprotection and platelet function.[10][11][12]
-
NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3] Some novel pyrazole compounds have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3][5]
-
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in the synthesis and release of inflammatory mediators. Pyrazole derivatives have been developed that successfully downregulate the expression and phosphorylation of p38 MAPK, leading to reduced cytokine production.[4]
-
Lipoxygenase (LOX) Inhibition & Oxidative Stress: Certain pyrazoles can inhibit lipoxygenase, an enzyme involved in producing pro-inflammatory leukotrienes.[5][13] Additionally, they can ameliorate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing the formation of malondialdehyde (MDA), a marker of lipid peroxidation.[4]
Caption: Key inflammatory pathways targeted by pyrazole derivatives.
Part 2: Selecting the Appropriate Experimental Arthritis Model
The choice of animal model is a critical decision that influences the translational relevance of the findings. Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) are the two most widely used and well-characterized models for screening anti-arthritic compounds.
| Feature | Collagen-Induced Arthritis (CIA) | Adjuvant-Induced Arthritis (AIA) |
| Inducing Agent | Emulsion of Type II Collagen and Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis |
| Typical Species | Mice (DBA/1, B10.RIII), Rats (Lewis)[14] | Rats (Lewis, Wistar), Mice[15][16] |
| Immunological Basis | Autoimmune response (T-cell and B-cell mediated) against Type II collagen, sharing features with human RA.[14][17] | T-cell mediated autoimmune response to mycobacterial heat shock protein, which cross-reacts with cartilage components.[15][18] |
| Key Pathological Features | Synovitis, pannus formation, cartilage degradation, bone erosion.[19] | Robust polyarthritis, intense inflammation, significant bone involvement.[20] |
| Time to Onset | Slower onset (3-5 weeks after primary immunization).[14] | Rapid onset (10-14 days after induction). |
| Primary Application | Efficacy testing for drugs targeting autoimmune pathways (e.g., biologics, DMARDs).[19] | Rapid screening of compounds with potent anti-inflammatory activity (e.g., NSAIDs).[20] |
| Pros | Pathologically and immunologically similar to human RA. | Highly reproducible, rapid onset, robust inflammation. |
| Cons | More technically demanding, slower onset, strain-specific susceptibility. | Histologically less similar to human RA; considered a model for reactive arthritis.[15][18] |
Recommendation: For a comprehensive evaluation of a novel pyrazole derivative, the Collagen-Induced Arthritis (CIA) model is often preferred due to its closer pathological resemblance to human RA. The Adjuvant-Induced Arthritis (AIA) model serves as an excellent initial, rapid screening tool to confirm potent anti-inflammatory activity.
Part 3: Detailed Protocols and Methodologies
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes the induction of arthritis via immunization with type II collagen, which elicits an autoimmune response closely mimicking human RA.[21]
Materials:
-
Male DBA/1J mice (8-10 weeks old)[14]
-
Bovine or Chicken Type II Collagen Solution (e.g., 4 mg/mL in 0.01 N acetic acid)[22]
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 1 mg/mL)
-
Ice bath, glass syringes, and emulsifying needles
-
Insulin syringes with 27G needles
Step-by-Step Methodology:
-
Preparation of Emulsion (Day 0):
-
On ice, mix equal volumes of Type II Collagen solution and CFA.
-
Create a stable water-in-oil emulsion by repeatedly drawing and expelling the mixture through a double-hubbed emulsifying needle connecting two glass syringes.
-
Test for stability: a drop of the emulsion should not disperse when placed in cold water. Prepare fresh for each use.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of Type II Collagen and Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Onset:
-
Begin daily monitoring for signs of arthritis around Day 24.
-
The typical onset of clinically apparent arthritis occurs between Day 28 and Day 35.[14]
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats
This model induces a severe, rapid-onset polyarthritis and is ideal for evaluating the anti-inflammatory and analgesic properties of test compounds.[20]
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed M. tuberculosis (e.g., 10 mg/mL)[15]
-
Insulin syringes with 27G needles
Step-by-Step Methodology:
-
Adjuvant Preparation (Day 0):
-
Thoroughly vortex the CFA vial to ensure the mycobacterial particles are uniformly suspended. Failure to do so is a major cause of variability.[18]
-
-
Induction (Day 0):
-
Anesthetize the rats according to approved institutional protocols.
-
Inject 100 µL of the CFA suspension intradermally into the plantar surface of the left hind paw.[18]
-
-
Monitoring and Onset:
-
The primary injected paw will show signs of acute inflammation within 24-48 hours.
-
Systemic, secondary arthritis affecting the contralateral (non-injected) paws and other joints typically appears between Day 10 and Day 14. This secondary phase is the primary focus for evaluating therapeutic efficacy.
-
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Part 4: Comprehensive Efficacy Evaluation of Pyrazole Derivatives
A multi-parameter approach is essential for a thorough assessment of a pyrazole derivative's anti-arthritic potential. Efficacy should be evaluated through a combination of clinical, histological, and biomarker analyses.
Clinical Assessment of Arthritis
This is a non-invasive, longitudinal assessment of disease progression and the most common method for evaluating efficacy.[23]
-
Arthritis Score: Each paw is graded on a semi-quantitative scale. Scoring should be performed daily or every other day by a blinded observer.
| Score | Description of Paw |
| 0 | No evidence of erythema or swelling. |
| 1 | Mild swelling and/or erythema confined to the tarsals or ankle joint. |
| 2 | Moderate swelling and erythema extending from the ankle to the tarsals. |
| 3 | Severe swelling and erythema extending from the ankle to the metatarsal joints.[24] |
| 4 | Maximum swelling and erythema encompassing the ankle, foot, and digits, with loss of function. |
| A cumulative score (max 16 per animal) is calculated by summing the scores for all four paws. |
-
Paw Thickness/Volume: Quantitative measurements provide objective data to complement clinical scores.
Histopathological Analysis of Joints
Histology provides definitive evidence of the drug's effect on joint architecture at the microscopic level.[26][27]
Protocol:
-
Tissue Collection: At the study endpoint, euthanize animals and dissect the hind paws/knee joints.
-
Fixation: Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify joints using a suitable agent (e.g., EDTA solution) until bones are pliable. This is a critical step for obtaining high-quality sections.[27]
-
Processing & Staining: Process tissues, embed in paraffin, and section. Stain slides with:
Histological Scoring System: Joints are scored by a blinded pathologist based on the following parameters.
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Synovial Inflammation | Normal, 1-2 cell layers | 3-5 cell layers, some inflammatory infiltrate | Multilayered synovium, significant cellular infiltrate | Dense, hyperplastic synovial tissue filling the joint space.[29] |
| Pannus Formation | None | Minimal pannus at cartilage-pannus junction | Pannus extending over cartilage surface | Extensive pannus with cartilage erosion. |
| Cartilage Damage | Intact surface, normal Safranin O staining | Superficial fibrillation, slight loss of staining | Clefts into radial layer, moderate loss of staining | Full-thickness erosion, severe loss of staining. |
| Bone Erosion | No erosions | Small areas of resorption at joint margins | Significant erosion of cortical bone | Extensive bone loss and joint deformity. |
Biomarker Analysis
Quantifying systemic and local biomarkers provides mechanistic insight into the drug's mode of action.[30]
Sample Collection: At the study endpoint, collect blood (for serum/plasma) and joint tissues.
| Biomarker Category | Specific Markers | Sample Type | Method | Rationale |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6[4][31] | Serum, Joint Homogenate | ELISA, Multiplex Assay | Key drivers of inflammation and joint destruction in RA. |
| Acute Phase Proteins | C-Reactive Protein (CRP)[17] | Serum | ELISA | Systemic marker of inflammation. |
| Autoantibodies | Anti-Type II Collagen Abs, RF, ACPA[31][32] | Serum | ELISA | Markers of the specific autoimmune response (Note: ACPA is inconsistent in models).[32] |
| Cartilage & Bone Turnover | MMP-3, Urinary HP/LP[4][30] | Serum, Urine | ELISA, HPLC | Indicators of matrix degradation and bone resorption. |
| Gene/Protein Expression | p-p38 MAPK, COX-2[4] | Joint Homogenate | Western Blot, RT-PCR | Confirms target engagement within the affected tissue. |
Conclusion
The successful preclinical evaluation of novel pyrazole derivatives requires a systematic and multi-faceted approach. By selecting the appropriate animal model—using the AIA model for rapid screening and the CIA model for in-depth, RA-relevant efficacy testing—researchers can generate robust and translatable data. A comprehensive assessment, integrating daily clinical scoring with endpoint histological analysis and biomarker quantification, provides the most complete picture of a compound's therapeutic potential. The protocols and evaluation frameworks detailed in this guide offer a validated pathway for advancing promising pyrazole derivatives from the bench toward clinical development for the treatment of rheumatoid arthritis.
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Application Notes & Protocols: Evaluating Pyrazole Compounds in Preclinical Models of Neuropathic Pain
Authored by: Senior Application Scientist, Preclinical CNS Pharmacology
Publication Date: January 22, 2026
Introduction: The Challenge of Neuropathic Pain and the Promise of Pyrazole Scaffolds
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need.[1][2] Existing therapies often provide inadequate relief and are accompanied by dose-limiting side effects. The pyrazole nucleus, a five-membered heterocyclic ring, is a versatile scaffold in medicinal chemistry, known for improving the lipophilicity and solubility of drug candidates.[3] This structural feature has been incorporated into numerous compounds targeting a range of biological pathways implicated in pain and inflammation, making pyrazole derivatives a promising area of investigation for novel analgesics.[4][5][6]
Pyrazole-containing compounds have been developed as potent and selective inhibitors or modulators of key pain targets, including Transient Receptor Potential Vanilloid 1 (TRPV1), voltage-gated sodium channels (e.g., Nav1.7), and cannabinoid receptors (CB1/CB2).[7][8][9][10][11][12] Given this pharmacological diversity, rigorous preclinical evaluation is essential to identify the most promising candidates. This guide provides a comprehensive framework and detailed protocols for testing the efficacy of novel pyrazole compounds using validated animal models of neuropathic pain.
Chapter 1: Strategic Selection of Neuropathic Pain Models
No single animal model can fully recapitulate the complexity of human neuropathic pain.[2][13] Therefore, the choice of model must be strategically aligned with the clinical pain etiology being simulated and the hypothesized mechanism of action of the pyrazole compound under investigation. Animal models are crucial for understanding the mechanisms of neuropathic pain and for developing effective therapies.[2]
Causality in Model Selection
The rationale for selecting a model extends beyond simply inducing a pain-like state. It involves matching the underlying pathophysiology of the model with the target of the drug. For instance:
-
Traumatic Nerve Injury Models (CCI, SNI): These models are ideal for compounds targeting mechanisms of ectopic firing, central sensitization, and neuroinflammation that arise directly from physical nerve damage.[14] They are robust and produce long-lasting hypersensitivity.[14][15]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models: These are essential for testing compounds intended to treat the neurotoxic side effects of cancer therapies like paclitaxel.[16][17][18] The underlying pathology involves mitochondrial dysfunction and inflammatory responses in sensory neurons.[17]
-
Metabolic Disease Models (e.g., Streptozotocin-induced Diabetes): These models are appropriate for pyrazole compounds targeting pathways relevant to diabetic neuropathy, such as oxidative stress or glycation end-product signaling.
Comparative Overview of Key Models
The table below summarizes the characteristics of commonly employed models to guide selection.
| Model | Etiology Simulated | Key Pathophysiological Features | Advantages | Considerations & Limitations |
| Chronic Constriction Injury (CCI) | Traumatic Peripheral Nerve Injury | Inflammation, partial denervation, axonal injury, central sensitization.[19] | Technically straightforward, produces robust and stable hypersensitivity.[14] | Can result in some motor impairment; inflammation is a major component. |
| Spared Nerve Injury (SNI) | Traumatic Peripheral Nerve Injury | Selective lesioning of tibial and common peroneal nerves, leaving the sural nerve intact.[15][20] | Induces a very robust and long-lasting mechanical allodynia; less motor deficit than CCI.[15][20] | Requires more precise microsurgical skills.[15] |
| Paclitaxel-Induced CIPN | Chemotherapy-Induced Neuropathy | Axonal degeneration, mitochondrial damage, neuroinflammation in dorsal root ganglia.[17] | High clinical relevance for a common and dose-limiting side effect of chemotherapy.[17] | Pain phenotype can be variable; requires careful dose selection to balance neuropathy with systemic toxicity.[18] |
Chapter 2: Foundational Protocols for Model Induction
The reproducibility of any pharmacology study hinges on the precise and consistent execution of the model induction protocol. Here, we detail standardized procedures for two widely used models relevant to diverse pyrazole compound mechanisms.
Protocol: Chronic Constriction Injury (CCI) in Rats
The CCI model is a valuable tool for studying chronic neuropathic pain and identifying compounds with analgesic properties.[21][22] It involves the loose ligation of the sciatic nerve to create peripheral pain.[22]
Objective: To induce a reproducible peripheral mononeuropathy characterized by thermal hyperalgesia and mechanical allodynia.
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Surgical scissors, fine forceps
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Male Sprague Dawley or Wistar rats (200-250g)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance). Shave the left thigh and sterilize the surgical area with an antiseptic solution.
-
Sciatic Nerve Exposure: Make a small incision on the lateral surface of the mid-thigh. Carefully dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, with approximately 1 mm spacing between them.[14]
-
Expert Insight: The key to this surgery is the "looseness" of the ligatures. They should only gently constrict the nerve, causing minimal occlusion of the epineural blood flow. Over-tightening can lead to excessive nerve damage and motor deficits, confounding behavioral results.
-
-
Closure: Close the muscle layer with a simple interrupted suture pattern. Close the skin incision with wound clips.
-
Post-Operative Care: Allow the animal to recover on a heating pad. Monitor for signs of distress. Wound clips should be removed 7-10 days post-surgery.[21] No analgesics should be provided post-operatively as they will interfere with the study endpoints.[22]
-
Validation: Behavioral testing should commence after a recovery period, typically starting 3-7 days post-surgery, to establish a stable pain baseline.[21]
Protocol: Paclitaxel-Induced CIPN in Rats
This model mimics the painful peripheral neuropathy experienced by patients undergoing chemotherapy with taxane-based drugs.[18]
Objective: To induce sensory neuropathy, including mechanical and cold allodynia, through systemic administration of paclitaxel.
Materials:
-
Paclitaxel (clinical grade formulation)
-
Vehicle (appropriate for paclitaxel solubilization, e.g., Cremophor EL and ethanol, then diluted in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male Sprague Dawley rats (180-220g)
Procedure:
-
Compound Preparation: Prepare paclitaxel solution. A common solvent system is a 1:1 mixture of Cremophor EL and 99.9% ethanol, which is then diluted with 0.9% saline to the final concentration.
-
Dosing Regimen: Administer paclitaxel at a dose of 4 mg/kg via i.p. injection.[18] This is typically done on four alternate days (e.g., Day 0, 2, 4, 6) for a cumulative dose of 16 mg/kg.[18]
-
Expert Insight: The dosing regimen is critical. Lower doses may not induce robust neuropathy, while higher doses can cause significant systemic toxicity and weight loss, which are confounding factors. It is essential to include a vehicle-treated control group that receives the same injection volume and schedule.
-
-
Monitoring: Monitor the animals' body weight and general health daily throughout the induction period. A modest weight loss is expected, but significant, sustained loss (>15-20%) may require intervention or exclusion from the study.
-
Validation: The development of neuropathic pain behaviors, such as mechanical allodynia, typically becomes significant around 7-14 days after the first injection. Baseline behavioral testing should be performed before the first paclitaxel administration.
Chapter 3: Quantifying Pain-Like Behaviors: Core Protocols
Objective quantification of sensory thresholds is the primary endpoint for assessing the efficacy of a pyrazole compound. The following protocols are standard in the field.
Protocol: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-painful mechanical stimulus, a hallmark of neuropathic pain.[15][19]
Objective: To determine the mechanical force (in grams) required to elicit a paw withdrawal response.
Materials:
-
von Frey filaments (manual set) or an electronic von Frey anesthesiometer.[23]
-
Elevated testing platform with a wire mesh floor.
-
Plexiglas enclosures for animal habituation.
Procedure:
-
Habituation: Place the animals in their individual enclosures on the mesh platform and allow them to acclimate for at least 15-30 minutes before testing begins.[23] This step is crucial to minimize stress-related responses.
-
Filament Application: Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw until it just begins to bend.[19]
-
Response Recording: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin with a mid-range filament (e.g., 2.0 g or 4.31 force value).
-
If there is no response, the next stimulus will be with a filament of greater force.[19][24]
-
If there is a positive response, the next stimulus will be with a filament of lesser force.[19]
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.
-
-
Data Integrity: The tester should be blinded to the treatment groups to prevent bias. Both the ipsilateral (injured/affected) and contralateral paws should be tested.
Protocol: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a noxious thermal stimulus (radiant heat).[25][26]
Objective: To determine the time (in seconds) it takes for an animal to withdraw its paw from a focused beam of radiant heat.
Materials:
-
Hargreaves apparatus (Plantar Test Analgesia Meter).
-
Glass platform and Plexiglas enclosures.
Procedure:
-
Habituation: Acclimate the animals on the glass platform within their enclosures for at least 15-30 minutes.
-
Stimulus Application: Position the movable infrared (IR) heat source directly beneath the plantar surface of the hind paw to be tested.[26]
-
Measurement: Activate the IR source. A timer starts automatically and stops when the animal withdraws its paw.[26][27] The latency is recorded.
-
Cut-off Time: A maximum cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage in animals that may have a blunted response.[26]
-
Data Collection: Typically, 3-5 measurements are taken for each paw, with at least 5 minutes between measurements, and the average latency is calculated.
Chapter 4: Designing an Efficacy Study for a Novel Pyrazole Compound
A well-designed study is critical for obtaining clear, interpretable data on the analgesic potential of a test compound.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical efficacy study.
Caption: Standard experimental workflow for preclinical efficacy testing.
Key Considerations for Study Design
-
Groups: The study must include:
-
Sham/Vehicle: Animals that undergo sham surgery (or receive vehicle injections) and are treated with the compound vehicle. This controls for the effects of the procedure and dosing.
-
Model/Vehicle: Animals with the induced neuropathy (e.g., CCI) treated with the compound vehicle. This establishes the maximum pain response.
-
Model/Pyrazole Compound: Neuropathic animals treated with one or more doses of the test compound.
-
Model/Positive Control: Neuropathic animals treated with a standard-of-care analgesic (e.g., Gabapentin, Pregabalin). This validates the model's sensitivity to known analgesics.
-
-
Dosing: The route of administration (e.g., oral, i.p., i.v.) and dose levels should be informed by prior pharmacokinetic (PK) studies to ensure adequate exposure at the target site. A dose-response study is essential to determine the potency (ED50) of the compound.
-
Blinding: All behavioral testing and data analysis must be performed by personnel who are blinded to the treatment conditions to eliminate experimenter bias.
Chapter 5: Target Engagement & Molecular Analysis
Behavioral data demonstrates if a compound works; molecular analysis helps to explain how it works. Post-mortem tissue analysis is a critical step for validating the compound's mechanism of action.
Potential Molecular Targets for Pyrazole Compounds
The pyrazole scaffold is found in compounds targeting several key players in nociceptive signaling.
Caption: Potential mechanisms of action for pyrazole-based analgesics.
-
TRPV1 Antagonism: TRPV1 is a key integrator of noxious thermal and chemical stimuli.[7] Pyrazole-containing molecules have been developed as potent TRPV1 antagonists, which can block the influx of cations and subsequent nociceptor activation.[7][28]
-
Nav1.7 Inhibition: The Nav1.7 sodium channel is critical for action potential generation and propagation in nociceptors.[29][30] Selective pyrazole-based inhibitors of Nav1.7, such as PF-05089771, have shown promise in preclinical studies.[11]
-
Cannabinoid Receptor Modulation: The pyrazole scaffold is famously part of the CB1 antagonist/inverse agonist rimonabant.[12] However, other pyrazole derivatives have been synthesized to act as partial or full agonists at CB1 and CB2 receptors, which can produce analgesia through peripheral and central mechanisms.[8][9][10]
Recommended Post-Mortem Analyses
-
Immunohistochemistry (IHC): Use spinal cord and dorsal root ganglia (DRG) sections to probe for markers of neuronal activation (e.g., c-Fos), glial cell reactivity (e.g., Iba1 for microglia, GFAP for astrocytes), and the expression level of the target protein.
-
Western Blot: Quantify the total protein levels of the target and key downstream signaling molecules in homogenized tissue lysates from the DRG and spinal cord.
-
Quantitative PCR (qPCR): Measure mRNA expression levels of the target and inflammatory mediators (e.g., TNF-α, IL-1β) to assess the compound's effect on gene expression.
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Application Notes & Protocols: Leveraging 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Value of Fluorinated Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel drugs.[3] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, further enhances the pharmaceutical potential of this scaffold. The -CF3 group is a powerful modulator of a molecule's physicochemical properties; it can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through strong electronic interactions.[1][4]
This guide focuses on a particularly valuable building block: 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole . This compound combines the robust pyrazole core with two distinct fluorine-containing motifs, making it a highly strategic starting material for developing a diverse range of pharmaceutical intermediates, especially in the realms of anti-inflammatory, analgesic, and anticancer agents.[1] The presence of the C4-H bond on the pyrazole ring offers a prime site for functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
This document provides detailed protocols and expert insights into the chemical derivatization of this versatile pyrazole, focusing on key reactions that unlock its potential for creating complex and novel molecular architectures.
Core Physicochemical Properties
A foundational understanding of the starting material's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 1269291-03-3 | [1] |
| Molecular Formula | C₁₀H₆F₄N₂ | [1] |
| Molecular Weight | 230.16 g/mol | [1] |
| Appearance | Off-white to white solid | N/A |
| Storage | 2-8°C, under inert atmosphere | [1] |
Strategic Functionalization at the C4-Position
The C4 position of the pyrazole ring is the most nucleophilic carbon and is thus the primary site for electrophilic substitution. This reactivity is the gateway to a vast array of derivatives. We will explore two powerful and widely applicable methods for functionalizing this position: the Vilsmeier-Haack formylation and Palladium-catalyzed cross-coupling reactions.
Logical Workflow for C4-Functionalization
The following diagram illustrates the strategic workflow for diversifying the this compound core.
Caption: Strategic pathways for C4-functionalization.
Protocol 1: Vilsmeier-Haack Formylation of the Pyrazole Core
Principle: The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[5] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5] This electrophilic reagent readily attacks the C4 position of the pyrazole, leading to the formation of a pyrazole-4-carbaldehyde after aqueous workup. This aldehyde is an exceptionally versatile intermediate for further synthetic transformations.[6]
Step-by-Step Protocol:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a viscous, pale-yellow chloroiminium salt complex (the Vilsmeier reagent) should be observed.[3]
-
-
Formylation Reaction:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.
-
The product, this compound-4-carbaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Expected Results & Causality:
| Parameter | Expected Outcome | Rationale / Causality |
| Regioselectivity | Exclusive formylation at C4 | The C4 position is the most electron-rich and sterically accessible site for electrophilic attack on the pyrazole ring.[8] |
| Yield | 75-90% | The Vilsmeier-Haack reaction is generally high-yielding for activated heterocycles. Careful control of temperature and anhydrous conditions are key to preventing reagent decomposition and maximizing yield.[6][7] |
| ¹H NMR | Appearance of a singlet peak for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm. | This is a characteristic chemical shift for an aromatic aldehyde proton. |
| IR Spectroscopy | A strong C=O stretching band around 1680-1700 cm⁻¹. | This absorption confirms the presence of the newly introduced carbonyl group. |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
Principle: The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[9][10] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[11] To apply this to our system, we must first introduce a halogen at the C4 position, which then serves as the coupling handle. Bromination is a common and effective choice.
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Two-step sequence for C4-arylation.
Step 2A: C4-Bromination Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, which can often be used in the next step without further purification.
-
Step 2B: Suzuki-Miyaura Coupling Protocol
-
Reaction Setup:
-
To a Schlenk flask, add the 4-bromo-pyrazole intermediate (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq.).[12]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[12]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours. The use of microwave irradiation can significantly shorten reaction times (e.g., 40 minutes at a suitable temperature).[12]
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C4-aryl/heteroaryl pyrazole derivative.
-
Self-Validating System & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For challenging substrates (e.g., sterically hindered or electron-deficient boronic acids), more advanced catalyst systems like those using Buchwald-Hartwig ligands (e.g., XPhos) may be required to achieve higher yields and prevent side reactions like dehalogenation.[12]
-
Base and Solvent: The base is crucial for the transmetalation step of the catalytic cycle. An aqueous base/organic solvent system is standard and effective for a wide range of substrates.[12] The choice of base can influence reaction rates and yields.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving good yields.[9]
Conclusion: A Gateway to Chemical Diversity
The protocols detailed herein for the Vilsmeier-Haack formylation and Suzuki-Miyaura cross-coupling of This compound provide reliable and scalable pathways to a vast library of novel pharmaceutical intermediates. The C4-formyl derivative is a synthetic linchpin, enabling access to amines, alkenes, and carboxylic acids, while the C4-aryl derivatives, reminiscent of the core structure of drugs like Celecoxib, are of immediate interest in anti-inflammatory and oncology research.[13][14] By mastering these foundational transformations, researchers can effectively leverage this fluorinated pyrazole building block to accelerate the discovery and development of next-generation therapeutics.
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.[13]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).[4]
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El-Sayed, M. A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2939-2947.[12]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.[6]
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Manetti, F., et al. (2003). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Bioorganic & Medicinal Chemistry, 11(10), 2299-2309.[14]
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Al-Adhami, H., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(19), 6170-6179.[17]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177-2250.[9]
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Garkawvy, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1495.[3]
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.[10]
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Reddy, T. R., et al. (2016). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 6(96), 93185-93211.[7]
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Pyrazole. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Vilsmeier-Haack reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Pyrazole Compounds
Welcome to the technical support center for the purification of fluorinated pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable molecules. The incorporation of fluorine into pyrazole scaffolds imparts significant, and often desirable, changes to their physicochemical properties, but it also introduces specific hurdles in their isolation and purification.[1][2]
This document moves beyond simple protocols to provide in-depth, experience-driven insights into why certain problems arise and how to systematically troubleshoot them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered during the purification of fluorinated pyrazoles.
Q1: Why is my fluorinated pyrazole so difficult to separate from non-fluorinated starting materials or byproducts using normal-phase chromatography?
Answer: This is a classic problem rooted in the paradoxical nature of fluorine's effect on polarity.
-
The Causality: The introduction of fluorine, particularly a trifluoromethyl (-CF3) group, dramatically alters a molecule's electronic properties. While the C-F bond is highly polar, a -CF3 group creates a strong local dipole. However, due to its high molar volume and the "shielding" effect of the fluorine atoms, it can also increase the molecule's overall hydrophobicity and reduce its ability to engage in hydrogen bonding with the silica surface.[3] This can lead to a situation where the fluorinated product and a non-fluorinated precursor have unexpectedly similar retention factors (Rf) on silica gel, making separation by standard solvent systems (e.g., Hexane/Ethyl Acetate) inefficient. The molecule can become more polar but also more lipophilic at the same time.[3]
-
Expert Insight: Don't assume fluorination will drastically increase polarity in the context of silica gel chromatography. Often, the change in Rf is much smaller than anticipated. A small amount of a more polar solvent, like methanol or isopropanol, added to your eluent can sometimes dramatically improve separation by disrupting interactions with the silica surface.
Q2: My compound appears to be decomposing or "streaking" on my silica gel column. What is happening and how can I prevent it?
Answer: This is a strong indicator of compound instability on the acidic silica surface.
-
The Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups. This acidic environment can catalyze the degradation of sensitive molecules. Fluorinated pyrazoles can be susceptible to several degradation pathways:
-
Hydrolysis: Acid-sensitive groups on your pyrazole ring or its substituents can be cleaved.
-
Elimination: In certain structural contexts, acid-catalyzed elimination of HF is possible, leading to unsaturated byproducts.
-
Ring Opening: The pyrazole ring itself, if activated by certain functional groups, can be labile to strong acids. Some studies have shown that certain fluorinated pyrazoles can undergo partial decomposition when purified on silica gel.[4]
-
-
Troubleshooting & Protocol:
-
Confirm Instability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or as a streak, your compound is likely unstable on silica.[5]
-
Switch to a Neutral Stationary Phase: Try purifying on a small scale with neutral alumina or Florisil.[5] These are less acidic and often prevent degradation.
-
Deactivate the Silica Gel: If you must use silica, you can neutralize it. Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic silanol groups.[5] Be aware that this will alter the elution profile, so you will need to re-screen your TLC conditions with the added base.
-
Q3: I'm struggling with normal-phase chromatography. Is Reverse-Phase HPLC a viable alternative?
Answer: Absolutely. Reverse-phase (RP) chromatography is an excellent and often complementary technique for purifying fluorinated compounds.
-
The Principle of Orthogonality: RP-HPLC separates compounds based on hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[6][7] This separation mechanism is "orthogonal" to normal-phase, meaning it separates compounds based on different physicochemical properties. Impurities that co-elute with your product on silica may be easily separated on a C18 column.[6][8]
-
Expert Insight: Fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer unique selectivity for separating halogenated compounds and isomers compared to standard C18 columns.[7] If you have access to preparative HPLC with a PFP column, it is a powerful tool for challenging separations of fluorinated molecules.[8]
Q4: My fluorinated pyrazole is a persistent oil or wax and refuses to crystallize. What are my options?
Answer: "Oiling out" is a common frustration, often caused by residual impurities or the intrinsic properties of the molecule. A systematic approach is key.
-
The Causality: The presence of fluorine can disrupt crystal lattice packing. Furthermore, minor impurities can act as "crystal poisons," inhibiting the formation of an ordered solid. The goal of recrystallization is to slowly cool a saturated solution, allowing pure crystals to form while impurities remain in the solvent.[9] Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Troubleshooting Protocol:
-
Ensure High Purity: First, ensure your material is >95% pure by another method (e.g., chromatography). Crystallization is a purification technique, but it works best on nearly pure material.[10]
-
Solvent Screening: The choice of solvent is critical.[10] Create a small-scale solvent screen. Place a few milligrams of your oil in several vials and add different solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, acetonitrile, water). An ideal solvent will dissolve your compound when hot but not when cold.
-
Induce Crystallization: If a solution remains supersaturated upon cooling, you must induce nucleation.[11]
-
Two-Solvent System: If a single solvent fails, dissolve the oil in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Gently warm to clarify and then allow to cool slowly.[12]
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Co-eluting Impurities
Symptom: Your compound appears as a single spot on TLC and a sharp peak in your flash chromatography run. However, subsequent NMR analysis (especially ¹⁹F NMR) reveals a mixture of isomers or closely related impurities.
Expertise & Causality: This issue often arises from regioisomers or diastereomers that have nearly identical polarities. The pyrazole ring synthesis can sometimes yield different N-alkylation isomers, or subsequent reactions can produce stereoisomers. Because their overall size, shape, and functional groups are so similar, they behave almost identically on a silica column. ¹⁹F NMR is particularly sensitive to the local electronic environment, making it an excellent tool for detecting fluorinated impurities that are invisible by other means.[13]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting workflow for co-eluting impurities.
Data-Driven Solvent System Selection
Choosing the right solvent system is critical. The table below provides empirically derived starting points for normal-phase chromatography of fluorinated pyrazoles.
| Compound Characteristics | Primary Eluent System (Non-polar) | Secondary Eluent System (Polar) | Tertiary Additive (for tough separations) |
| Low Polarity (e.g., N-aryl, alkyl substituents) | Hexanes or Heptane | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | 1-5% Diethyl Ether (Et₂O) |
| Medium Polarity (e.g., esters, amides) | Dichloromethane (DCM) | Acetone or Acetonitrile (MeCN) | 0.5-2% Methanol (MeOH) |
| High Polarity / H-bonding (e.g., free -NH, -OH) | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 0.5-1% Acetic Acid (AcOH) or Triethylamine (TEA) |
Self-Validating Protocols
-
Objective: To enhance selectivity between closely eluting compounds on silica gel.
-
Methodology: a. Start with a standard binary solvent system (e.g., Hexane/EtOAc) where the product Rf is ~0.3. b. If separation is poor, switch the non-polar solvent to Toluene. The π-π interactions between toluene and aromatic pyrazoles can alter selectivity. c. If still unsuccessful, switch the polar solvent. Replace EtOAc with a hydrogen-bond donor (like isopropanol) or a hydrogen-bond acceptor (like acetone). d. Run a shallow gradient elution. Start with a solvent system that keeps all compounds at the top of the column and slowly increase polarity. This can resolve components that are inseparable under isocratic (constant solvent) conditions.[5]
-
Validation: A successful optimization will show increased separation (ΔRf) between the desired product and impurities on analytical TLC plates using the new solvent system.
-
Objective: To exploit differences in hydrophobicity for separation.
-
Methodology: a. Dissolve a small sample of the impure material in methanol or acetonitrile. b. Perform analytical RP-HPLC (C18 column) screening with a water/acetonitrile or water/methanol gradient (e.g., 5% to 95% organic over 15 minutes). c. Identify the retention times of your product and impurities. A good separation will show baseline resolution between the peaks. d. Scale up the analytical method to a preparative scale, ensuring not to overload the column.
-
Validation: The collected fractions from the preparative run should show single, pure peaks upon re-injection onto the analytical column. NMR of the evaporated fractions will confirm purity.
-
Objective: To use a gentle, high-resolution technique for thermally labile or difficult-to-separate compounds.[14]
-
Methodology: SFC uses supercritical CO₂ as the main mobile phase, often modified with a small amount of an organic solvent like methanol.[15] Due to the low viscosity and high diffusivity of supercritical fluids, SFC can provide faster and higher-resolution separations than HPLC.[15][16] a. Consult with an SFC specialist or your facility's instrumentation expert. b. Screen various columns (chiral and achiral) and co-solvents (typically alcohols). c. SFC is particularly effective for separating stereoisomers.
-
Validation: High-purity fractions are collected and analyzed by standard methods (NMR, LC-MS) to confirm successful separation. SFC is especially useful for compounds that are not stable on silica or alumina.[16][17]
Guide 2: Managing Product Instability During Purification
Symptom: You observe significant streaking on TLC plates, the appearance of new, more polar spots during a column run, or suffer from inexplicably low product recovery after chromatography.
Expertise & Causality: This points to the chemical degradation of your molecule during the purification process. The C-F bond itself is very strong, but the influence of fluorine atoms can make other parts of the molecule reactive. For instance, a fluorinated group can increase the acidity of a nearby proton, potentially making the molecule susceptible to base-catalyzed elimination. Conversely, some fluorinated compounds can be unstable in acidic conditions.[18]
Decision Flowchart for Instability Issues
Caption: Decision process for handling compound instability.
Mitigation Protocols
-
Objective: To eliminate acid-catalyzed degradation during column chromatography.
-
Methodology for Base-Washing Silica: a. Prepare your chosen eluent (e.g., 80:20 Hexane:EtOAc). Add triethylamine (TEA) to a final concentration of 1% (v/v). b. Prepare a slurry of silica gel in this base-containing eluent. c. Pack your column as usual with this slurry. d. Run the column using the eluent containing 1% TEA.
-
Methodology for Neutral Alumina: a. Purchase Brockmann I neutral alumina and determine the appropriate activity for your separation (often Activity II or III is a good starting point). b. Pack and run the column as you would with silica, noting that the elution order may change.
-
Validation: Successful application of this protocol will result in a significant reduction of streaking on TLC and a higher recovery of pure product from the column, free from degradation-related byproducts.
-
Objective: To slow the rate of degradation for thermally labile compounds.
-
Methodology: a. If possible, set up and run your entire chromatography apparatus inside a cold room (4 °C). b. Pre-cool your solvents before use. c. Pack and run the column quickly and efficiently to minimize the time the compound spends on the stationary phase.
-
Validation: This is considered successful if the yield and purity of the isolated product are significantly higher than when the chromatography is performed at room temperature.
This guide provides a framework for thinking critically about the purification challenges of fluorinated pyrazoles. By understanding the underlying chemical principles and applying a systematic, logical approach to troubleshooting, you can overcome these obstacles and successfully isolate your target compounds.
References
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Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Martins, J. E. D., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. National Institutes of Health. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
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Dubin, V., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. National Institutes of Health. [Link]
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LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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MDPI. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]
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ResearchGate. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
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ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. [Link]
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Wikipedia. Organofluorine chemistry. [Link]
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ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Google Patents.
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Nature. Contemporary synthetic strategies in organofluorine chemistry. [Link]
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ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
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ResearchGate. Fluorinated Heterocycles. [Link]
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ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
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University of Toronto. Column chromatography. [Link]
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Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
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PubMed. Retention of [(18)F]fluoride on reversed phase HPLC columns. [Link]
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National Institutes of Health. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]
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MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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ACS Publications. (2019). The Dark Side of Fluorine. [Link]
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ResearchGate. Retention of Fluorine in Silica Gels and Glass*. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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Reddit. (2022). troubleshooting column chromatography. [Link]
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Wiley. FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
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Chemistry LibreTexts. (2022). 3.4: Supercritical Fluid Chromatography. [Link]
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Taylor & Francis Online. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. [Link]
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PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
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ResearchGate. On the polarity of partially fluorinated methyl groups. [Link]
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News-Medical.Net. (2025). U.S. wastewater treatment fails to address rising organofluorine contamination. [Link]
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University of Toronto. Recrystallization - Single Solvent. [Link]
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Mayo Clinic. Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. [Link]
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ResearchGate. (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
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Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
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YouTube. (2018). 4 Recrystallization Methods for Increased Yield. [Link]
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CHIMIA. The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. [Link]
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solubility and stability of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in DMSO
Welcome to the technical support guide for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility and stability of this compound when working with Dimethyl Sulfoxide (DMSO). This guide offers frequently asked questions for quick reference and detailed troubleshooting protocols to address challenges you may encounter during your experiments.
Introduction to this compound
This compound is a fluorinated pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and agrochemistry due to the effects of fluorine and the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Given that DMSO is a near-universal solvent for compound storage and high-throughput screening, understanding the behavior of this specific pyrazole in DMSO is critical for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For the solid form of the compound, storage at 2-8°C in a sealed container under dry conditions is recommended to ensure long-term stability.[1]
Q2: My compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. Why did this happen and how can I fix it?
This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3] While highly soluble in DMSO, the compound's solubility can dramatically decrease when introduced into an aqueous environment. The final concentration of DMSO is a key factor; if it's too low, the compound may no longer stay in solution.
-
Recommendation: Optimize the final DMSO concentration in your assay. For most cell-based assays, a final DMSO concentration of less than 0.5% is advisable to avoid cellular toxicity.[2] A stepwise dilution approach, rather than a single large dilution, can also help prevent immediate precipitation.[3]
Q3: Are there any known stability issues with this compound in DMSO?
While specific stability data for this compound is not extensively published, general principles suggest that pyrazole rings are relatively stable. However, the presence of water in DMSO can promote hydrolysis of certain functional groups over long-term storage.[4] It is best practice to use anhydrous DMSO and to limit the number of freeze-thaw cycles.
Q4: I am seeing unexpected peaks in my HPLC/GC analysis when using DMSO as a solvent. What could be the cause?
DMSO itself can degrade under certain conditions, leading to artifact peaks in analytical readouts. These can include methanethiol, dimethylsulfide, and S-methyl methanethioate, especially in headspace GC analysis.[5] It is crucial to run a DMSO blank to identify any solvent-related artifacts.
Solubility Troubleshooting Guide
Issue: Difficulty in Dissolving the Compound or Precipitation from DMSO Stock
While this pyrazole derivative is expected to have good solubility in DMSO, issues can arise, particularly at high concentrations or with variations in compound purity.
Causality:
-
Inadequate Solvation Time/Energy: The compound may require more time or energy (sonication, gentle warming) to fully dissolve.
-
Supersaturation: The intended concentration may exceed the compound's solubility limit in DMSO at a given temperature.
-
Water Contamination: DMSO is hygroscopic. Absorbed water can reduce the solubility of hydrophobic compounds.
Troubleshooting Workflow:
Caption: A logical workflow for investigating compound stability.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any potential degradants.
HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Protocol for a Forced Degradation Study: Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. [6]
-
Prepare Stock Solutions: Dissolve the compound in DMSO to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Dilute with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Dilute with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Incubate the DMSO stock solution at 60°C for 24 hours.
-
Photolytic: Expose the DMSO stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by the developed stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify any degradation products.
Summary of Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale/Source |
| Molecular Weight | 230.16 g/mol | [1] |
| Predicted LogP | ~3.5 - 4.5 | Based on similar structures on PubChem. [7] |
| DMSO Solubility | Likely >10 mM | Most drug-like molecules are screened at 10 mM in DMSO. Fluorination can sometimes impact solubility. [8] |
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This compound. MySkinRecipes. [Link]
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Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
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5-(4-fluorophenyl)-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazole. PubChem. [Link]
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Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(2), 99-109. [Link]
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Lin, J., et al. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. ChemRxiv. [Link]
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Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]
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- 8. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing regioisomer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to regioselectivity in their synthetic routes. The formation of pyrazole rings, a cornerstone in pharmaceutical and agrochemical development, often presents a critical hurdle: the formation of regioisomeric mixtures. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you gain control over your reaction outcomes.
Introduction: The Root of the Regioisomer Challenge
The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction first reported by Knorr in 1883.[1][2] While seemingly straightforward, when both reactants are unsymmetrical, the reaction can proceed through two different pathways, leading to a mixture of two distinct regioisomers.[1][2][3]
The core of the issue lies in the initial step: the nucleophilic attack of one of the two non-equivalent nitrogen atoms of the hydrazine onto one of the two non-equivalent carbonyl carbons of the dicarbonyl. The subsequent cyclization and dehydration can produce two different constitutional isomers, often with similar physical properties, making their separation a significant challenge.[3][4] Understanding and controlling the factors that govern which nitrogen attacks which carbon is paramount to achieving a regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a mixture of products. Why is this happening?
This is the classic regioselectivity problem in pyrazole synthesis.[1][3] Methylhydrazine has two different nitrogen atoms: the substituted N-1 (bearing the methyl group) and the unsubstituted N-2 (-NH2). Your 1,3-diketone has two different carbonyl carbons. The reaction proceeds via two competing pathways:
-
Pathway A: The more nucleophilic terminal -NH2 group attacks one carbonyl, leading to one regioisomer.
-
Pathway B: The less nucleophilic N-1 atom attacks the other carbonyl, leading to the second regioisomer.
The final product ratio is determined by a delicate balance of steric hindrance, electronics of the substituents on both reactants, and the reaction conditions.[2]
Q2: What are the key factors that control which regioisomer is formed?
Regioselectivity is not a matter of chance. It is governed by three primary factors:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl will preferentially be attacked by the more nucleophilic (electron-rich) nitrogen of the hydrazine. For example, a trifluoromethyl (CF3) group on one side of the diketone makes the adjacent carbonyl carbon highly electrophilic, strongly directing the initial attack.[2]
-
Steric Effects: Large, bulky substituents on either the diketone or the hydrazine can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl center.[2]
-
Reaction Conditions: This is the most readily manipulated factor.
-
Solvent: The choice of solvent can have a dramatic impact.[3]
-
pH (Catalyst): Acid catalysis is often employed to accelerate the condensation and dehydration steps. The pH can influence the tautomeric equilibrium of the dicarbonyl and the protonation state of the hydrazine, thereby affecting the reaction pathway.[2]
-
Q3: How can I definitively identify my pyrazole regioisomers?
When you have a mixture, or even a single product, unambiguous structural confirmation is critical. While mass spectrometry can confirm the molecular weight, it cannot distinguish between regioisomers. The gold standard for identification is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D-NMR techniques.[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool. It detects spatial proximity between protons. For example, in an N-methyl pyrazole, a NOESY cross-peak between the N-methyl protons and the protons of the substituent at the C-5 position confirms that the methyl group is at N-1 and adjacent to C-5. The absence of this signal in the other isomer would be conclusive.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. Observing a 3-bond correlation (³J C-H) between the N-methyl protons and the C-5 carbon of the pyrazole ring provides strong evidence for that specific isomer.[5]
Troubleshooting Guide: Gaining Control Over Regioisomer Formation
This section provides actionable protocols to address the formation of regioisomeric mixtures.
Issue 1: My reaction consistently yields a nearly 1:1 mixture of regioisomers.
This outcome suggests that the intrinsic electronic and steric differences between the two reaction pathways are minimal under your current conditions. The most effective strategy is to alter the reaction environment to favor one pathway over the other.
Solution: Solvent Optimization Protocol
Standard solvents like ethanol often lead to poor regioselectivity.[3] Fluorinated alcohols, due to their unique properties like high hydrogen-bond donating ability and low nucleophilicity, can stabilize key intermediates and transition states selectively.
Protocol:
-
Setup: In separate vials, dissolve your 1,3-dicarbonyl (1.0 eq) in the following solvents (approx. 0.1 M concentration):
-
Vial A: Ethanol (Control)
-
Vial B: 2,2,2-Trifluoroethanol (TFE)
-
Vial C: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Reaction: Add the substituted hydrazine (1.1 eq) to each vial. Stir the reactions at room temperature or gentle heat (e.g., 40-60 °C), monitoring by TLC or LC-MS.
-
Analysis: After completion, quench the reactions and analyze the crude product ratio in each vial by ¹H NMR or LC-MS.
Expected Outcome: You should observe a significant improvement in the regioisomeric ratio in TFE and especially HFIP compared to ethanol.[3] This change allows you to select the optimal solvent for a preparative scale reaction.
Issue 2: My desired isomer is the minor product, and solvent optimization is insufficient.
If solvent effects are not strong enough to reverse or significantly shift the product ratio, a more mechanistically targeted approach is needed. This often involves altering the electronic properties of the reactants by changing the pH.
Solution: pH and Catalyst Control
The mechanism of pyrazole formation from 1,3-diketones is pH-dependent. Under acidic conditions, the reaction is accelerated.[2] Using the hydrazine as a hydrochloride salt in a polar aprotic solvent can favor the attack of the more nucleophilic -NH2 group.
Protocol:
-
Reactant Preparation: Use the hydrochloride salt of your substituted hydrazine (e.g., phenylhydrazine·HCl).
-
Solvent Selection: Choose a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF).
-
Reaction Setup: Dissolve the 1,3-dicarbonyl (1.0 eq) in DMAc. Add the hydrazine hydrochloride salt (1.1 eq).
-
Acid Catalyst (Optional): To accelerate the dehydration step, a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) can be added.[2]
-
Monitoring: Stir at room temperature and monitor by TLC or LC-MS.
-
Analysis: Upon completion, work up the reaction and analyze the regioisomeric ratio.
Causality: In this system, the terminal -NH2 of the hydrazine remains the most nucleophilic center, while the acidic medium activates the carbonyl groups towards attack. This combination often enhances selectivity for the isomer resulting from the initial attack of the -NH2 group.[2]
Issue 3: I cannot avoid a mixture. How do I separate the regioisomers?
Even with optimized conditions, complete selectivity is not always achievable. In these cases, efficient separation is the only path forward.
Solution: Chromatographic Separation
Regioisomers, while structurally similar, often have sufficiently different polarities to be separated by silica gel column chromatography.[4][5]
Protocol:
-
TLC Analysis: First, develop a TLC method that shows good separation between the two spots corresponding to your regioisomers. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Column Chromatography:
-
Pack a silica gel column appropriately for the scale of your mixture.
-
Load the crude mixture onto the column.
-
Elute with the optimized solvent system identified from your TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
-
Characterization: Combine the pure fractions of each isomer and confirm their identity using NMR, as described in the FAQ section.
Data Summary for Troubleshooting
| Problem | Primary Cause | Recommended Solution | Key Parameters to Vary |
| ~1:1 Regioisomeric Ratio | Low intrinsic selectivity of reactants | Solvent Optimization | Solvent (Ethanol vs. TFE vs. HFIP) |
| Undesired Major Isomer | Electronic/steric factors favor wrong path | pH / Catalyst Control | Use of hydrazine salt, acid catalyst, polar aprotic solvent |
| Inseparable Mixture | Insufficient optimization | Chromatographic Separation | Eluent polarity and composition for column chromatography |
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central, National Institutes of Health. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Trifluoromethyl Pyrazole Synthesis
Welcome to the technical support center dedicated to the synthesis of trifluoromethylated pyrazoles. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The incorporation of a trifluoromethyl (CF₃) group into a pyrazole scaffold can significantly enhance a molecule's metabolic stability, cell permeability, and binding potency, making it a privileged motif in modern pharmaceuticals.[1]
However, the synthesis is not without its challenges. Low yields, side product formation, and regioselectivity issues are common hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and data-driven insights to help you overcome these obstacles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethylated pyrazoles?
A1: The primary methods for synthesizing the trifluoromethyl pyrazole core include:
-
Condensation of trifluoromethyl-containing 1,3-dicarbonyl compounds with hydrazines: This is a classic and widely utilized Knorr-type condensation for forming the pyrazole ring.[2][3][4]
-
[3+2] Cycloaddition Reactions: These reactions involve a 1,3-dipole, such as a trifluoromethyl-substituted nitrile imine or diazoalkane, reacting with a suitable dipolarophile.[2][4] This approach is powerful for creating diverse substitution patterns.
-
Cyclization of Hydrazones: Lewis acid-mediated cyclizations of hydrazones derived from trifluoromethylated ketones are also effective.[4]
-
Use of Trifluoromethylhydrazine: A direct approach involves the condensation of transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl compounds or their equivalents.[1] This method avoids handling some of the more hazardous trifluoromethylating agents directly.
Q2: Why is my yield of N-trifluoromethyl pyrazole particularly low when using trifluoromethylhydrazine?
A2: Trifluoromethylhydrazine is a transient and unstable intermediate. Its decomposition, likely through the elimination of hydrogen fluoride (HF), is a primary cause of low yields.[1] This decomposition can lead to the formation of des-CF₃ pyrazoles, where the CF₃ group is lost and replaced with a proton.[1] Success with this reagent hinges on trapping it quickly with a reactive electrophile (like a 1,3-dicarbonyl compound) under carefully controlled conditions.[1]
Q3: What are the key safety precautions when working with hydrazines and trifluoromethylating agents?
A3: Caution is paramount.
-
Hydrazine Derivatives: Many hydrazine-containing compounds are potentially mutagenic, carcinogenic, and can be flammable or explosive.[1] Always handle these materials in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid exposure.
-
Trifluoromethylating Agents: Reagents used to introduce the CF₃ group can be hazardous. For instance, some older methods use environmentally detrimental substances.[1] Newer reagents like Togni reagents are electrophilic and highly reactive. Always consult the Safety Data Sheet (SDS) for each reagent and follow established laboratory safety protocols.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Formation
Q: My reaction has stalled, resulting in a very low yield or only starting material. What are the first things I should check?
A: Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters. Here’s a systematic approach to troubleshooting:
-
Purity and Stability of Starting Materials:
-
Causality: Impurities in your 1,3-dicarbonyl substrate or hydrazine reagent can introduce side reactions that consume starting materials or inhibit the primary reaction pathway.[2] Hydrazine reagents, in particular, can degrade over time. Trifluoromethylhydrazine is notoriously unstable, with a reported solution-state half-life of about 6 hours, and its decomposition is a major source of yield loss.[1]
-
Solution: Ensure all starting materials are pure. Recrystallize or re-distill substrates if necessary. Use fresh, high-quality hydrazine reagents. If generating trifluoromethylhydrazine in situ, ensure the conditions are optimized for its rapid trapping.[1]
-
-
Reaction Conditions: Temperature and Solvent:
-
Causality: Temperature control is critical. Some reactions require heating to overcome activation energy barriers, but excessive heat can lead to decomposition of thermally sensitive intermediates or the final product.[2][3] For instance, in certain silver-catalyzed syntheses, increasing the temperature to 60°C improves yield, but further increases cause it to drop.[3] The choice of solvent can dramatically affect reaction rates and selectivity.
-
Solution: Perform a systematic optimization of the reaction temperature. Monitor the reaction by TLC or LCMS at different temperatures to find the optimal balance between reaction rate and stability. Screen a range of solvents with varying polarities (e.g., DCM, EtOH, THF, Toluene, DMSO).[1][3]
-
-
Catalyst and Additives:
-
Causality: In catalyzed reactions, the choice and amount of catalyst (e.g., acid, base, or metal) are crucial. A strong acid is often key to suppressing the formation of des-CF₃ side products when using trifluoromethylhydrazine.[1] In metal-catalyzed reactions, the ligand can have a profound effect on the yield.[3]
-
Solution: Carefully select and optimize the catalyst. For trifluoromethylhydrazine cyclizations, strong acids like p-toluenesulfonic acid (TsOH) in a solvent like dichloromethane (DCM) have proven effective.[1] For metal-catalyzed routes, screen different catalysts and ligands. For example, neocuproine has been shown to be a highly effective ligand in certain silver-catalyzed pyrazole syntheses, outperforming others like 2,2'-bipyridine.[3]
-
Problem Area 2: Formation of Side Products
Q: My reaction is producing a significant amount of an undesired side product alongside my target molecule. How do I identify and suppress it?
A: Side product formation is a direct competitor to your desired reaction pathway. Identifying the impurity is the first step to mitigating its formation.
-
Des-CF₃ Pyrazoles:
-
Causality: This is the most common side product when using trifluoromethylhydrazine. It arises from the instability of the N-CF₃ hydrazine intermediate, which can eliminate HF and subsequently hydrolyze, leading to the formation of hydrazine itself, which then reacts to form the non-trifluoromethylated pyrazole.[1]
-
Solution: Optimize cyclization conditions to favor the desired pathway. The combination of a strong acid (e.g., TsOH) and a non-polar solvent like DCM is critical to suppress this side reaction. The acid likely protonates intermediates, stabilizing them against elimination.[1]
-
-
tert-Butylated Impurities:
-
Causality: If your synthesis involves reagents with tert-butyl protecting groups (like di-Boc hydrazine), you may see t-butylated side products. This can occur via a Ritter-type reaction or direct t-butylation of product amines, especially under acidic conditions.[1]
-
Solution: Switching the solvent can sometimes reduce these impurities. For example, changing from DCM to ethanol (EtOH) has been shown to decrease the formation of t-butylated side products in some cases.[1]
-
-
Ring-Opened Products or Other Degradants:
-
Causality: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the desired pyrazole product.[2]
-
Solution: Employ milder reaction conditions. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid over-exposure to harsh conditions. Ensure the workup and purification steps are not exposing the product to excessive heat or incompatible pH levels.[2]
-
Problem Area 3: Mixture of Regioisomers
Q: I'm using an unsymmetrical 1,3-dicarbonyl compound, and I'm getting a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical precursors.[3] Selectivity is governed by the relative reactivity of the two carbonyl groups.
-
Electronic Effects:
-
Causality: The initial nucleophilic attack of the hydrazine can be directed by the electronic properties of the dicarbonyl compound. The terminal nitrogen of trifluoromethylhydrazine typically condenses onto the more electron-deficient carbonyl group.[1]
-
Solution: Modify the substituents on the 1,3-dicarbonyl to enhance the electronic difference between the two carbonyls. For example, placing a strong electron-withdrawing group near one carbonyl will make it a more favorable site for initial attack.
-
-
Steric Hindrance:
-
Causality: A bulky substituent near one of the carbonyl groups can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[2]
-
Solution: Introduce a sterically demanding group on one side of the dicarbonyl substrate to block one reaction site, thereby favoring the formation of a single regioisomer.
-
-
Reaction Conditions (Solvent and pH):
-
Causality: The solvent and pH can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reactivity of the hydrazine, thereby affecting regioselectivity.[2]
-
Solution: Screen different solvents and adjust the pH of the reaction mixture. In some cases, a change in solvent can provide a marked improvement in product distribution.[1]
-
Data & Workflow Visualization
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield / No Product | Impure or degraded starting materials. | Use fresh, purified reagents.[2] |
| Instability of trifluoromethylhydrazine. | Use optimized in situ generation and trapping conditions.[1] | |
| Suboptimal temperature or solvent. | Screen a range of temperatures and solvents.[2][3] | |
| Side Product Formation | Decomposition of N-CF₃ intermediate. | Use a strong acid (e.g., TsOH) in a non-polar solvent (e.g., DCM).[1] |
| t-Butylation from protecting groups. | Switch solvent from DCM to EtOH.[1] | |
| Harsh reaction conditions. | Use milder temperatures and shorter reaction times.[2] | |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls. | Modify substituents to enhance steric or electronic differentiation.[2] |
| Inappropriate solvent or pH. | Screen different solvents and adjust reaction pH.[2] |
Diagrams for Clarity
Caption: Experimental workflow for trifluoromethyl pyrazole synthesis.
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethyl Pyrazole Synthesis via In Situ Generated Trifluoromethylhydrazine[1][2]
This protocol is adapted from methodologies focused on the condensation of transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl substrates.
Materials:
-
Di-Boc trifluoromethylhydrazine (1.0 equiv)
-
1,3-Dicarbonyl substrate (e.g., diketone, ketoester) (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add TsOH·H₂O (5.0 equiv).
-
Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours.
-
Monitor the reaction for completion by LCMS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of EtOAc/hexanes) to afford the desired N-CF₃-substituted pyrazole.[1][2]
Protocol 2: Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles[3]
This protocol is based on a silver-catalyzed reaction involving N'-benzylidene tolylsulfonohydrazides and a trifluoromethylated dicarbonyl compound.
Materials:
-
N′-benzylidene tolylsulfonohydrazide (1.0 equiv)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv)
-
Silver triflate (AgOTf) (10 mol%)
-
Neocuproine (12 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add the N′-benzylidene tolylsulfonohydrazide, K₂CO₃, silver triflate, and neocuproine.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add dry toluene, followed by the ethyl 4,4,4-trifluoro-3-oxobutanoate via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the 5-aryl-3-trifluoromethyl pyrazole product.
References
-
Newton, J. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]
-
El-Hiti, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Available from: [Link]
-
Urbaniak, K., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2463–2468. Available from: [Link]
-
Al-Majid, A. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1333-1383. Available from: [Link]
- Mykhailiuk, P. K. (2021). Fluorinated pyrazoles: From synthesis to applications. Chemical Reviews, 121(3), 1670-1715.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole crystallization, with a specific focus on managing the dynamic equilibrium of enol-to-keto tautomerism. As a Senior Application Scientist, I've seen firsthand how this phenomenon can impact crystal form, purity, and ultimately, the viability of a drug candidate. This resource synthesizes fundamental principles with practical, field-tested advice to help you troubleshoot and control your crystallization processes effectively.
Understanding the Challenge: The Dynamic Nature of Pyrazole Tautomerism
Pyrazoles are a cornerstone in medicinal chemistry, but their structural versatility presents a unique challenge during crystallization. Many pyrazole derivatives can exist as two or more rapidly interconverting isomers called tautomers, most commonly the enol and keto forms. This dynamic equilibrium is not merely a solution-phase curiosity; it directly influences which form crystallizes, or if a mixture of forms is obtained.[1][2]
The predominance of one tautomer over another is a delicate balance, governed by a multitude of factors including the intrinsic electronic properties of the molecule and the external experimental conditions.[1] Understanding and controlling these factors is paramount to achieving a consistent and desired crystalline product.
Troubleshooting Guide: Common Issues in Pyrazole Crystallization
This section addresses specific problems you may encounter during the crystallization of pyrazole-containing compounds. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My crystallization is yielding a mixture of enol and keto tautomers. How can I isolate a single, pure tautomer?
This is one of the most frequent challenges. Obtaining a mixture indicates that under your current crystallization conditions, both tautomers have comparable stability and crystallization kinetics. To favor the crystallization of a single tautomer, you need to shift the equilibrium in the solution phase just before and during nucleation and crystal growth.
Root Cause Analysis:
-
Solvent Polarity: The polarity of your solvent system is a primary driver of tautomeric equilibrium.[3] Polar, protic solvents can stabilize the more polar keto form through hydrogen bonding, while non-polar, aprotic solvents often favor the less polar, intramolecularly hydrogen-bonded enol form.[3][4]
-
Temperature: Temperature can influence the tautomeric ratio in solution.[5][6] While the effect is compound-specific, it's a variable that can be leveraged.
-
pH: The acidity or basicity of the crystallization medium can significantly impact the tautomeric equilibrium by protonating or deprotonating the pyrazole ring system.[1]
Troubleshooting Workflow:
Here is a systematic approach to resolving this issue:
Caption: Troubleshooting workflow for isolating a single tautomer.
Step-by-Step Protocol:
-
Systematic Solvent Screening:
-
Objective: To identify a solvent that predominantly dissolves one tautomer.
-
Procedure:
-
Dissolve your compound in a range of solvents with varying polarities (e.g., toluene, ethyl acetate, acetonitrile, ethanol, water).
-
Analyze the resulting solutions using ¹H NMR to determine the tautomeric ratio in each solvent.[7]
-
Select the solvent that shows the highest proportion of the desired tautomer for your crystallization experiments.
-
-
Causality: Solvents that can form strong hydrogen bonds, like DMSO, water, or methanol, tend to disrupt the internal hydrogen bond of the enol form, thus favoring the keto form.[3][4] Conversely, non-polar solvents like cyclohexane or carbon tetrachloride stabilize the enol form.[3][4]
-
-
Strategic pH Adjustment:
-
Objective: To exploit the different pKa values of the tautomers.
-
Procedure:
-
In your chosen solvent system, introduce a small amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine).
-
Monitor the tautomeric ratio by NMR.
-
Once an optimal pH is identified, proceed with crystallization.
-
-
Causality: Protonation of the pyrazole ring in acidic media or deprotonation in basic media can favor one tautomer, influencing its solubility and propensity to crystallize.[1]
-
-
Controlled Temperature Profiling:
-
Objective: To leverage the thermodynamic differences between the tautomers.
-
Procedure:
-
Attempt crystallization at different temperatures (e.g., 4 °C, room temperature, 50 °C).
-
Employ slow, controlled cooling profiles, as rapid cooling can trap a mixture of tautomers.
-
-
Causality: The relative stability of tautomers can be temperature-dependent.[5] A slow cooling rate allows the system to remain in equilibrium, favoring the crystallization of the thermodynamically most stable tautomer at that temperature.
-
Q2: I've isolated a single tautomer, but it's the undesired one. How can I "flip" the outcome to crystallize the other tautomer?
This situation requires a more directed approach to shifting the equilibrium. If you've crystallized the thermodynamically more stable tautomer, you may need to explore kinetically controlled crystallization to trap the less stable form.
Influencing Factors on Tautomer Stability:
| Factor | Effect on Keto-Enol Equilibrium | Rationale |
| Solvent Polarity | Polar solvents favor the keto form; non-polar solvents favor the enol form. | Stabilization of the more polar tautomer by polar solvents.[3][4] |
| Hydrogen Bonding | H-bond donating/accepting solvents can shift the equilibrium. | Disruption of intramolecular H-bonds in the enol form favors the keto form.[4] |
| pH | Acidic or basic conditions can favor one tautomer. | Protonation/deprotonation alters the electronic structure and stability.[1] |
| Substituents | Electron-withdrawing groups can favor the keto form. | Inductive and resonance effects of substituents on the pyrazole ring.[1] |
Strategies for "Flipping" the Tautomeric Outcome:
-
Radical Solvent Change: If you obtained the keto form from ethanol, try crystallizing from a non-polar solvent like toluene or hexane. Conversely, if the enol form crystallized from a non-polar solvent, switch to a polar protic or aprotic solvent.[4][8]
-
"Anti-Solvent" Crystallization:
-
Objective: To induce rapid precipitation, potentially trapping a kinetically favored tautomer.
-
Procedure:
-
Dissolve your compound in a solvent where the desired tautomer is more prevalent (even if it's not the major one).
-
Rapidly add an anti-solvent in which your compound is insoluble.
-
The resulting rapid precipitation may yield the kinetically favored, less stable tautomer.
-
-
Causality: This method can sometimes bypass the slow equilibration to the thermodynamically stable form, allowing the less stable but more solution-abundant tautomer to crystallize.
-
-
Seeding:
-
Objective: To template the crystallization of the desired tautomer.
-
Procedure:
-
If you have a small amount of the desired tautomer, use it to seed a saturated solution of your compound.
-
The seed crystals will provide a template for the growth of that specific tautomeric form.
-
-
Causality: Seeding bypasses the stochastic nature of primary nucleation, directing the crystallization process towards the desired crystal form.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to differentiate between enol and keto tautomers?
A: A combination of techniques is often ideal for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools.[2][7] In ¹H NMR, the presence of an enolic -OH proton (often broad and downfield) or a C-H proton adjacent to a carbonyl is a key indicator. ¹³C and ¹⁵N NMR can also be very informative, as the chemical shifts of the ring carbons and nitrogens are sensitive to the tautomeric form.[7]
-
X-ray Crystallography: This provides definitive proof of the tautomeric form present in the solid state by directly visualizing the atomic positions and bond connectivity.
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch (typically 1650-1750 cm⁻¹) is indicative of the keto form, while a broad O-H stretch (around 3200-3600 cm⁻¹) suggests the enol form.[2]
Q: Can the presence of a minor tautomer in solution inhibit the crystallization of the major tautomer?
A: Yes, this is a phenomenon known as self-inhibition.[9] The minor tautomer, being structurally similar to the major one, can act as a "tailor-made" impurity. It can adsorb to the growing crystal faces of the major tautomer, disrupting the crystal lattice and inhibiting or even stopping crystal growth.[9][10] This can lead to poor crystal quality, smaller crystal size, or a complete failure to crystallize.
Q: How do I design a crystallization process to consistently produce the same tautomeric form?
A: The key is consistency and control over the critical process parameters you've identified:
-
Define a Strict Solvent System: Use a consistent solvent or solvent mixture with defined proportions.
-
Control pH: If pH is a critical factor, ensure the starting material and solvents are free of acidic or basic impurities, or deliberately buffer the system.
-
Implement a Controlled Cooling Profile: Avoid "crash cooling." A programmed, linear, or multi-step cooling profile will provide reproducibility.
-
Consider Seeding: Introducing seed crystals of the desired tautomer at a specific temperature and supersaturation level is a robust method to ensure the formation of the intended crystal form.
Workflow for Robust Crystallization Process Design:
Caption: A three-phase workflow for developing a robust crystallization process.
References
-
Al-Hourani, B. J., et al. (2010). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 6, 70. Available at: [Link]
-
Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. Available at: [Link]
-
Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications, 14(1), 561. Available at: [Link]
-
Secrieru, A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Berger, S., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1733. Available at: [Link]
-
Berger, S., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. Available at: [Link]
-
Raczyńska, E. D., et al. (2013). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]
-
van der Vlag, R., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science, 7(11), 1891-1899. Available at: [Link]
-
Stanovnik, B., & Golič, L. (1983). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 14(38). Available at: [Link]
-
Mazzotti, M., et al. (2022). Crystallization-Induced Deracemization: Experiments and Modeling. Crystal Growth & Design, 22(3), 1646-1657. Available at: [Link]
-
Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. PubMed Central. Available at: [Link]
-
Spencer, J. N., et al. (1982). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 47(23), 4475-4478. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Available at: [Link]
-
Spencer, J. N., et al. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178-1182. Available at: [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Tang, W., et al. (2022). Tautomerism induces bending and twisting of biogenic crystals. Proceedings of the National Academy of Sciences, 119(38), e2208741119. Available at: [Link]
-
de la Cruz, P., et al. (2014). Solvent Effect over the Keto-Enol Tautomerization Equilibrium. ResearchGate. Available at: [Link]
-
Various Authors. (2012). Is there any effect of temperature on tautomerism? ResearchGate. Available at: [Link]
-
Moyano, S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. Available at: [Link]
-
Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. ResearchGate. Available at: [Link]
-
Various Authors. (2016). Effect of temperature on the percentage of tautomeric forms of compound... ResearchGate. Available at: [Link]
-
Various Authors. (2017). Why is enol content higher in non-polar solvents? Chemistry Stack Exchange. Available at: [Link]
-
Elguero, J., et al. (2018). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Crystals, 8(3), 123. Available at: [Link]
-
Ooshima, H., & Matsuoka, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(1), 58-64. Available at: [Link]
-
Akbaş, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137759. Available at: [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
-
Elguero, J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism unveils a self-inhibition mechanism of crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of Pyrazole Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. As a privileged scaffold in numerous pharmaceuticals and agrochemicals, the efficient and selective synthesis of pyrazole derivatives is of paramount importance. However, the path to the desired product is often fraught with challenges, most notably the formation of unwanted side products.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to minimize side products and maximize yields.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity?
The formation of regioisomers is arguably the most common challenge in pyrazole synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds or acetylenic ketones.[1][2][3] The root of this problem lies in the initial nucleophilic attack of the hydrazine at one of the two non-equivalent electrophilic centers of the precursor.
The Underlying Chemistry: A Tale of Two Carbons
In the Knorr pyrazole synthesis, an unsymmetrical 1,3-diketone presents two distinct carbonyl carbons for the initial attack by the hydrazine. The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents, as well as the reaction conditions.[3]
Troubleshooting Decision Tree for Regioisomer Control
Caption: Troubleshooting regioisomer formation in pyrazole synthesis.
Strategies for Enhancing Regioselectivity:
-
Solvent and pH Control: The choice of solvent and the pH of the reaction medium are critical. For the condensation of aryl hydrazines with 1,3-diketones, switching from conventional protic solvents like ethanol to aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc), often in the presence of a strong acid like HCl, can significantly improve regioselectivity.[2] This is because the acid accelerates the dehydration steps and the aprotic solvent can influence the tautomeric equilibrium of the diketone and the reactivity of the hydrazine.
-
Exploiting Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl precursor can be leveraged. A bulky substituent will generally direct the initial attack of the less hindered hydrazine nitrogen to the less sterically encumbered carbonyl group. Similarly, electron-withdrawing groups can enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the initial addition step. A systematic study of the reaction at different temperatures may reveal an optimal range for the formation of the desired regioisomer.
Case Study: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
Gosselin and co-workers demonstrated that the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc) provides excellent regioselectivity and high yields.[4]
| Precursor | Hydrazine | Solvent | Temperature | Regioisomeric Ratio |
| Unsymmetrical 1,3-diketone | Arylhydrazine | Ethanol | Room Temp. | Often near 1:1 |
| Unsymmetrical 1,3-diketone | Arylhydrazine | DMAc | Room Temp. | >98:2 |
FAQ 2: The yield of my pyrazole synthesis is low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis can stem from a variety of factors, including incomplete conversion of starting materials, degradation of products, or the formation of stable, non-cyclizing intermediates.
The Underlying Chemistry: Reaction Kinetics and Stability
The overall yield is a function of the rates of all competing reactions. The desired reaction pathway, leading to the pyrazole, must be favored over any side reactions or decomposition pathways. The stability of intermediates also plays a crucial role; for instance, a stable hydrazone intermediate may be reluctant to cyclize.
Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low yields in pyrazole synthesis.
Strategies for Yield Enhancement:
-
Catalysis: Many pyrazole syntheses benefit from the use of a catalyst.[1] Acid catalysts (e.g., HCl, H₂SO₄, acetic acid) are commonly used to promote the condensation and dehydration steps. In some cases, base catalysis can also be effective. The choice of catalyst should be tailored to the specific substrates and reaction mechanism. For instance, nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[1]
-
Reaction Temperature and Time: As a general principle, increasing the reaction temperature can accelerate the reaction rate. However, excessively high temperatures can lead to decomposition of starting materials or products.[1] It is crucial to find the optimal temperature that balances reaction rate and product stability. Monitoring the reaction progress over time using techniques like TLC or LC-MS will help determine the optimal reaction time.
-
Solvent Selection: The solvent can significantly impact the solubility of reactants, the stability of intermediates, and the overall reaction rate. A solvent that facilitates the dissolution of all components and is stable under the reaction conditions should be chosen.
-
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" reaction can often improve overall yield by minimizing the handling and purification of intermediates.[1][4]
FAQ 3: I am observing the formation of a pyrazoline intermediate. How can I efficiently convert it to the desired pyrazole?
The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines often proceeds through a pyrazoline intermediate, which then requires an oxidation step to furnish the aromatic pyrazole ring.[1]
The Underlying Chemistry: Aromatization through Oxidation
Pyrazolines are partially saturated five-membered rings. The conversion to the aromatic pyrazole requires the removal of two hydrogen atoms, which is an oxidative process.
Experimental Protocol: Oxidation of Pyrazolines
A common and effective method for the oxidation of pyrazolines is the use of bromine in a suitable solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude pyrazoline intermediate in a suitable solvent such as chloroform or dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Add a solution of bromine in the same solvent dropwise with stirring. The reaction is often accompanied by the disappearance of the bromine color.
-
Monitoring: Monitor the reaction by TLC until all the pyrazoline has been consumed.
-
Quenching: Quench the excess bromine by adding a solution of sodium thiosulfate.
-
Work-up: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude pyrazole by column chromatography or recrystallization.
Alternative, Milder Oxidation Methods:
For sensitive substrates, harsher oxidizing agents like bromine may not be suitable. In such cases, heating the pyrazoline in DMSO under an oxygen atmosphere can be a more benign alternative.[4]
FAQ 4: I am having trouble with the work-up and purification of my pyrazole derivative. What are the best practices?
The basicity of the pyrazole ring can sometimes complicate aqueous work-ups and chromatographic purification.
Best Practices for Work-up and Purification:
-
Aqueous Work-up: If your pyrazole derivative is basic, it may be soluble in acidic aqueous solutions. During work-up, it is often advisable to neutralize the reaction mixture before extraction. A wash with a saturated solution of sodium bicarbonate can help remove any residual acid.
-
Chromatography:
-
Normal Phase (Silica Gel): Pyrazoles can sometimes streak on silica gel due to their basicity. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
Reverse Phase: For highly polar pyrazole derivatives, reverse-phase chromatography may be a more suitable purification method.
-
-
Recrystallization: If the pyrazole derivative is a solid, recrystallization is often the most effective method for obtaining highly pure material. A systematic screen of different solvents and solvent mixtures is recommended to find the optimal conditions.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis and scale-up of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. This valuable fluorinated pyrazole serves as a key intermediate in the development of pharmaceuticals and agrochemicals, prized for the enhanced metabolic stability and membrane permeability conferred by its fluorinated groups.[1]
This guide is structured to provide practical, experience-driven solutions to common challenges encountered during synthesis and scale-up. It combines established chemical principles with troubleshooting strategies to ensure a robust, reproducible, and safe process.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue, especially during scale-up. The root cause can typically be traced to one of three areas: incomplete reaction, product degradation, or losses during workup.
-
Potential Cause A: Incomplete Reaction
-
Purity of Starting Materials: The primary route to this pyrazole is the condensation of a trifluoromethyl β-diketone (like 4,4,4-trifluoro-1-phenylbutane-1,3-dione) with 4-fluorophenylhydrazine.[2] Ensure both starting materials are of high purity. Hydrazines, in particular, can degrade upon storage.
-
Reaction Kinetics: On a larger scale, inefficient mixing can lead to localized concentration gradients, slowing the reaction. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. Consider extending the reaction time or moderately increasing the temperature, monitoring progress by TLC or LC-MS.[3]
-
Acid/Base Catalyst: The cyclization and dehydration steps can be accelerated by the addition of an acid catalyst, such as a few drops of concentrated HCl or acetic acid.[2] This protonates the carbonyl, making it more electrophilic for the initial attack by the hydrazine.
-
-
Potential Cause B: Product Degradation
-
Thermal Stability: While heating can drive the reaction to completion, excessive temperatures or prolonged heating can lead to the degradation of the pyrazole ring or side reactions. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
pH Stability: Pyrazole rings are generally stable, but extreme pH conditions during workup could potentially cause issues. Maintain a moderately acidic to neutral pH during aqueous extractions.
-
-
Potential Cause C: Workup & Purification Losses
-
Extraction Efficiency: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
Purification Method: For purification, recrystallization is often preferred on a large scale over column chromatography to minimize losses.[4] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions that provide good crystal formation and high recovery.
-
Question 2: I'm observing significant formation of an impurity that I suspect is a regioisomer. How can I control the regioselectivity?
Answer: This is a critical and well-documented challenge in unsymmetrical pyrazole synthesis.[2][5] The reaction between 4-fluorophenylhydrazine and an unsymmetrical β-diketone can produce two different regioisomers. The desired isomer has the trifluoromethyl group at the 5-position.
-
Understanding the Mechanism: The initial nucleophilic attack can occur at either of the two carbonyl carbons of the diketone. The strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. The less-substituted nitrogen of the 4-fluorophenylhydrazine will preferentially attack this site, leading to the desired 5-(trifluoromethyl) isomer after cyclization and dehydration.
-
Strategies for Control:
-
pH Control: Running the reaction under acidic conditions is known to significantly improve regioselectivity in favor of the isomer where the arylhydrazine nitrogen is attached to the carbon bearing the less bulky/more electron-deficient substituent.[2] The acid catalyst can direct the initial condensation.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylacetamide (DMAc) in an acidic medium have been shown to give excellent regioselectivity (e.g., 98:2) compared to conventional conditions in ethanol which may produce nearly equimolar mixtures.[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[3]
-
If isomer formation persists, careful separation by column chromatography or fractional crystallization will be necessary.[4] The isomers are often difficult to separate, making upfront regiochemical control paramount.[2]
Question 3: During scale-up, my workup is plagued by emulsion formation. How can I resolve this?
Answer: Emulsions are common during the aqueous workup of larger-scale reactions, especially when basic or acidic solutions are used.
-
Prevention and Mitigation:
-
Brine Wash: After initial quenching, perform washes with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of organic components.
-
Solvent Choice: If possible, use a solvent that is less prone to emulsion, such as methyl tert-butyl ether (MTBE) instead of ethyl acetate.
-
Gentle Mixing: Instead of vigorous shaking in a separatory funnel, use gentle, repeated inversions to mix the layers. On a reactor scale, adjust the agitation speed to minimize shear forces that create emulsions.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can sometimes help to break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this molecule and what are the key steps?
A1: The most common and direct method is the Knorr pyrazole synthesis. This involves the condensation reaction between 4-fluorophenylhydrazine (or its hydrochloride salt) and a β-dicarbonyl compound, specifically one containing a trifluoromethyl group, such as 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione. The reaction proceeds via two key steps:
-
Condensation: The hydrazine reacts with one of the carbonyl groups of the diketone to form a hydrazone intermediate.
-
Cyclization & Dehydration: The remaining free amine of the hydrazone then attacks the second carbonyl group intramolecularly, forming a 5-hydroxypyrazoline intermediate. This intermediate readily dehydrates, often spurred by heat or an acid catalyst, to yield the aromatic pyrazole ring.[4][6]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the starting materials:
-
(4-Fluorophenyl)hydrazine: Hydrazine derivatives are often toxic and are suspected carcinogens.[7] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9][10][11] Avoid inhalation of dust or vapors.[8][11]
-
Exothermic Reaction: The initial condensation reaction can be exothermic. When scaling up, this heat generation can become significant, potentially leading to a dangerous increase in temperature and pressure. Key management strategies include:
-
Controlled Addition: Add the hydrazine solution slowly to the diketone solution.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., an ice bath or a chiller).
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[3]
-
Q3: How should I monitor the reaction for completion?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to clearly separate the starting materials from the product. The product, being more conjugated, should be visible under a UV lamp. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product.
Q4: What are the best practices for purifying the final product on a large scale?
A4: While silica gel chromatography is excellent for small-scale purification, it becomes costly and cumbersome at scale.[4] The preferred method is recrystallization .
-
Solvent Screening: Identify a single or binary solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems for such compounds include ethanol/water, isopropanol, or hexanes/ethyl acetate.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If impurities are visible, a hot filtration can be performed. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the crystals by filtration and wash with a small amount of cold solvent.
Data & Protocols
Table 1: Typical Reaction Parameters
| Parameter | Condition | Rationale / Comment |
| Diketone | 1,1,1-Trifluoro-4-(4-fluorophenyl)butane-2,4-dione | Key precursor providing the CF3 and C3/C4 backbone. |
| Hydrazine | 4-Fluorophenylhydrazine HCl | The N1-aryl source. HCl salt is often more stable. |
| Stoichiometry | 1.05 : 1.0 (Hydrazine : Diketone) | A slight excess of hydrazine can help drive the reaction to completion. |
| Solvent | Ethanol, Acetic Acid, or DMAc[2] | Ethanol is a common, effective solvent. Acetic acid can act as both solvent and catalyst. DMAc with acid provides high regioselectivity.[2] |
| Catalyst | Glacial Acetic Acid or conc. HCl (catalytic) | Speeds up the condensation and crucial dehydration step.[2] |
| Temperature | 60-80 °C (Reflux in EtOH) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | 75-90% | Yield is highly dependent on purity of reagents, workup, and purification. |
Experimental Protocol: Lab-Scale Synthesis
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq). Dissolve it in ethanol (5-10 mL per gram of diketone).
-
Reagent Addition: In a separate beaker, dissolve 4-fluorophenylhydrazine hydrochloride (1.05 eq) in a minimal amount of ethanol. Add this solution to the flask. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress every 1-2 hours using TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ solution (to neutralize the acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol and water) to yield pure this compound as a crystalline solid.
Visualizations
General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target pyrazole.
Simplified Knorr Pyrazole Synthesis Mechanism
Caption: Key mechanistic steps in the Knorr pyrazole synthesis.
References
-
Belguedj, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. Available at: [Link]
-
Paveliev, S. A., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
de Faria, D. L., et al. (2016). 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(5), 756-765. Available at: [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
-
Organic Syntheses. A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Anti-Inflammatory Activity: 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole Analogues versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a privileged structure, yielding numerous potent therapeutic agents. This guide provides a detailed comparative analysis of the anti-inflammatory activity of pyrazole derivatives structurally related to 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole and the well-established selective COX-2 inhibitor, celecoxib. By examining their mechanisms of action, in vitro enzyme inhibition, and in vivo efficacy, we aim to provide a comprehensive resource for researchers engaged in the development of novel anti-inflammatory drugs.
Introduction: The Pyrazole Core in Anti-Inflammatory Drug Design
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its chemical versatility and ability to interact with various biological targets have made it a cornerstone in medicinal chemistry.[1] A prime example of its success is celecoxib, a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[2] The structural features of celecoxib, particularly the trifluoromethyl group and the para-sulfonamidophenyl moiety, are crucial for its selective binding to the COX-2 active site.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for both celecoxib and related pyrazole-based anti-inflammatory agents is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[3]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional NSAIDs.[3]
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response, leading to edema. The volume of the paw is measured before and after carrageenan injection, and the reduction in edema by the test compound is quantified.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (or a similar rodent model) are acclimatized to the laboratory conditions for at least one week.
-
Grouping: The animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., celecoxib), and test groups receiving different doses of the compound of interest.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound, celecoxib, or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
While direct comparative data for this compound against celecoxib is not currently available, the analysis of structurally related pyrazole analogues provides compelling evidence for its potential as a potent and selective COX-2 inhibitor with significant in vivo anti-inflammatory activity. The presence of the 4-fluorophenyl and trifluoromethyl groups are key pharmacophoric features that are known to contribute to high affinity and selectivity for the COX-2 enzyme.
Further research is warranted to synthesize this compound and directly evaluate its in vitro and in vivo anti-inflammatory profile in head-to-head studies with celecoxib. Such studies would provide definitive data on its potency, selectivity, and potential as a novel anti-inflammatory agent. The experimental protocols outlined in this guide provide a robust framework for conducting these essential preclinical evaluations.
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A Comparative Guide to the In Vitro Efficacy of Fluorinated Pyrazole Isomers
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile, improving target binding, metabolic stability, and bioavailability.[3][4] This guide provides a comparative analysis of the in vitro efficacy of fluorinated pyrazole isomers, offering insights into the structure-activity relationships (SAR) that govern their biological function. We will delve into specific examples, supported by experimental data, to illustrate how the positional isomerism of fluorine substitution impacts inhibitory potency against key biological targets.
The Influence of Fluorine Position on Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular processes and represent a major class of drug targets, particularly in oncology and inflammatory diseases.[5][6] Pyrazole-based compounds have been successfully developed as potent kinase inhibitors.[1] The placement of fluorine on the pyrazole core or associated phenyl rings can significantly alter the molecule's interaction with the ATP-binding site of the kinase.
A noteworthy example is the differential activity of fluorinated indazole derivatives (a fused pyrazole system) as ROCK1 inhibitors. In one study, a compound with fluorine at the C4 position of the indazole ring displayed an IC50 of 2500 nM.[7] In stark contrast, shifting the fluorine to the C6 position resulted in a dramatic increase in potency, with an IC50 value of 14 nM.[7] This highlights the profound impact of positional isomerism on the inhibitory activity of these compounds.
Comparative In Vitro Efficacy of Fluorinated Indazole Isomers as ROCK1 Inhibitors
| Compound | Fluorine Position | IC50 (nM) |
| Isomer 1 | C4 | 2500 |
| Isomer 2 | C6 | 14 |
This significant difference in potency can be attributed to the altered electronic and steric properties of the molecule due to the different fluorine positions, leading to more favorable interactions with the kinase's active site.
Impact on Anti-inflammatory and Anticancer Activity
Fluorinated pyrazoles have also shown considerable promise as anti-inflammatory and anticancer agents. The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring.[8][9] The efficacy of novel pyrazole derivatives is often benchmarked against such established drugs.
In the realm of cancer research, various fluorinated pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[10] For instance, certain fluorobenzimidazole derivatives have demonstrated high potency as PDK1 inhibitors, with IC50 values ranging from 1 nM to 0.1 μM in a 384-well micro-titration assay.[7]
Experimental Workflow for In Vitro Kinase Inhibition Assay
To provide a practical context for the presented data, a generalized workflow for an in vitro kinase inhibition assay is outlined below. This protocol is representative of the methodologies used to determine the IC50 values of kinase inhibitors.
Caption: The impact of fluorine substitution on biological activity.
Conclusion
The in vitro efficacy of fluorinated pyrazole isomers is profoundly influenced by the position of the fluorine substituent. As demonstrated by the significant differences in IC50 values for ROCK1 inhibitors, a simple positional change of a fluorine atom can lead to a substantial improvement in potency. This underscores the importance of systematic SAR studies in the design of novel therapeutic agents. The experimental protocols and logical frameworks presented in this guide provide a foundation for researchers to rationally design and evaluate the next generation of fluorinated pyrazole-based drugs.
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A Comparative In Vivo Validation Guide: Assessing the Anti-Inflammatory and Analgesic Activity of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a fluorinated pyrazole derivative with potential therapeutic applications. As a Senior Application Scientist, this document is structured to offer not just protocols, but a strategic and logical approach to preclinical evaluation, emphasizing scientific integrity and robust data generation. We will objectively compare the expected performance of our topic compound with a well-established alternative, the selective COX-2 inhibitor Celecoxib, and provide the rationale behind the experimental design.
While direct in vivo data for this compound is not extensively published, this guide will leverage data from closely related fluorinated and trifluoromethylated pyrazole analogs to establish a scientifically grounded hypothesis for its activity. The fluorinated groups in such compounds are known to enhance metabolic stability and membrane permeability, making them valuable in medicinal chemistry for optimizing drug candidates.[1] This guide will, therefore, serve as a predictive and methodological resource for researchers embarking on the in vivo characterization of this and similar compounds.
Mechanistic Hypothesis: Targeting the COX-2 Inflammatory Pathway
Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Many of these effects are attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] COX-2 is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain.[4]
The trifluoromethyl group on the pyrazole ring is a key structural feature. It is known to play a role in the selective inhibition of the COX-2 enzyme, which is implicated in inflammatory processes.[3][5] This selectivity is advantageous as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.[3] Therefore, our primary hypothesis is that this compound will exhibit significant in vivo anti-inflammatory and analgesic activity, mediated through the selective inhibition of the COX-2 pathway.
Below is a diagram illustrating the proposed mechanism of action:
Comparative In Vivo Validation Strategy
To rigorously assess the in vivo efficacy of this compound, a comparative approach against a gold-standard drug is essential. Celecoxib, a potent and selective COX-2 inhibitor, serves as an ideal comparator due to its well-characterized anti-inflammatory and analgesic effects in preclinical models.[6][7]
This guide will detail two primary in vivo models:
-
Carrageenan-Induced Paw Edema in Rats: A classic and reliable model of acute inflammation.
-
Acetic Acid-Induced Writhing in Mice: A sensitive and widely used model for evaluating peripheral analgesic activity.
The following sections provide detailed, step-by-step protocols for these assays, designed to ensure reproducibility and generate high-quality, comparative data.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into experimental groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Celecoxib (e.g., 10, 30 mg/kg, p.o.) Animals are fasted for 12 hours before the experiment with free access to water.
-
-
Compound Administration: The test compounds, Celecoxib, or the vehicle are administered orally (p.o.) by gavage.
-
Baseline Measurement: One hour after compound administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: Immediately after the baseline measurement, 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[1][3]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, and 3 hours after the carrageenan injection.[1]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
-
Acetic Acid-Induced Writhing in Mice
This model evaluates the peripheral analgesic activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into experimental groups (n=6 per group):
-
Vehicle Control (e.g., Normal saline)
-
This compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.)
-
Celecoxib (e.g., 10, 30 mg/kg, i.p. or p.o.)
-
-
Compound Administration: The test compounds, Celecoxib, or the vehicle are administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: Thirty minutes after compound administration, each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6% (v/v) acetic acid solution.[8]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. Five minutes later, the number of writhes (a characteristic stretching behavior) is counted for a period of 10-20 minutes.[9][10][11][12] A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[10][12]
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [ (W_c - W_t) / W_c ] x 100 Where:
-
W_c = Mean number of writhes in the control group
-
W_t = Mean number of writhes in the treated group
-
Data Presentation and Interpretation
The quantitative data obtained from these in vivo studies should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema (at 3h) |
| Vehicle Control | - | Insert Data | - |
| This compound | 10 | Insert Data | Calculate |
| 30 | Insert Data | Calculate | |
| 100 | Insert Data | Calculate | |
| Celecoxib | 10 | Insert Data | Calculate |
| 30 | Insert Data | Calculate |
Note: Data for Celecoxib can be referenced from existing literature, for example, a dose-dependent reduction in paw edema has been reported for doses ranging from 0.3-30 mg/kg.[6][7][13]
Table 2: Comparative Analgesic Activity in the Acetic Acid-Induced Writhing Model
| Treatment Group | Dose (mg/kg, i.p./p.o.) | Mean Number of Writhes ± SEM | % Inhibition of Writhing |
| Vehicle Control | - | Insert Data | - |
| This compound | 10 | Insert Data | Calculate |
| 30 | Insert Data | Calculate | |
| 100 | Insert Data | Calculate | |
| Celecoxib | 10 | Insert Data | Calculate |
| 30 | Insert Data | Calculate |
Interpretation of Results:
A statistically significant, dose-dependent reduction in paw edema and the number of writhes by this compound, comparable to or exceeding the effect of Celecoxib, would provide strong evidence for its potent anti-inflammatory and analgesic properties. The causality behind these effects can be confidently attributed to the inhibition of prostaglandin synthesis via the COX-2 pathway, a hallmark of this class of compounds.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to the in vivo validation of this compound. By employing well-established models of inflammation and pain and comparing the results to a clinically relevant COX-2 inhibitor, researchers can generate the critical data necessary to advance this compound through the drug development pipeline.
Future studies should aim to further elucidate the compound's mechanism of action, including its selectivity for COX-2 over COX-1, and to evaluate its efficacy in more chronic models of inflammation, such as adjuvant-induced arthritis. Pharmacokinetic and toxicological profiling will also be crucial next steps in the comprehensive preclinical assessment of this promising therapeutic candidate.
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The Trifluoromethyl Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its synthetic tractability and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has proven to be a particularly fruitful strategy in drug discovery. The unique electronic properties and steric bulk of the CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5][6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethyl pyrazole derivatives across various therapeutic and agrochemical domains. We will objectively compare the performance of different derivatives, supported by experimental data, and provide detailed protocols for their biological evaluation. This comprehensive overview is designed to empower researchers, scientists, and drug development professionals in their quest for novel and effective chemical entities.
I. Trifluoromethyl Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies. Trifluoromethyl pyrazole derivatives have emerged as potent and often selective COX-2 inhibitors, a well-known example being the blockbuster drug Celecoxib. The trifluoromethyl group plays a crucial role in the selective inhibition of COX-2 over COX-1.[8] The steric hindrance introduced by the CF3 group can interfere with substrate binding in the narrower COX-1 active site while being accommodated by the larger, more flexible active site of COX-2.[8]
Comparative Inhibitory Activity of Trifluoromethyl Pyrazole-Carboxamides
A recent study on a series of trifluoromethyl-pyrazole-carboxamide derivatives highlighted several key SAR insights. The incorporation of the trifluoromethyl group significantly enhanced hydrophobic stabilization within the COX binding pockets, leading to increased ligand-receptor affinity.[8] The electron-rich pyrazole moiety also contributes to binding through favorable π–π stacking and π–cation interactions.[8]
| Compound Code | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 3a | 4-tert-butyl | 6.62 ± 0.87 | 9.03 ± 0.66 | 0.73 |
| 3b | 2-nitrophenyl | 0.46 | 3.82 | 0.12 |
| 3d | 4-nitrophenyl | 5.61 | 4.92 | 1.14 |
| 3e | 4-methylthio | 6.67 ± 1.81 | 8.98 ± 1.85 | 0.74 |
| 3g | 4-nitrophenyl | 4.45 | 2.65 | 1.68 |
| Ketoprofen | (Reference) | 0.355 | 0.164 | 2.16 |
| Celecoxib | (Reference) | 15 | 0.04 | 375 |
Data compiled from a study by Al-Warhi et al. (2025) and presented for comparative purposes.[8][9]
SAR Analysis:
-
Nitro Substitution: The presence of a nitrophenyl group, mimicking the sulfonamide-phenyl group of celecoxib, was shown to be beneficial for COX-2 selectivity and potent inhibition. Compound 3g with a 4-nitrophenyl substituent exhibited the highest selectivity for COX-2 among the tested novel compounds.[8]
-
Positional Isomerism: The position of the nitro group on the phenyl ring influenced activity, with the 2-nitro derivative (3b ) showing the most potent COX-1 inhibition.
-
Bulky Substituents: Large, hydrophobic groups like tert-butyl (3a ) did not significantly enhance potency or selectivity in this series.[8]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-2 and ovine COX-1 isoenzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer containing the necessary cofactors.
-
Compound Addition: Add 2 µL of the test compound solution in DMSO to the wells of a 96-well plate. For the control, add 2 µL of DMSO.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorometric probe. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Workflow for COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
II. Trifluoromethyl Pyrazole Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] The pyrazole scaffold is a common feature in many approved kinase inhibitors, such as Ruxolitinib and Ibrutinib.[1] Trifluoromethyl pyrazole derivatives have shown significant promise as potent and selective kinase inhibitors, targeting a range of kinases including FLT3, JAK, and Src.[11][12]
Case Study: Pyrazolo[1,5-a]pyrimidine Derivatives as FLT3-ITD Inhibitors
Internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML) and is associated with a poor prognosis. A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as potent FLT3-ITD inhibitors.[12]
| Compound | R1 | R2 | FLT3-ITD IC50 (nM) | FLT3D835Y IC50 (nM) |
| 17 | H | F | 0.4 | 0.3 |
| 19 | F | H | 0.4 | 0.3 |
Data from a study by Zhang et al. (2021).[12]
SAR Insights:
-
Core Scaffold: The pyrazolo[1,5-a]pyrimidine core was identified as a potent hinge-binding motif.
-
Substitution Pattern: The substitution pattern on the terminal phenyl ring was critical for potent activity. The presence of fluorine atoms at either the R1 or R2 position resulted in highly potent compounds (17 and 19 ). These compounds also demonstrated excellent activity against a common resistance mutation (D835Y).[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.
Materials:
-
Kinase of interest (e.g., FLT3)
-
Fluorescently labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer
-
Test compounds in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense 2.5 µL of 4x concentrated test compound or DMSO control into the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of 4x concentrated kinase solution to each well.
-
Substrate/ATP Addition: Initiate the kinase reaction by adding 5 µL of a 2x concentrated solution of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a 2x concentrated solution of the terbium-labeled antibody in a buffer containing EDTA.
-
Reading: After a 30-minute incubation, read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission) and then determine the percent inhibition and IC50 values.[13]
Kinase Inhibition Assay Workflow
Caption: Workflow for TR-FRET based kinase inhibition assay.
III. Trifluoromethyl Pyrazole Derivatives as Insecticides
The trifluoromethyl pyrazole scaffold is a key component of several commercially successful insecticides, most notably fipronil. These compounds typically act as antagonists of the GABA-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and eventual death.[3] The trifluoromethyl group is often crucial for this activity.
Comparative Insecticidal Activity of N-Pyridylpyrazole Derivatives
A study on novel N-pyridylpyrazole derivatives containing a thiazole moiety demonstrated potent insecticidal activity against several lepidopteran pests.[14]
| Compound | R | P. xylostella LC50 (mg/L) | S. exigua LC50 (mg/L) | S. frugiperda LC50 (mg/L) |
| 7g | 4-Cl-Ph | 5.32 | 6.75 | 7.64 |
| 7h | 4-F-Ph | 16.45 | - | - |
| 7i | 4-Br-Ph | 8.96 | - | - |
| 7j | 4-CF3-Ph | 10.11 | - | - |
| Indoxacarb | (Reference) | 5.01 | - | - |
Data from a study by Wang et al. (2022).[14]
SAR Insights:
-
Amide vs. Ester Linker: Thiazole amides generally exhibited better insecticidal activity than the corresponding thiazole esters.[14]
-
Aromatic Substitution: Electron-withdrawing groups on the terminal phenyl ring were found to be more favorable for activity than electron-donating groups. For example, the 4-chloro substituted compound 7g was the most potent.[14]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol describes a standard method for evaluating the insecticidal activity of compounds against leaf-eating insects.
Materials:
-
Test insects (e.g., diamondback moth larvae, Plutella xylostella)
-
Cabbage or other suitable host plant leaves
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with water containing a surfactant (e.g., Tween 80)
-
Petri dishes
-
Forceps
Procedure:
-
Solution Preparation: Prepare serial dilutions of the test compounds.
-
Leaf Treatment: Dip cabbage leaf discs of a standard size into the test solutions for a set time (e.g., 30 seconds). Allow the leaves to air dry. A control group is treated with the solvent-surfactant solution only.
-
Insect Exposure: Place one treated leaf disc into each Petri dish. Introduce a set number of larvae (e.g., 10) into each dish.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: After a specific time period (e.g., 48 hours), count the number of dead larvae. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the corrected mortality percentage for each concentration. Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.[14]
Insecticidal Bioassay Workflow
Caption: Workflow for leaf-dip insecticidal bioassay.
Conclusion
The trifluoromethyl pyrazole scaffold is a remarkably versatile and privileged structure in the design of biologically active molecules. The strategic incorporation of the trifluoromethyl group consistently enhances the potency and selectivity of these derivatives across a range of biological targets, including COX enzymes, protein kinases, and insect GABA receptors. The structure-activity relationships discussed in this guide, supported by comparative experimental data, underscore the importance of systematic structural modification in optimizing the desired biological activity. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate their own novel trifluoromethyl pyrazole derivatives. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the trifluoromethyl pyrazole motif is poised to remain a fertile ground for the discovery of next-generation therapeutics and agrochemicals.
References
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A Researcher's Guide to Assessing COX Isoform Selectivity: A Comparative Analysis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a critical endeavor in the development of safer anti-inflammatory therapeutics. The strategic inhibition of COX-2 over its isoform, COX-1, is paramount to mitigating the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides an in-depth technical comparison of the COX isoform selectivity of the pyrazole-based compound, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, with established benchmarks. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The pyrazole scaffold is a well-established core structure for potent COX inhibitors, with the FDA-approved drug Celecoxib being a prominent example.[3] These compounds are designed to selectively bind to the active site of the COX-2 enzyme.
The Significance of COX Isoform Selectivity
The cyclooxygenase (COX) enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary mediator of the inflammatory response.[4]
The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are a consequence of COX-1 inhibition.[5] Therefore, the development of compounds with high selectivity for COX-2 is a key objective in drug discovery.
Assessing COX Isoform Selectivity: A Multi-faceted Approach
To rigorously assess the selectivity of a compound for COX isoforms, a combination of in vitro and cell-based assays is employed. This dual approach provides a comprehensive understanding of a compound's inhibitory potential, from direct enzyme interaction to its effects in a more physiologically relevant cellular environment.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in this assay. A lower IC50 value indicates greater potency.
The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value signifies greater selectivity for COX-2.
Below is a detailed protocol for a typical in vitro COX inhibition assay.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of this compound for purified human or ovine COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference compounds (Celecoxib, Aspirin)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS for prostaglandin E2 quantification)[6][7]
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and either the test compound or vehicle control.
-
Incubation: Pre-incubate the enzyme with the compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction by adding a quenching agent (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for COX Selectivity
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant model by accounting for factors such as cell permeability and metabolism.[8] In this type of assay, whole cells that express COX-1 and/or COX-2 are used.
A common approach involves using a cell line that primarily expresses one of the COX isoforms or inducing the expression of COX-2 using an inflammatory stimulus like lipopolysaccharide (LPS).[9]
Experimental Protocol: Cell-Based COX Selectivity Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 activity in a cellular context.
Cell Lines:
-
For COX-2: RAW 264.7 (murine macrophage) cells or A549 (human lung carcinoma) cells are commonly used.[10] COX-2 expression is induced by treating the cells with LPS.
-
For COX-1: Human platelets or cell lines that constitutively express COX-1 can be utilized.
Step-by-Step Methodology:
-
Cell Culture: Culture the chosen cell lines under standard conditions.
-
COX-2 Induction (for COX-2 assay): Seed the cells in a 96-well plate and treat with LPS (e.g., 1 µg/mL) for a sufficient time (e.g., 18-24 hours) to induce COX-2 expression.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and reference compounds for a defined period.
-
Arachidonic Acid Stimulation: Add arachidonic acid to the cells to initiate prostaglandin production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using an ELISA kit.[9]
-
Data Analysis: Determine the IC50 values by plotting the percentage of PGE2 inhibition against the inhibitor concentration.
Comparative Performance Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Structurally Related Pyrazole Derivative | 6.62 | 9.03 | 0.73 |
| Celecoxib | 1.2 - 8.3 | 0.34 - 15 | ~0.04 - 7.3 |
| Rofecoxib | >100 | 0.17 | >588 |
| Aspirin | 1.7 | 7.5 | 0.23 |
Note: The IC50 values for Celecoxib, Rofecoxib, and Aspirin are compiled from various sources and can vary depending on the specific assay conditions. The data for the structurally related pyrazole derivative is from a study on trifluoromethyl-pyrazole-carboxamides.[6]
Visualizing the Experimental Workflow and COX Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the cell-based COX selectivity assay.
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The Fluorine Advantage: A Comparative Guide to the ADME Properties of Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles. Pyrazole scaffolds, prevalent in a multitude of therapeutic agents, are no exception to this transformative strategy. This guide provides an in-depth evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated pyrazoles, offering a comparative analysis against their non-fluorinated counterparts. Through a blend of established principles, experimental data, and detailed protocols, we will elucidate why the simple substitution of a hydrogen atom with fluorine can be a pivotal decision in drug discovery.
The Rationale for Fluorination: Beyond Simple Bioisosterism
The introduction of fluorine into a pyrazole-containing molecule is not merely a bioisosteric replacement for hydrogen.[1][2] It is a deliberate tactic to modulate a compound's physicochemical and metabolic attributes.[3] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius collectively contribute to profound effects on a molecule's ADME profile.[4]
Key among these effects is the enhancement of metabolic stability . The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] This "metabolic blocking" at a susceptible position on the pyrazole ring or its substituents can dramatically increase a drug's half-life and oral bioavailability. Furthermore, fluorination can influence a molecule's lipophilicity , permeability , and plasma protein binding , all critical determinants of its in vivo behavior.[4]
This guide will dissect these properties through a comparative lens, using the well-characterized fluorinated pyrazole, Celecoxib, as a primary case study, and juxtaposing its properties with those of a hypothetical, non-fluorinated analog to illustrate the transformative impact of fluorination.
Comparative ADME Profiling: Fluorinated vs. Non-Fluorinated Pyrazoles
To quantify the impact of fluorination, we will examine three critical ADME parameters: Metabolic Stability, Membrane Permeability, and Plasma Protein Binding. The following table summarizes typical experimental data for a fluorinated pyrazole (exemplified by Celecoxib) and a representative non-fluorinated pyrazole analog.
| ADME Parameter | Fluorinated Pyrazole (e.g., Celecoxib) | Non-Fluorinated Pyrazole Analogue | The Fluorine Impact |
| Metabolic Stability (t½ in HLM) | > 60 minutes | < 15 minutes | Significantly Increased: The trifluoromethyl (CF3) group on Celecoxib blocks a primary site of metabolism, leading to a much longer half-life in human liver microsomes (HLM). |
| Membrane Permeability (Papp in PAMPA) | High (> 5 x 10⁻⁶ cm/s) | Moderate to High | Modulated: Fluorination can increase lipophilicity, often leading to enhanced passive permeability across biological membranes. |
| Plasma Protein Binding (% Bound) | ~97% | Variable (often lower) | Often Increased: The introduction of fluorine can enhance binding to plasma proteins like albumin, which can affect the drug's distribution and half-life. |
Note: Data for the non-fluorinated analogue is representative and based on general trends observed in medicinal chemistry.
In-Depth Experimental Protocols for ADME Evaluation
To ensure the trustworthiness and reproducibility of ADME data, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the key in vitro assays used to evaluate the properties of fluorinated pyrazoles.
Metabolic Stability Assessment: The Human Liver Microsome (HLM) Assay
The HLM assay is a cornerstone of in vitro DMPK, providing a reliable measure of a compound's susceptibility to phase I metabolism.
Causality Behind Experimental Choices: Human liver microsomes are used as they contain a high concentration of the key drug-metabolizing CYP enzymes. The inclusion of an NADPH regenerating system is critical as NADPH is a necessary cofactor for CYP enzyme activity. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its in vivo metabolic fate.
Experimental Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Preparation of Plates:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Coat the membrane of a 96-well filter donor plate with 5 µL of the lecithin solution and allow it to impregnate for at least 5 minutes.
-
Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
-
Compound Addition:
-
Prepare a 100 µM solution of the test compound in PBS.
-
Add 150 µL of the test compound solution to each well of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 4 to 16 hours in a humidified chamber to prevent evaporation.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
Plasma Protein Binding Assessment: The Rapid Equilibrium Dialysis (RED) Assay
The RED assay is the gold standard for determining the extent to which a drug binds to plasma proteins.
Causality Behind Experimental Choices: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. [6]The RED device uses a semipermeable membrane that allows the free drug to diffuse between a plasma-containing chamber and a buffer chamber until equilibrium is reached. [7]By measuring the drug concentration in both chambers at equilibrium, the percentage of plasma protein binding can be accurately determined.
Experimental Workflow Diagram:
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) plasma protein binding assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound and spike it into human plasma to a final concentration of 1 µM.
-
Prepare a dialysis buffer (PBS, pH 7.4).
-
-
Equilibrium Dialysis:
-
Add the plasma containing the test compound to one chamber of the RED device insert.
-
Add the dialysis buffer to the other chamber.
-
Assemble the RED plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.
-
Precipitate the proteins by adding acetonitrile with an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) * 100.
-
Conclusion: The Strategic Value of Fluorination in Pyrazole Drug Discovery
The strategic incorporation of fluorine into pyrazole-based drug candidates offers a powerful tool for optimizing ADME properties. As demonstrated, fluorination can significantly enhance metabolic stability, thereby increasing a compound's half-life and potential for oral bioavailability. Furthermore, it provides a means to fine-tune lipophilicity and membrane permeability, which are critical for a drug to reach its target site of action.
While the effects of fluorination are context-dependent and must be evaluated on a case-by-case basis, the principles and experimental approaches outlined in this guide provide a robust framework for this evaluation. By understanding the causal relationships between fluorination and ADME outcomes and by employing rigorous, self-validating experimental protocols, drug discovery teams can more effectively harness the "fluorine advantage" to design safer and more efficacious medicines.
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Bridging the Gap: A Guide to Cross-Validating In Vitro and In Vivo Results for Pyrazole Compounds
For researchers, scientists, and drug development professionals, the journey of a novel pyrazole compound from a promising hit in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern drug discovery, yet the ultimate test of efficacy and safety lies in in vivo models. This guide provides an in-depth exploration of the critical process of cross-validating in vitro and in vivo results for pyrazole compounds, offering insights into experimental design, data interpretation, and the underlying scientific principles that govern this crucial transition.
The Rationale for a Rigorous In Vitro-In Vivo Correlation (IVIVC)
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] However, promising in vitro potency, such as a low IC50 value in a cancer cell line, does not always translate to in vivo efficacy.[4][5] This discrepancy can arise from a multitude of factors, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the complex biological environment of a living organism that is not replicated in a simplified in vitro system.[6][7]
A robust IVIVC framework is therefore not just a regulatory requirement but a vital tool for de-risking drug development projects, enabling informed decisions, and accelerating the identification of truly promising lead candidates.[8][9][10]
The Cross-Validation Workflow: A Step-by-Step Approach
The process of cross-validating in vitro and in vivo data for pyrazole compounds can be systematically approached through a multi-stage workflow. This workflow is designed to be iterative, with findings from later stages potentially informing the optimization of earlier assays.
Caption: A generalized workflow for the cross-validation of pyrazole compounds, from initial in vitro screening to in vivo validation.
Part 1: Comprehensive In Vitro Characterization
The foundation of a successful IVIVC is a thorough in vitro characterization of the pyrazole compound. This involves a tiered approach, moving from specific molecular targets to cellular systems and finally to predictive ADME-Tox profiling.
Target-Based Assays: Confirming the Mechanism of Action
For pyrazole compounds with a known or hypothesized molecular target (e.g., a specific kinase or enzyme), target-based assays are the first line of investigation.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 384-well plates, test pyrazole compound, and a positive control inhibitor.
-
Procedure: a. Serially dilute the pyrazole compound in DMSO. b. In the wells of a 384-well plate, add the kinase, the substrate peptide, and the diluted compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant enzyme isolates the interaction between the compound and its direct target, eliminating confounding factors from a cellular environment.
-
ATP Concentration: The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.
Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
Cell-based assays provide a more biologically relevant context to evaluate the activity of pyrazole compounds. These assays can confirm that the compound can penetrate cell membranes and exert its effect in a cellular environment.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[1]
Trustworthiness of the Protocol: The inclusion of both a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells) is essential for validating the assay's performance and ensuring the reliability of the results.
In Vitro ADME-Tox Screening: Predicting In Vivo Behavior
Early assessment of ADME and toxicological properties is crucial for filtering out compounds that are likely to fail in vivo.
Key In Vitro ADME-Tox Assays:
| Assay | Purpose | Experimental System |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes. | Liver microsomes or hepatocytes. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration. |
| Permeability (Caco-2) | To predict intestinal absorption. | Caco-2 cell monolayers. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Recombinant CYP450 enzymes. |
| hERG Inhibition | To assess the risk of cardiotoxicity. | hERG-expressing cell lines or automated patch clamp. |
| Cytotoxicity | To identify general cellular toxicity. | Non-cancerous cell lines (e.g., Vero cells).[11] |
Part 2: In Vivo Validation: The Whole-Animal Perspective
Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic profile, efficacy, and safety in a complex biological system.
Pharmacokinetic (PK) Studies
PK studies are essential for understanding how the body processes the pyrazole compound and for designing an effective dosing regimen for efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c).
-
Compound Administration: Administer the pyrazole compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Caption: The journey of a pyrazole compound through the body, illustrating the key stages of ADME.
Efficacy Models: Demonstrating Therapeutic Potential
The choice of in vivo efficacy model is critical and should be directly relevant to the intended therapeutic indication of the pyrazole compound.
Example Efficacy Models:
-
Anticancer: Xenograft models where human cancer cells are implanted into immunocompromised mice.[12]
-
Anti-inflammatory: Carrageenan-induced paw edema model in rats to assess acute inflammation.[2]
-
Antifungal: Murine models of systemic candidiasis to evaluate the compound's ability to reduce fungal burden.[13]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups and administer the pyrazole compound or vehicle according to the predetermined dosing regimen.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition.
Toxicology Studies: Assessing the Safety Profile
In vivo toxicology studies are conducted to identify potential adverse effects and to determine the therapeutic window of the pyrazole compound.
Key In Vivo Toxicology Assessments:
-
Acute Toxicity: To determine the short-term adverse effects and the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: To evaluate the effects of long-term exposure to the compound.
-
Clinical Observations: Monitoring for changes in body weight, food and water consumption, and overall animal welfare.
-
Histopathology: Microscopic examination of tissues to identify any pathological changes.
Part 3: Data Integration and Cross-Validation
The final and most critical step is to integrate and compare the data from in vitro and in vivo studies.
Quantitative Correlation: Building the IVIVC Model
For certain properties, a quantitative correlation can be established. For example, the in vitro permeability of a series of pyrazole analogs can be plotted against their in vivo oral bioavailability to assess the predictive power of the Caco-2 assay for this chemical class.
Qualitative Correlation: A Weight-of-Evidence Approach
In many cases, the correlation is more qualitative. A compound that is potent in a cell-based assay, has good metabolic stability, and shows significant tumor growth inhibition in a xenograft model presents a consistent and compelling data package.
Comparative Data Summary Table:
| Compound ID | In Vitro IC50 (µM) (MCF-7 cells)[3] | In Vivo Tumor Growth Inhibition (%) (MCF-7 Xenograft)[12] | Oral Bioavailability (%) |
| PYZ-A | 0.5 | 60 | 45 |
| PYZ-B | 0.2 | 10 | 5 |
| PYZ-C | 5.0 | 55 | 70 |
Analysis of the Comparative Data:
-
PYZ-A: Shows a good correlation between in vitro potency and in vivo efficacy, with moderate bioavailability.
-
PYZ-B: Demonstrates a clear disconnect. Despite high in vitro potency, the poor in vivo efficacy is likely due to its very low oral bioavailability. This highlights the importance of early ADME screening.
-
PYZ-C: Although having lower in vitro potency, its excellent bioavailability results in good in vivo efficacy, suggesting that optimizing for PK properties can be as important as improving target engagement.
Conclusion: A Holistic Approach to Pyrazole Drug Discovery
The cross-validation of in vitro and in vivo results is an indispensable component of modern drug discovery. For pyrazole compounds, a systematic and iterative approach that integrates target-based assays, cell-based screens, ADME-Tox profiling, and well-designed in vivo studies is essential for success. By understanding the causality behind experimental choices and by critically evaluating the correlation between in vitro and in vivo data, researchers can make more informed decisions, reduce the attrition rate of drug candidates, and ultimately, accelerate the development of novel pyrazole-based therapeutics.
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A Comparative Analysis of the Analgesic and Anti-Inflammatory Profiles of a Novel Pyrazole Derivative and Indomethacin
A Technical Guide for Drug Development Professionals
In the relentless pursuit of safer and more effective analgesics, the scientific community continuously explores novel chemical scaffolds. Among these, pyrazole derivatives have emerged as a promising class of compounds, often exhibiting potent anti-inflammatory and analgesic properties with potentially improved safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparative analysis of the analgesic and anti-inflammatory effects of the novel compound 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole and the widely used NSAID, indomethacin .
While direct head-to-head comparative data for this compound is emerging, this guide synthesizes robust preclinical data from structurally similar pyrazole derivatives to offer a comprehensive evaluation for researchers, scientists, and drug development professionals. The insights herein are grounded in established experimental models of pain and inflammation, providing a framework for understanding the potential therapeutic advantages of this novel pyrazole compound.
Unveiling the Contenders: Chemical Structures and Mechanisms of Action
Indomethacin , a well-established NSAID, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, indomethacin curtails the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] However, the inhibition of COX-1, which is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function, is also responsible for the well-documented gastrointestinal side effects associated with indomethacin and other non-selective NSAIDs.[3]
This compound belongs to a class of pyrazole compounds that have garnered significant interest for their potential as potent analgesic and anti-inflammatory agents.[4][5] While the precise mechanism of action for this specific molecule is a subject of ongoing investigation, many pyrazole derivatives have been shown to be selective inhibitors of COX-2.[6] This selectivity is a key strategy in modern analgesic drug design, aiming to retain anti-inflammatory and analgesic efficacy while minimizing the gastrointestinal toxicity associated with COX-1 inhibition. The structural features of this compound, including the fluorophenyl and trifluoromethyl moieties, are often incorporated to enhance potency and modulate pharmacokinetic properties.
Comparative Efficacy: A Data-Driven Analysis
To objectively compare the analgesic and anti-inflammatory potential of this compound and indomethacin, we will examine data from two standard preclinical models: the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema test for anti-inflammatory activity. As direct comparative data for the target pyrazole is limited, we will draw upon studies of structurally related pyrazole derivatives to provide a representative comparison.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a widely accepted model for screening peripherally acting analgesics.[7] Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes by a test compound is a measure of its analgesic activity.
| Compound | Dose | % Inhibition of Writhing | Reference Compound | % Inhibition of Writhing |
| Pyrazole Derivative (representative) | 100 mg/kg | Up to 84.5% | Indomethacin | 95% (at 10 mg/kg) |
Note: Data for the pyrazole derivative is representative of potent compounds from this class as reported in comparative studies.[8][9]
These data suggest that potent pyrazole derivatives can exhibit analgesic activity comparable to that of indomethacin in this model of visceral pain.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Test
The carrageenan-induced paw edema model is a classic method for evaluating the anti-inflammatory activity of novel compounds.[10] The injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema), which can be quantified over time.
| Compound | Dose | % Inhibition of Paw Edema | Reference Compound | % Inhibition of Paw Edema |
| Pyrazole Derivative (representative) | 100 mg/kg | 28.6-30.9% | Indomethacin | 61.65% (at 10 mg/kg) |
Note: Data for the pyrazole derivative is representative of compounds from this class as reported in comparative studies.[8][11]
In this model of acute inflammation, indomethacin demonstrates robust anti-inflammatory effects. While the representative pyrazole derivatives also show significant activity, the potency of indomethacin in reducing paw edema is notable. It is important to consider that different pyrazole derivatives will have varying levels of potency. For instance, the novel pyrazole derivative FR140423 has been shown to be two- to three-fold more potent than indomethacin in reducing carrageenan-induced paw edema.[12]
Safety Profile: A Critical Differentiator
The gastrointestinal toxicity of NSAIDs is a major clinical concern. Therefore, a comparative assessment of the ulcerogenic potential of this compound and indomethacin is crucial.
Ulcerogenic Potential: Indomethacin-Induced Gastric Ulcer Model
This model is designed to assess the propensity of a compound to induce gastric lesions. Animals are administered the test compound, and the stomach is later examined for the presence and severity of ulcers.
Studies on structurally similar pyrazole derivatives have consistently demonstrated a significantly improved gastrointestinal safety profile compared to indomethacin. For example, the pyrazole derivative 4-methyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole methyl ester (MPF4) did not induce gastric lesions at its highest antinociceptive dose, a stark contrast to the known ulcerogenic effects of indomethacin. Another pyrazole derivative, FR140423, also did not induce mucosal lesions in the stomach, unlike indomethacin.[12] This suggests that the pyrazole scaffold, potentially through COX-2 selectivity, may offer a significant advantage in terms of gastrointestinal safety.
| Compound | Ulcerogenic Effect |
| Pyrazole Derivative (representative) | Low to negligible |
| Indomethacin | High |
Experimental Protocols: A Guide to Reproducible Science
To ensure the scientific integrity and reproducibility of the findings discussed, detailed protocols for the key experimental models are provided below.
Acetic Acid-Induced Writhing Test Protocol
This protocol outlines the standardized procedure for assessing peripheral analgesic activity.
Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid solution (0.6% v/v in saline)
-
Test compound (this compound)
-
Reference compound (Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Indomethacin (e.g., 10 mg/kg), and this compound (various doses).
-
Drug Administration: Administer the vehicle, indomethacin, or the pyrazole compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Carrageenan-Induced Paw Edema Test Protocol
This protocol details the procedure for evaluating anti-inflammatory activity.
Objective: To assess the ability of a test compound to inhibit the paw edema induced by a subplantar injection of carrageenan in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound (this compound)
-
Reference compound (Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral and subplantar administration
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial paw volume/thickness of the right hind paw of each rat.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Indomethacin (e.g., 10 mg/kg), and this compound (various doses).
-
Drug Administration: Administer the vehicle, indomethacin, or the pyrazole compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control ] x 100
Indomethacin-Induced Gastric Ulcer Model Protocol
This protocol describes the method for assessing the ulcerogenic potential of a compound.
Objective: To evaluate the gastroprotective effect of a test compound against gastric ulcers induced by indomethacin in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin
-
Test compound (this compound)
-
Reference gastroprotective agent (e.g., Omeprazole)
-
Vehicle (e.g., 1% gum acacia)
-
Syringes and needles for oral administration
-
Dissecting instruments
-
Formalin solution (10%)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for one week and fast them for 24 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Indomethacin control (e.g., 30 mg/kg), Omeprazole + Indomethacin, and this compound (various doses) + Indomethacin.
-
Drug Administration: Administer the vehicle, omeprazole, or the pyrazole compound orally.
-
Induction of Ulcers: One hour after the pre-treatment, administer indomethacin orally to all groups except the vehicle control group.
-
Euthanasia and Stomach Excision: Four to six hours after indomethacin administration, euthanize the rats and excise their stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and examine for ulcers. The severity of the ulcers can be scored based on their number and size.
-
Data Analysis: Calculate the ulcer index and the percentage of ulcer protection for each group.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on data from structurally related compounds, suggests that this compound holds significant promise as a novel analgesic and anti-inflammatory agent. While its efficacy in preclinical models of pain and inflammation appears to be comparable to or, in some cases, even greater than that of indomethacin, its most significant potential advantage lies in its improved gastrointestinal safety profile.
The reduced ulcerogenic potential observed with similar pyrazole derivatives is a compelling attribute that warrants further investigation for this compound. Future research should focus on direct, head-to-head comparative studies with indomethacin and other NSAIDs to definitively establish its efficacy and safety profile. Furthermore, detailed mechanistic studies to confirm its COX-2 selectivity and to explore other potential targets will be crucial for its continued development as a next-generation analgesic.
This guide provides a solid foundation for researchers and drug development professionals to understand the potential of this novel pyrazole compound and to design further studies to fully elucidate its therapeutic value.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
For the researchers, chemists, and drug development professionals dedicated to advancing science, the lifecycle of a chemical intermediate extends far beyond the synthesis and application within the laboratory. The proper disposal of compounds such as 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound pivotal in the development of pharmaceuticals and agrochemicals, is a critical final step that ensures the safety of personnel and the preservation of our environment.[1] This guide provides a comprehensive, scientifically-grounded framework for the safe and compliant disposal of this compound, moving beyond generic advice to offer actionable, step-by-step procedures.
Understanding the Compound: A Profile of this compound
A clear understanding of the chemical's properties is foundational to its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆F₄N₂ | [1] |
| Molecular Weight | 230.16 g/mol | [1] |
| CAS Number | 1269291-03-3 | [1] |
| Known Applications | Intermediate in pharmaceutical and agrochemical synthesis.[1] | [1] |
| Anticipated Hazards | Based on structurally similar compounds, it is expected to be a skin and eye irritant, and may be harmful if swallowed or inhaled.[2][3] | [2][3] |
The presence of both a fluorophenyl and a trifluoromethyl group suggests a high degree of chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the persistence of such compounds in the environment.[4] Therefore, proper disposal is not merely a recommendation but a critical responsibility.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the safe disposal of this compound, from the laboratory bench to final disposition.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.
Experimental Protocols
Before handling the compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a significant spill, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is recommended.[2]
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix this compound with other waste streams, particularly reactive substances such as strong acids, bases, or oxidizing agents.
-
Collect waste of this compound in a dedicated container.
The choice of waste container is critical for safe storage and transport.
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.
-
Ensure the container has a secure, leak-proof lid.
-
Do not fill the container to more than 80% of its capacity to allow for expansion of vapors and to prevent spills.
Accurate and detailed labeling of waste containers is a legal requirement and a critical safety measure.
-
The label should be clearly written and securely affixed to the container.
-
Include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1269291-03-3"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
In the event of a spill, a prompt and appropriate response is necessary to mitigate hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and contact your institution's environmental health and safety (EHS) office.
-
Contain the Spill: Use a spill kit containing an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Absorb the Spilled Material: Carefully cover the spill with the absorbent material.
-
Collect the Waste: Once the material is fully absorbed, use non-sparking scoops to collect the mixture and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
The recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[5]
-
Small Quantities (Lab Scale):
-
Ensure the compound is in a properly labeled and sealed waste container.
-
Contact your institution's EHS office to arrange for a hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.
-
-
Large Quantities (Bulk):
-
For larger quantities, the material must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).
-
Work with your EHS department to ensure all regulatory paperwork, including a hazardous waste manifest, is completed correctly.
-
Due to the presence of fluorine, this compound is considered a halogenated organic compound.[6][7] High-temperature incineration is the preferred disposal method for such compounds for several reasons:
-
Complete Destruction: Temperatures typically exceeding 1000°C can break the strong carbon-fluorine bonds, leading to the complete destruction of the organic molecule.[8]
-
Acid Gas Neutralization: Incineration facilities are equipped with scrubbers that neutralize the resulting acidic gases, such as hydrogen fluoride (HF), preventing their release into the atmosphere.[9]
It is important to note that incomplete combustion of fluorinated compounds can lead to the formation of other hazardous byproducts.[8] Therefore, it is crucial that the incineration is carried out at a facility specifically designed to handle halogenated waste.
Maintain a detailed record of the disposal of this compound. This should include the quantity of waste, the date of disposal, and copies of all relevant paperwork, such as the hazardous waste manifest.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical intermediates like this compound is a non-negotiable aspect of scientific research and development. By adhering to these detailed procedures, researchers and institutions can ensure they are not only compliant with regulations but are also upholding their commitment to the safety of their personnel and the stewardship of the environment. The principles of careful handling, proper segregation, secure containment, and certified disposal are the cornerstones of a robust chemical safety program.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. As a novel or specialized chemical, its toxicological properties may not be fully characterized. Therefore, this document synthesizes established safety principles for structurally related fluorinated aromatic compounds to create a robust framework for safe handling. Our approach is grounded in the causality of chemical hazards and the hierarchy of safety controls, empowering you to work with confidence and security.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
The molecular structure of this compound dictates its potential hazards. It combines a halogenated aromatic ring (fluorophenyl) with a trifluoromethyl group on a pyrazole core. While specific data for this compound is scarce, we can infer a likely hazard profile from analogous chemicals.
Compounds with similar functional groups are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory tract irritation.[1][2][3] The trifluoromethyl group, while common in pharmaceuticals, contributes to the molecule's stability and can influence its biological activity and persistence.[4][5] Therefore, we must treat this compound with a high degree of caution, assuming it possesses significant potential for irritation and toxicity.
Anticipated Hazard Profile (Based on Structural Analogs)
| Hazard Class | GHS Hazard Statement | Rationale and Reference |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on data for similar pyrazole derivatives.[1][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common hazard for fluorinated aromatic and pyrazole compounds.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Expected based on the irritating nature of analogous substances.[1][2][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols should be avoided.[1][2] |
| Long-term/Chronic Hazards | Not Fully Investigated | The toxicological properties have not been fully investigated; caution is paramount.[3] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the preceding layers of safety controls. Before any handling, ensure that higher-level controls are in place. This framework is a self-validating system that prioritizes risk elimination at the source.
Caption: The Hierarchy of Controls prioritizes the most effective safety measures.
Core PPE Protocol: A Step-by-Step Guide
This section details the minimum required PPE and the logic behind each selection. Adherence to this protocol is mandatory for all personnel handling this compound.
Prerequisite: Engineering Controls
All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[7] This is the primary method for preventing respiratory exposure.
Primary PPE Ensemble (For Routine Handling)
This is the standard ensemble required for any work with the compound.
-
Eye and Face Protection:
-
Hand Protection:
-
Rationale: Fluorinated compounds can have variable permeation rates through standard laboratory gloves. The selection of appropriate gloves is critical to prevent skin absorption, which is a potential route of exposure.[3][9]
-
Protocol: Double-gloving is required.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second, slightly larger nitrile glove or a neoprene glove for enhanced chemical resistance.
-
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
-
Glove Selection Rationale
| Glove Layer | Material | Purpose |
|---|---|---|
| Inner | Nitrile | Provides a baseline level of splash protection and dexterity. |
| Outer | Nitrile or Neoprene | Offers a secondary barrier, increasing the breakthrough time and protecting against incidental tears to the inner glove.[9][10] |
-
Body Protection:
-
A flame-resistant laboratory coat must be worn and fully buttoned.[9][10]
-
Clothing worn underneath should be made of natural fibers like cotton. Avoid synthetic fabrics such as polyester, which can melt and adhere to the skin in case of a fire.[8]
-
Ensure full-length pants and closed-toe, closed-heel shoes are worn to cover all skin on the lower body and feet.[10]
-
Respiratory Protection (For Non-Routine & Emergency Situations)
Engineering controls are the primary defense against inhalation. However, respiratory protection is necessary during a significant spill, failure of the fume hood, or other unforeseen events where airborne concentrations may exceed safe limits.
-
When to Use: If engineering controls are insufficient or have failed.[2]
-
Type of Respirator: A NIOSH-approved half-face or full-face respirator equipped with combination cartridges for organic vapors and acid gases is recommended.[11]
-
Fit Testing: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes mandatory annual medical evaluations and fit testing to ensure a proper seal.[8][11]
Operational Plans: From Preparation to Disposal
Safe handling is a complete workflow. This section provides procedural guidance for the entire process.
Safe Handling & PPE Workflow
This workflow ensures that safety is integrated into every step of the handling process, from preparation to cleanup.
Caption: Step-by-step workflow for safe handling and PPE usage.
Spill Management
In the event of a small spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If it has been compromised, exit and don fresh PPE before proceeding.
-
Use a spill kit with an absorbent material (e.g., vermiculite or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.[7]
Disposal Plan
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be treated as hazardous waste. Because it is a halogenated organic compound, it requires special disposal.
-
Procedure:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Store the container in a well-ventilated, secondary containment area.
-
Arrange for collection by a licensed environmental waste management contractor for high-temperature incineration.[1][7] Do not pour this chemical down the drain.
-
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a sealed bag and disposed of as hazardous solid waste.
References
-
Labbox (Date not available). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]
-
Cole-Parmer (Date not available). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. Available at: [Link]
-
3M (Date not available). PPE Solutions for Chemical Industries. Available at: [Link]
-
University of Mississippi, eGrove (Date not available). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]
-
Organic Syntheses (2014). Working with Hazardous Chemicals. Available at: [Link]
-
National Institutes of Health (NIH) (2025). Synthetic Strategies to Access Fluorinated Azoles. Available at: [Link]
-
ACS Publications (2010). New Synthesis of Fluorinated Pyrazoles. Available at: [Link]
-
ResearchGate (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Available at: [Link]
-
National Institutes of Health (NIH) (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Available at: [Link]
-
Canada Safety Training (Date not available). PPE for Hazardous Chemicals. Available at: [Link]
-
ResearchGate (2025). New Synthesis of Fluorinated Pyrazoles | Request PDF. Available at: [Link]
-
Princeton University (Date not available). Standard Operating Procedure for: Fluorine Gas. Available at: [Link]
-
CHIMIA (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Available at: [Link]
-
Synlett (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
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- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
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- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
